Technical Documentation Center

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate

Core Science & Biosynthesis

Foundational

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate: Scaffold Profiling and Orthogonal Functionalization in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of conformationally restricted, nitrogen-rich heterocycles is paramount for developing high-affinity ligands. tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of conformationally restricted, nitrogen-rich heterocycles is paramount for developing high-affinity ligands. tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (CAS: 1956341-03-9) [1] represents a highly versatile building block that bridges the gap between the flexibility of acyclic diamines and the rigidity of piperazines. This technical guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven protocols for orthogonal functionalization, empowering researchers to seamlessly integrate this scaffold into complex drug discovery pipelines.

Physicochemical Profiling & Structural Logic

The utility of this scaffold lies in its precise spatial geometry and its three distinct nitrogen centers, each possessing unique steric and electronic environments. This tri-functional nature allows for highly controlled, stepwise derivatization without the need for excessive protecting group manipulations.

Quantitative Data Summary
PropertyValue
IUPAC Name tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate
CAS Number 1956341-03-9
Molecular Formula C11H23N3O2
Molecular Weight 229.32 g/mol
Scaffold Class 1,4-Diazepane (Homopiperazine)
Endocyclic Protection N1-Boc (tert-Butoxycarbonyl)

Structural Causality: The 1,4-diazepane (seven-membered) ring provides a unique conformational profile. Unlike six-membered piperazines, the diazepane ring can adopt multiple low-energy conformations (e.g., twist-chair), allowing it to adapt to complex binding pockets while still paying a lower entropic penalty upon binding than linear chains. The presence of the N1-Boc group ensures stability against nucleophiles and bases, reserving deprotection for the final stages of synthesis via acidic cleavage (e.g., TFA or HCl)[2].

Mechanistic Role in Drug Design

The strategic placement of the 3-(aminomethyl) group provides a critical synthetic vector. This primary exocyclic amine projects outward from the core ring, allowing medicinal chemists to build pharmacophores that reach into adjacent sub-pockets of a target protein.

1,4-diazepane derivatives have demonstrated profound efficacy across multiple therapeutic areas:

  • CNS Disorders: They have been successfully deployed as dual orexin receptor antagonists (OX1R/OX2R), where the central constraint of the diazepane ring is crucial for blocking orexin signaling and promoting sleep, as detailed in 3[3].

  • Immunology: The scaffold has been utilized to create high-affinity LFA-1 antagonists, disrupting the LFA-1/ICAM-1 interaction by fitting precisely into the I-domain pocket4[4].

  • Oncology: Substituted 1,4-diazepanes act as potent farnesyltransferase inhibitors, destabilizing microtubules in hormone-resistant prostate cancer models5[5].

G Scaffold 1,4-Diazepane Core Prop1 Conformational Restriction Scaffold->Prop1 Prop2 Vector Projection (C3-Aminomethyl) Scaffold->Prop2 Target1 Orexin Receptor Antagonists (CNS) Prop1->Target1 Target2 LFA-1 Inhibitors (Immunology) Prop1->Target2 Prop2->Target1 Target3 Farnesyltransferase Inhibitors (Oncology) Prop2->Target3

Figure 1: Pharmacological integration pathways of the 1,4-diazepane scaffold in drug discovery.

Experimental Protocols: Orthogonal Functionalization

As an Application Scientist, I emphasize that successful derivatization of this scaffold relies on exploiting the subtle steric and electronic differences between the primary and secondary amines. The protocols below are designed as self-validating systems to ensure high fidelity in library generation[6],[7].

Protocol A: Chemoselective Acylation of the Primary Amine

Causality & Logic: The primary amine at C3 is exocyclic and significantly less sterically hindered than the secondary endocyclic amine at N4. By conducting the reaction at cryogenic temperatures (-78 °C), the kinetic energy of the system is insufficient to overcome the steric activation barrier at N4. This ensures exquisite chemoselectivity, yielding exclusively the C3-amide without requiring an intermediate protecting group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Insight: DIPEA is preferred over triethylamine due to its bulkiness, which prevents it from acting as a competing nucleophile.

  • Thermal Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Acylation: Introduce 1.0 equivalent of the desired acyl chloride dropwise over 10 minutes.

  • Propagation: Stir the mixture for 2 hours, allowing it to gradually warm to 0 °C.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Reductive Amination at the Secondary Amine (N4)

Causality & Logic: Once the primary amine is functionalized (or transiently masked), N4 becomes the sole nucleophile. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard here. The electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity, ensuring it selectively reduces the transient iminium ion without prematurely reducing the unreacted target aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the C3-functionalized intermediate in 1,2-dichloroethane (DCE). Add 1.2 equivalents of the target aldehyde. Stir at room temperature for 1–2 hours to drive iminium ion formation.

  • Reduction: Add 1.5 equivalents of NaBH(OAc)3 in a single portion. Insight: Do not use NaBH4, as it will non-selectively reduce the aldehyde to an alcohol before iminium formation is complete.

  • Propagation: Stir the reaction mixture at room temperature for 12 hours.

  • Quench & Workup: Quench carefully with 1N NaOH to break down stable boron complexes. Extract the organic layer, wash with brine, and purify via flash column chromatography.

G SM tert-Butyl 3-(aminomethyl) -1,4-diazepane-1-carboxylate (CAS: 1956341-03-9) Path1 Selective Acylation (Primary Amine) SM->Path1 1.0 eq R-COCl, -78°C Path2 Reductive Amination (Secondary Amine) SM->Path2 R-CHO, NaBH(OAc)3 Path3 Boc Deprotection (N1 Amine) SM->Path3 TFA / DCM, 25°C Prod1 C3-Amide Derivative (N4 remains free) Path1->Prod1 Prod2 N4-Alkyl Derivative (C3-NH2 remains free) Path2->Prod2 Prod3 Fully Deprotected Scaffold Path3->Prod3

Figure 2: Workflow demonstrating the orthogonal reactivity of the three nitrogen centers.

References

  • ChemicalBook - tert-butyl 3-(aminomethyl)
  • Journal of Medicinal Chemistry (ACS)
  • ChemMedChem (PubMed)
  • Organic Letters (ACS)
  • Bioorganic & Medicinal Chemistry Letters (ScienceDirect) - 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.
  • Google Patents - WO 2007/122103 A1 - Orthogonal protection str
  • R Discovery - Solid phase synthesis of peptide aminoalkylamides development and applic

Sources

Exploratory

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate chemical properties

Advanced Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate Executive Summary In the landscape of modern medicinal chemistry, the shift from fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, the shift from flat, sp2-rich aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates and target selectivity. tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate emerges as a privileged, conformationally dynamic building block[1]. Characterized by its seven-membered homopiperazine ring and orthogonally addressable nitrogen centers, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and complex bifunctional molecules like PROTACs. This whitepaper provides an in-depth analysis of its physicochemical properties, chemoselective synthetic protocols, and strategic applications in drug discovery.

Structural Dynamics & Physicochemical Profile

Unlike rigid six-membered piperazines, the 1,4-diazepane (homopiperazine) ring exhibits greater conformational flexibility, rapidly interconverting between chair and boat-like conformations[1][2]. This flexibility allows the C3-aminomethyl substituent to sample a broader chemical space, optimizing the vectorial projection of pharmacophores into challenging protein binding pockets.

Table 1: Physicochemical and Identification Data

ParameterSpecification
Chemical Name tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate
CAS Registry Number 1956341-03-9[3] / 223644-10-8[1]
Molecular Formula C11H23N3O2[1][3]
Molecular Weight 229.32 g/mol [1][3]
Core Scaffold 1,4-Diazepane (Homopiperazine)
Protecting Group N1-Boc (tert-butyloxycarbonyl)
Functional Handles Primary amine (-NH2), Secondary amine (N4)
Physical State Pale yellow to colorless viscous oil

Mechanistic Synthesis & Scale-Up Protocol

The de novo construction of substituted 1,4-diazepanes requires strict control over regiochemistry and chemoselectivity. Traditional exhaustive alkylation of diamines often leads to intractable mixtures of over-alkylated products. To circumvent this, modern scale-up routes utilize the Fukuyama-Mitsunobu cyclization or reductive amination pathways[4][5].

Causality in Reaction Design: The synthesis relies on a linear diamine precursor. By employing the Fukuyama-Mitsunobu reaction, we exploit the acidity of a sulfonamide (e.g., nosyl-protected amine) to drive the intramolecular displacement of an activated alcohol. This prevents over-alkylation because the resulting sulfonamide product is no longer nucleophilic[4]. Subsequent selective Boc-protection leverages the steric disparity of the ring: the N4 position is sterically shielded by the adjacent C3-substituent, directing the bulky Boc anhydride electrophile almost exclusively to the unhindered N1 position[5].

SynthesisWorkflow N1 Linear Diamine Precursor N2 Fukuyama-Mitsunobu Cyclization N1->N2 PPh3, DIAD N3 3-Substituted 1,4-Diazepane N2->N3 Ring Closure N4 Regioselective N1 Boc-Protection N3->N4 Boc2O, Et3N N5 C3-Nitrile Reduction N4->N5 H2/Pd or LiAlH4 N6 tert-Butyl 3-(aminomethyl) -1,4-diazepane-1-carboxylate N5->N6 Yield >85%

Synthetic workflow for tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate.

Self-Validating Experimental Protocol: Chemoselective Synthesis

Phase 1: Regioselective N1-Boc Protection

  • Initiation: Dissolve 3-(cyanomethyl)-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Base Addition: Add triethylamine (Et3N, 1.2 eq). Mechanistic Note: Et3N acts as an acid scavenger and prevents premature protonation of the secondary amines, keeping them nucleophilic.

  • Electrophile Addition: Introduce di-tert-butyl dicarbonate (Boc2O, 0.95 eq) dropwise over 30 minutes. Causality: Sub-stoichiometric addition at low temperature maximizes chemoselectivity for the less hindered N1 position, suppressing di-Boc formation.

  • In-Process Control (IPC): Monitor via LC-MS. Self-Validation: The reaction is deemed complete when the mass of the unreacted starting material stabilizes and the mono-Boc product [M+H]+ is dominant, with <5% di-Boc byproduct observed.

Phase 2: Nitrile Reduction to Aminomethyl

  • Hydrogenation Setup: Transfer the N1-Boc-3-(cyanomethyl)-1,4-diazepane to a high-pressure reactor. Dissolve in methanolic ammonia (7N NH3 in MeOH).

  • Catalysis: Add Raney Nickel (10% w/w). Causality: The presence of excess ammonia suppresses the formation of secondary amine dimers during nitrile reduction by shifting the equilibrium of the highly reactive intermediate imine.

  • Reduction: Pressurize with H2 (50 psi) and stir at ambient temperature for 12 hours.

  • Workup & Validation: Filter through Celite to remove the catalyst. Concentrate the filtrate. Self-Validation: 1H NMR (CDCl3) must show the complete disappearance of the nitrile carbon (via 13C NMR) and the emergence of a new methylene singlet/multiplet (~2.8 ppm) corresponding to the -CH2NH2 group, confirming successful reduction without Boc deprotection.

Strategic Applications in Targeted Drug Discovery

The architecture of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate offers three distinct vectors for functionalization: the N1-Boc (post-deprotection), the N4 secondary amine, and the C3 primary amine. This tri-orthogonality is highly prized in medicinal chemistry[1].

  • Kinase Inhibitors: Diazepane derivatives are critical intermediates in the synthesis of Rho-kinase (ROCK) inhibitors[4]. The 1,4-diazepane core acts as a hinge-binding or solvent-exposed motif, while the aminomethyl group allows for the attachment of solubilizing groups or target-specific pharmacophores.

  • GPCR Ligands: Compounds targeting G-protein coupled receptors, such as GPR119 agonists for metabolic disorders, frequently utilize functionalized diazepanes to achieve the necessary 3D conformation for deep pocket binding[4].

  • PROTACs & Bifunctional Degraders: The primary amine serves as an ideal attachment point for E3 ligase ligands (e.g., via amide coupling to CRBN or VHL ligands), while the diazepane core can be linked to the target-protein binder.

DrugDiscovery Core tert-Butyl 3-(aminomethyl) -1,4-diazepane-1-carboxylate Amine C3 Primary Amine (-NH2) Functionalization Core->Amine Amidation / Reductive Amination Diazepane N4 Secondary Amine Functionalization Core->Diazepane Alkylation / Sulfonylation Drug1 Kinase Inhibitors (e.g., ROCK Inhibitors) Amine->Drug1 Drug3 PROTAC Linker Assemblies Amine->Drug3 Diazepane->Drug1 Drug2 GPCR Ligands (e.g., GPR119 Agonists) Diazepane->Drug2

Divergent functionalization pathways of the diazepane scaffold in drug discovery.

Analytical Validation & Handling

Due to the presence of two basic nitrogen atoms (the primary amine and the N4 secondary amine), the compound exhibits hygroscopic properties and can readily absorb atmospheric CO2 to form carbamate salts.

  • Storage: Must be stored at 2-8°C under an inert atmosphere (Argon or N2) to maintain structural integrity and prevent degradation[1].

  • Analytical QC: Routine purity assessment should be conducted using LC-MS with a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) to prevent the severe peak tailing typical of polyamines on standard acidic reverse-phase columns.

References

  • ResearchGate. "A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115". Source: researchgate.net. URL: [Link]

  • PubChem. "Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate". Source: nih.gov. URL:[Link]

  • Google Patents. "EP2818463A1 - Production method of 1,4-diazepane derivatives". Source: patents.google.com.

Sources

Foundational

Structural and Synthetic Paradigms of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate in Advanced Medicinal Chemistry

Executive Summary As modern drug discovery shifts away from flat, sp²-hybridized molecules toward more complex, sp³-rich architectures, seven-membered heterocyclic scaffolds have emerged as critical tools for escaping pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery shifts away from flat, sp²-hybridized molecules toward more complex, sp³-rich architectures, seven-membered heterocyclic scaffolds have emerged as critical tools for escaping patent cliffs and accessing novel chemical space. Among these, tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate stands out as a highly versatile, orthogonally protected building block.

Unlike traditional six-membered piperazines, the 1,4-diazepane (homopiperazine) core offers enhanced conformational flexibility, projecting substituents into unique spatial vectors. This in-depth technical guide explores the physicochemical properties, structural dynamics, and chemoselective workflows associated with this molecule, providing self-validating protocols for its integration into complex medicinal chemistry campaigns, including PROTAC (Proteolysis Targeting Chimera) development.

Molecular Architecture & Physicochemical Profiling

To effectively utilize tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate, one must first understand its foundational metrics and structural behavior.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, which are critical for calculating reaction stoichiometries and predicting solubility profiles [1, 2].

PropertyValue / Description
Chemical Name tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate
CAS Number 1956341-03-9 / 223644-10-8
Molecular Formula C₁₁H₂₃N₃O₂
Molecular Weight 229.32 g/mol
Core Scaffold 1,4-Diazepane (Homopiperazine)
Protecting Group N1-Boc (tert-butyloxycarbonyl)
Reactive Centers C3-Primary Amine, N4-Secondary Amine
Conformational Dynamics and Exit Vectors

The 1,4-diazepane ring does not adopt the rigid chair conformation typical of piperazines. Instead, it exists in a low-energy twist-boat or modified chair conformation. This structural nuance is highly prized in medicinal chemistry because it alters the "exit vectors" (the spatial direction in which substituents point). By utilizing a 1,4-diazepane core, researchers have successfully accessed cryptic binding pockets and optimized metabolic stability in targets ranging from Cannabinoid Receptor 2 (CB2) agonists [3] to Orexin receptor antagonists [4] and Factor Xa inhibitors [5].

Strategic Functionalization & Orthogonal Reactivity

The true power of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate lies in its three distinct nitrogen centers, each possessing a unique steric and electronic profile. Understanding the causality behind their reactivity allows for precise, chemoselective functionalization without the need for excessive protection/deprotection steps.

  • C3-Aminomethyl (Primary Amine): Highly nucleophilic and sterically accessible. It is the kinetically favored site for electrophilic attack.

  • N4-Secondary Amine: Embedded within the seven-membered ring and sterically shielded by the adjacent C3-aminomethyl group. It exhibits moderate nucleophilicity.

  • N1-Boc Protected Amine: Chemically inert under basic or nucleophilic conditions, providing latent reactivity that can be unveiled via acidic cleavage.

OrthogonalReactivity A tert-Butyl 3-(aminomethyl)- 1,4-diazepane-1-carboxylate B C3-Primary Amine (High Nucleophilicity) A->B C N4-Secondary Amine (Moderate Nucleophilicity) A->C D N1-Boc Protected Amine (Latent Reactivity) A->D E Chemoselective Amide Coupling (T < 0°C, 1.0 eq) B->E F Reductive Amination / Cross-Coupling C->F G Acidic Deprotection (TFA or HCl) D->G

Fig 1. Orthogonal reactivity pathways of the three nitrogen centers in the diazepane scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each experimental choice (temperature, stoichiometry) is explicitly defined to guarantee reproducibility.

Protocol 1: Chemoselective Amide Coupling at the C3-Primary Amine

Objective: To selectively acylate the C3-primary amine while leaving the N4-secondary amine intact. Causality: The primary amine is electronically more nucleophilic and sterically unhindered compared to the N4 amine. By restricting the stoichiometry of the electrophile to exactly 1.0 equivalent and dropping the temperature to -20°C, the kinetic barrier for N4 acylation is not breached, ensuring >95% chemoselectivity.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Cooling: Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath.

  • Addition: Slowly add a solution of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (1.0 eq) in DMF dropwise over 10 minutes.

  • Reaction: Stir at -20°C for 2 hours, then slowly warm to 0°C.

  • Self-Validation: Quench an aliquot in H₂O/MeCN and analyze via LC-MS. The desired product will show an[M+H]⁺ peak corresponding to the mono-acylated mass. Confirm regioselectivity via ¹H NMR; the methylene protons of the C3-aminomethyl group will shift downfield (~3.2 to 3.8 ppm) due to the new amide bond, while the N4 proton signal remains intact.

Protocol 2: Functionalization of the N4-Secondary Amine (Reductive Amination)

Objective: To alkylate the sterically hindered N4 position after C3 functionalization. Causality: Reductive amination is chosen over direct alkylation with alkyl halides to prevent over-alkylation (quaternization) of the nitrogen. Sodium triacetoxyborohydride (NaBH(OAc)₃) is used as it is mild and selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the C3-functionalized diazepane intermediate (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir the suspension at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM).

  • Self-Validation: Analyze the organic layer via LC-MS. In IR spectroscopy, the disappearance of the secondary N-H stretch (~3300 cm⁻¹) confirms complete conversion of the N4 center.

Protocol 3: Global Deprotection of the N1-Boc Group

Objective: To unveil the N1 secondary amine for final stage functionalization or salt formulation. Causality: The Boc group is acid-labile. Using 4M HCl in dioxane is preferred over TFA/DCM if the final product is intended for biological assays, as hydrochloride salts are generally more biocompatible and easier to crystallize than trifluoroacetate salts.

Step-by-Step Methodology:

  • Cleavage: Dissolve the fully functionalized intermediate in minimal 1,4-dioxane.

  • Acidification: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Isolation: The deprotected product will typically precipitate as the HCl salt. Filter, wash with cold diethyl ether, and dry under high vacuum.

  • Self-Validation: ¹H NMR will show the complete disappearance of the intense 9-proton singlet at ~1.45 ppm corresponding to the tert-butyl group.

Applications in Drug Discovery: PROTAC Linkerology

In the rapidly expanding field of targeted protein degradation, PROTACs require precise spatial orientation between the target protein and the E3 ubiquitin ligase. The 1,4-diazepane core acts as an exceptional "rigidified linker" or spacer.

By utilizing the orthogonal reactivity detailed in Section 3, researchers can attach a target-binding ligand to the C3-aminomethyl group and an E3 ligase-recruiting ligand (such as thalidomide or VHL ligands) to the N4 position. The unique twist-boat conformation of the diazepane ring ensures that the two ligands are projected at an optimal angle, preventing intramolecular collapse and maximizing ternary complex formation.

PROTACAssembly L1 Target Protein Ligand S1 C3-Aminomethyl Conjugation L1->S1 Core 1,4-Diazepane Core Scaffold S1->Core Final Bifunctional PROTAC Degrader Core->Final S2 N4-Secondary Amine Conjugation S2->Core L2 E3 Ligase Recruiting Ligand L2->S2

Fig 2. Modular assembly of a bifunctional PROTAC degrader using the 1,4-diazepane core scaffold.

References

  • Riether, D., et al. "1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

  • Coleman, P. J., et al. "Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]

  • Koshio, H., et al. "Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity." Bioorganic & Medicinal Chemistry, 2004. URL:[Link]

Exploratory

Engineering the 1,4-Diazepane Scaffold: A Comprehensive Synthesis Pathway for tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate

Introduction & Pharmacological Relevance The 1,4-diazepane (homopiperazine) ring is a privileged structural motif in modern medicinal chemistry. It serves as the core scaffold for numerous therapeutics, most notably in R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The 1,4-diazepane (homopiperazine) ring is a privileged structural motif in modern medicinal chemistry. It serves as the core scaffold for numerous therapeutics, most notably in Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitors such as Ripasudil, which is utilized for the treatment of glaucoma and ocular hypertension[1]. In these architectures, the 1,4-diazepane moiety is critical for vectoring substituents into solvent-exposed regions of the kinase ATP-binding pocket[1].

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (CAS: 1956341-03-9) is a highly versatile, orthogonally protected building block designed for late-stage functionalization. A critical nomenclature clarification: While some automated chemical databases erroneously describe the synthesis of this compound as an esterification of a carboxylic acid with tert-butanol[2], the "carboxylate" nomenclature strictly refers to the tert-butyl carbamate (Boc) protecting group on the N1 nitrogen of the diazepane ring. The true synthetic challenge lies in the regioselective differentiation of the two secondary amines (N1 and N4) within the 7-membered ring.

Retrosynthetic Analysis & Strategy

As an Application Scientist, designing a scalable and self-validating protocol requires exploiting the inherent steric environment of the target molecule.

  • Core Construction: The 1,4-diazepane ring is constructed via a double-alkylation cyclization between an acyclic diamine and a dibrominated ester[3][4].

  • Steric Differentiation (The Key Step): Once the core is formed and deprotected, the N1 and N4 positions must be differentiated. The N1 nitrogen is flanked by two primary carbons (C2 and C7), whereas the N4 nitrogen is adjacent to a secondary methine carbon (C3) and a primary carbon (C5). This steric bulk at C3 makes N4 significantly more hindered, allowing for highly regioselective Boc-protection at the N1 position under kinetic control[5].

  • Orthogonal Unmasking: By utilizing a benzyloxycarbonyl (Cbz) group to temporarily mask N4, and an azide to mask the primary amine, a final global catalytic hydrogenation can simultaneously reveal the target functionalities without disturbing the Boc group.

Visualizing the Synthetic Logic

SynthesisWorkflow A N,N'-Dibenzylpropane -1,3-diamine + Ethyl 2,3-dibromopropanoate B Cyclization (DIPEA, Toluene) A->B C Ester Reduction (LiAlH4, THF) B->C D Debenzylation (Pd/C, H2) C->D E Regioselective Boc Protection (Boc2O, -78°C) D->E F N4-Cbz Protection (Cbz-Cl) E->F G Azidation (MsCl, then NaN3) F->G H Global Reduction (Pd/C, H2) G->H I Target Molecule: 1-Boc-3-(aminomethyl) -1,4-diazepane H->I

Figure 1: Step-by-step forward synthesis workflow of the 1,4-diazepane derivative.

StericDifferentiation Core 1,4-Diazepane-3-methanol Core N1 N1 Position (Adjacent to C2 & C7 CH2) Low Steric Hindrance Core->N1 N4 N4 Position (Adjacent to C3 CH & C5 CH2) High Steric Hindrance Core->N4 Boc Boc2O (1.0 eq) Kinetic Control (-78°C) N1->Boc N4->Boc Result1 Regioselective N1-Boc (Major Product >95%) Boc->Result1 Favored Result2 N4-Boc (Trace Byproduct <5%) Boc->Result2 Disfavored

Figure 2: Mechanistic rationale for regioselective N1-Boc protection.

Step-by-Step Experimental Methodologies

Phase 1: Core Diazepane Ring Construction

Step 1: Alkylation and Cyclization To a solution of N,N'-dibenzylpropane-1,3-diamine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous toluene, ethyl 2,3-dibromopropanoate (1.05 eq) is added dropwise at room temperature. The mixture is heated to 90 °C for 18 hours[4]. The use of toluene and DIPEA minimizes the formation of quaternary ammonium salts and favors the 7-membered intramolecular cyclization, yielding ethyl 1,4-dibenzyl-1,4-diazepane-3-carboxylate.

Step 2: Ester Reduction The crude ester is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄, 2.0 eq) is added portion-wise. The reaction is stirred for 4 hours, allowing robust reduction of the ester to the corresponding primary alcohol without cleaving the N-benzyl groups. The reaction is quenched via the Fieser method to yield (1,4-dibenzyl-1,4-diazepan-3-yl)methanol.

Phase 2: Orthogonal Protection Strategy

Step 3: Global Debenzylation The intermediate is dissolved in methanol. Palladium on carbon (Pd/C, 10 wt%) is added, and the mixture is subjected to hydrogenation (50 psi H₂) for 12 hours. Filtration through Celite yields the fully unmasked (1,4-diazepan-3-yl)methanol.

Step 4: Regioselective N1-Boc Protection The di-secondary amine is dissolved in dichloromethane (DCM) and cooled to -78 °C to maximize kinetic differentiation. A solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM is added dropwise over 2 hours[5]. The lower steric hindrance at N1 drives the regioselectivity, yielding tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate.

Step 5: N4-Cbz Protection To protect the remaining secondary amine, the intermediate is dissolved in a THF/H₂O mixture with K₂CO₃ (2.0 eq). Benzyl chloroformate (Cbz-Cl, 1.1 eq) is added at 0 °C. This provides the fully protected 1-(tert-butyl) 4-benzyl 3-(hydroxymethyl)-1,4-diazepane-1,4-dicarboxylate.

Phase 3: Azidation and Final Unmasking

Step 6: Mesylation and Azidation The primary alcohol is activated by treatment with methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Following an aqueous wash, the crude mesylate is dissolved in DMF, treated with sodium azide (NaN₃, 3.0 eq), and heated to 80 °C for 12 hours to yield the azidomethyl intermediate.

Step 7: Final Cascade Reduction The azido-intermediate is dissolved in methanol with Pd/C (10 wt%) and stirred under an H₂ atmosphere (1 atm) for 16 hours. This elegant final step simultaneously reduces the azide to the target primary amine and hydrogenolyzes the Cbz group from N4, while leaving the N1-Boc group completely intact. Filtration and lyophilization provide the final product: tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate.

Quantitative Data & Yield Analysis

PhaseReaction StepReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Purification Method
1CyclizationDIPEA, Toluene901865–72Silica Gel Chromatography
1Ester ReductionLiAlH₄, THF0 to 25485–90Fieser Workup, Extraction
2DebenzylationPd/C (10%), H₂ (50 psi)2512>95Filtration (Celite)
2N1-Boc ProtectionBoc₂O (1.0 eq), DCM-78 to 0680–85Silica Gel Chromatography
2N4-Cbz ProtectionCbz-Cl, K₂CO₃, THF/H₂O0 to 25888–92Phase Separation, Flash Column
3MesylationMsCl, Et₃N, DCM02>95Aqueous Wash (Used crude)
3AzidationNaN₃, DMF801275–80Aqueous Workup, Extraction
3Final UnmaskingPd/C (10%), H₂ (1 atm)251690–95Filtration, Lyophilization

References[2] tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate - EvitaChem. Source: evitachem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyZAOPz1_rczhauQidFKhB0czLN57aDSjVLIdDUm86dSlDTPXfa9pZlMv7CLQpAARNX0dEuNvXG5VFC9jzDf3_tLuQOipuTEjlbUEPGsXNIXuRCPSSzDhIjGkRAlP4YVz4dbkfwY7n73Q=[1] Identification of Nitric Oxide-Donating Ripasudil Derivatives with Intraocular Pressure Lowering and Retinal Ganglion Cell Protection Activities. Source: Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO1iEkeXKZ4DqphU6yfVOSr3e3JtogxUFS6HDqkw2Ab4ONgr4kg0quY8keV3QrxP1qsutDJwngZ5nnCxWMX2D3jxSZbB4NFvaMMARQXuHhjl9GZJTlG9mkAiVIS7dxAPbZCqmJ9zGDx6nnzYTegKbH[3] A Flexible Route to Chiral 2-endo-Substituted 9-Oxabispidines and Their Application in the Enantioselective Oxidation of Secondary Alcohols. Source: The Journal of Organic Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF8GRrkjMkZ1ukcUZV4pujCdwA4pdDGwyYsVBHTaUJMIAvH2-7HYxANG2WqhjEroRxBLNLZDKcPdb-2PTumUFvUZOHhassuv_mAagdq0Io3EL_NcZxO-oHAdwgcXBtfb8ySD4fCw==[4] Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Source: Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbsImxZk-TAa-P2ryaH4r5EK0kM0lT4ZHQqr6_xBopj3OaggZFsTk7b12MQ8ryG27M4B1UGof5c-8whTmCRsvmWZVvAtqUPw1QtwnjTpk9A-XhSItegStylgcfeFH077_d212goA==[5] Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt. Source: Chemical Science - PMC / RSC Publishing. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRvdFH-DGQkQbFoD4dqM-f-EBGScG2Yibf__h6HEfcY08Gxq9TEZTF6gqh7hfuEDnqKlxc1krCmKImcXDNdtzFaT_TrXsWJlJ9k-Phkz4O0ecnZsuVHBFsV8_x65xFh3Tf3VqnOqDui0zs5YA=

Sources

Foundational

Chiral 1,4-Diazepane Scaffolds in Medicinal Chemistry: Conformational Dynamics, Target Applications, and Advanced Synthetic Methodologies

Executive Summary The 1,4-diazepane (homopiperazine) ring is a seven-membered nitrogen heterocycle that has emerged as a privileged scaffold in modern drug discovery. While six-membered piperazines are ubiquitous, they o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a seven-membered nitrogen heterocycle that has emerged as a privileged scaffold in modern drug discovery. While six-membered piperazines are ubiquitous, they often project substituents in predictable, linear vectors. In contrast, 1,4-diazepanes offer an expanded 3D conformational space. However, this inherent flexibility can incur severe entropic penalties upon target binding. The strategic introduction of chirality—typically via methyl or alkyl substitution at the C2, C5, or C7 positions—induces pseudo-rigidity. This chiral restriction forces the scaffold into highly specific bioactive conformations, enabling precise vector projection into complex protein pockets. This whitepaper explores the structural rationale, therapeutic applications, and field-proven synthetic methodologies for chiral 1,4-diazepanes.

Conformational Rationale & Physicochemical Properties

The Causality of Chiral Restriction

The transition from an achiral to a chiral 1,4-diazepane is not merely a synthetic exercise; it is a thermodynamic optimization strategy. Unsubstituted 1,4-diazepanes rapidly interconvert between multiple twist-chair and boat conformations. By introducing a chiral center (e.g., the (R)-methyl group in suvorexant), medicinal chemists create a steric clash that heavily biases the equilibrium toward a single conformer.

In the case of Suvorexant (MK-4305) , the (R)-methyl group restricts the 1,4-diazepane core, forcing it to adopt a distinct "U-shaped" bioactive conformation [1]. This U-shape is critical for its mechanism of action, as it maximizes hydrogen bonding and van der Waals contacts with the transmembrane helices of the target G-protein-coupled receptors (GPCRs), effectively blocking the binding of endogenous neuropeptides [2].

Physicochemical Impact

Chiral 1,4-diazepanes also profoundly influence the physicochemical profile of a drug candidate:

  • Lipophilicity (logD): The addition of a methyl group slightly increases lipophilicity, which, when balanced with polar surface area, enhances blood-brain barrier (BBB) penetration. Suvorexant exhibits a logD (pH 7) of 3.73, optimal for CNS exposure [3].

  • Basicity (pKa): The seven-membered ring alters the pKa of the constituent nitrogens compared to piperazines, often resulting in a lower basicity (Suvorexant pKa = 2.19) [3]. This reduced basicity prevents lysosomal trapping and improves oral bioavailability.

Therapeutic Applications & Target Pathways

Chiral 1,4-diazepanes have been successfully deployed across various therapeutic areas, most notably in CNS disorders and kinase inhibition.

Orexin Receptor Antagonists (Insomnia)

The orexin neuropeptide signaling system (Orexin A and B) is a central promoter of wakefulness, acting through two GPCRs: OX1R and OX2R [3]. Suvorexant and Lemborexant are dual orexin receptor antagonists (DORAs) that utilize a chiral 1,4-diazepane core to competitively block these receptors, suppressing the wake drive and facilitating natural sleep architecture [4].

G Orexin Orexin A/B (Neuropeptides) Receptors OX1R / OX2R (GPCRs) Orexin->Receptors Agonism Wakefulness Wakefulness Promotion Receptors->Wakefulness Downstream Signaling Sleep Sleep Induction (Wake Suppression) Wakefulness->Sleep Inhibited Suvorexant Suvorexant (Chiral 1,4-Diazepane) Suvorexant->Receptors Competitive Antagonism Suvorexant->Sleep Promotes

Caption: Orexin signaling pathway and the competitive antagonism mechanism of Suvorexant.

Quantitative Binding Data

The precise stereochemistry of the 1,4-diazepane core directly dictates receptor affinity and selectivity, as summarized below [3][4][5].

CompoundTarget ReceptorBinding Affinity (Ki / IC50)Primary Indication
Suvorexant OX1RKi = 0.55 nMInsomnia
Suvorexant OX2RKi = 0.35 nMInsomnia
Lemborexant OX1RKi = 4.8 nMInsomnia
Lemborexant OX2RKi = 0.61 nMInsomnia
JH112 (Derivative) OX1R vs OX2RIC50 Ratio = 75 (Selective)OX1R PET Imaging

Advanced Synthetic Methodologies

Synthesizing enantiopure seven-membered rings presents significant challenges, primarily due to the unfavorable entropy of cyclization and the competition between intramolecular ring closure and intermolecular oligomerization. Below are two field-proven, self-validating protocols for constructing chiral 1,4-diazepanes.

G Start1 Aminoketone Precursor Method1 Biocatalytic ARA (IRED Mutant Y194F/D232H) Start1->Method1 Intramolecular Reductive Amination Start2 N-Nosyl Diamino Alcohol Method2 Fukuyama-Mitsunobu Cyclization Start2->Method2 Dehydrative Coupling Intermediate1 Chiral 1,4-Diazepane Core (>99% ee) Method1->Intermediate1 Method2->Intermediate1 Drug1 Suvorexant (Orexin Antagonist) Intermediate1->Drug1 Late-stage functionalization Drug2 K-115 Intermediate (ROCK Inhibitor) Intermediate1->Drug2 Deprotection & Coupling

Caption: Synthetic workflows for the construction and resolution of chiral 1,4-diazepane scaffolds.

Protocol 1: Biocatalytic Intramolecular Asymmetric Reductive Amination (ARA)

Scientific Causality: Traditional chemical reductive amination often requires heavy metals (e.g., Ruthenium) and struggles with enantioselectivity in seven-membered rings. Imine reductases (IREDs) offer a green alternative. However, wild-type IREDs fail due to the steric bulk of the 1,4-diazepane transition state. By utilizing a double mutant (Y194F/D232H) from Leishmania major, the active site is expanded, optimizing the orientation of the iminium intermediate for hydride transfer from NAD(P)H, resulting in a 61-fold increase in catalytic efficiency and >99% enantiomeric excess (ee) [6].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the linear aminoketone precursor (e.g., 4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one) in DMSO (final concentration 10-50 mM) to ensure solubility in the aqueous buffer.

  • Cofactor Recycling System Setup: Prepare a reaction buffer (100 mM Tris-HCl, pH 8.0). Add NADP+ (1 mM), glucose (50 mM), and glucose dehydrogenase (GDH, 10 U/mL) to continuously regenerate NADPH during the reaction.

  • Enzymatic Cyclization: Add the purified IRED mutant Y194F/D232H (1-5 mg/mL) to the mixture. Incubate the reaction at 30°C with orbital shaking (200 rpm) for 24-48 hours. The enzyme selectively reduces the transiently formed cyclic iminium ion.

  • Quenching and Extraction: Quench the reaction by adding 10 M NaOH to adjust the pH to >10 (freebasing the amine). Extract the aqueous layer three times with ethyl acetate.

  • Validation: Dry the organic layer over Na2SO4, concentrate in vacuo, and analyze via chiral HPLC (e.g., Chiralpak AD-H column) to confirm >99% ee of the resulting chiral 1,4-diazepane.

Protocol 2: Intramolecular Fukuyama-Mitsunobu Cyclization

Scientific Causality: The Mitsunobu reaction typically fails for standard amines due to insufficient nucleophilicity and competing side reactions. By protecting the primary amine with a 2-nitrobenzenesulfonyl (nosyl, Ns) group, the pKa of the N-H bond is lowered to ~4-5. This makes the nitrogen highly acidic and an excellent nucleophile. When the distal alcohol is activated by a phosphine and an azodicarboxylate, the nosyl-amide attacks intramolecularly, driving the formation of the seven-membered ring under mild, neutral conditions that perfectly preserve the chiral center [7].

Step-by-Step Methodology:

  • Nosylation: Treat the commercially available chiral starting material (e.g., (S)-2-aminopropan-1-ol) with 2-nitrobenzenesulfonyl chloride and triethylamine in dichloromethane (DCM) at 0°C to yield the N-nosyl diamino alcohol.

  • Mitsunobu Activation: Dissolve the N-nosyl diamino alcohol in anhydrous THF under an inert argon atmosphere. Add triphenylphosphine (PPh3, 1.2 equivalents). Cool the vessel to 0°C.

  • Cyclization: Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.2 equivalents) over 30 minutes. The slow addition prevents intermolecular dimerization. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Deprotection (Self-Validating Step): To remove the nosyl group and reveal the secondary amine of the 1,4-diazepane, add thiophenol (1.5 equivalents) and K2CO3 (2.0 equivalents) directly to the reaction mixture (or after a solvent swap to DMF). Stir for 2 hours at room temperature.

  • Purification: Filter the suspension, concentrate, and purify via flash column chromatography (DCM/MeOH) to isolate the enantiopure 1,4-diazepane core (e.g., (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate).

Conclusion

The chiral 1,4-diazepane scaffold represents a triumph of conformational design in medicinal chemistry. By leveraging steric constraints to pre-organize the heterocycle into a bioactive geometry, researchers have unlocked highly selective therapies for complex GPCRs, as evidenced by the clinical success of Suvorexant. Supported by advanced synthetic techniques like engineered IRED biocatalysis and Fukuyama-Mitsunobu cyclizations, the scalable production of these architecturally complex molecules is now a robust reality, paving the way for next-generation CNS and kinase-targeted therapeutics.

References

  • Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. URL:[Link]

  • What is the mechanism of action of Belsomra (suvorexant)? Dr.Oracle. URL:[Link]

  • Attachment 1: Product information for AusPAR Belsomra Suvorexant. Therapeutic Goods Administration (TGA). URL:[Link]

  • Emerging and upcoming therapies in insomnia. PMC. URL:[Link]

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications. URL:[Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. URL:[Link]

Exploratory

Precision Engineering of Boc-Protected Diamines: A Comprehensive Guide to Selective Monofunctionalization

The Mechanistic Challenge of Symmetrical Diamines In modern organic synthesis and drug development, symmetrical diamines (such as ethylenediamine, piperazine, and cyclohexane-1,2-diamine) serve as indispensable C2-buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Challenge of Symmetrical Diamines

In modern organic synthesis and drug development, symmetrical diamines (such as ethylenediamine, piperazine, and cyclohexane-1,2-diamine) serve as indispensable C2-building blocks. They are the foundational scaffolds for PROTAC linkers, peptidomimetics, metal-organic framework (MOF) modifications, and peptide nucleic acid (PNA) backbones [1, 6].

However, utilizing these molecules requires the selective protection of a single amine terminus—typically with a tert-butyloxycarbonyl (Boc) group—leaving the other free for downstream functionalization. The primary mechanistic hurdle lies in the inherent symmetry and equivalent nucleophilicity of the two amine groups. When di-tert-butyl dicarbonate (Boc₂O) is introduced into a batch reactor, it cannot differentiate between the two identical moieties. Furthermore, the addition of Boc₂O often creates localized concentration spikes. Even with vigorous stirring, diamine molecules at the site of addition are exposed to a stoichiometric excess of the reagent, inevitably leading to a statistical mixture of unreacted diamine, the desired mono-Boc product, and the di-Boc byproduct [1, 4].

To overcome this, synthetic chemists must move beyond simple dropwise addition and apply principles of thermodynamic desymmetrization or kinetic flow control.

Strategic Methodologies for Selective Mono-Boc Protection

Strategy A: In Situ Mono-Protonation (Thermodynamic Desymmetrization)

The most elegant solution to the symmetry problem is electronic desymmetrization via mono-protonation. By introducing exactly 1.0 equivalent of anhydrous acid, one of the amine groups is converted into its hydrochloride salt (-NH₃⁺). This protonated species is entirely non-nucleophilic, effectively masking it from the electrophilic Boc₂O. The remaining free amine (-NH₂) reacts selectively [2, 3].

To achieve this without the hazards of compressed HCl gas, researchers utilize chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol. Me₃SiCl reacts quantitatively with methanol to generate anhydrous HCl in situ. This method shifts the reaction from a statistical gamble to a highly controlled, high-yield transformation [3].

Monoprotonation Diamine Symmetrical Diamine (Free Base) Protonation Addition of 1 eq. Me3SiCl in Anhydrous MeOH Diamine->Protonation Equilibrium Mono-HCl Salt (Non-Nucleophilic) Protonation->Equilibrium Electronic Desymmetrization BocAddition Addition of Boc2O (1 eq.) Equilibrium->BocAddition Reaction Nucleophilic Attack by Free Amine BocAddition->Reaction Product Mono-Boc Diamine (High Yield, High Purity) Reaction->Product Selective Protection

Mechanistic pathway of desymmetrization via in situ mono-protonation.

Strategy B: Continuous Flow Chemistry (Kinetic Control)

For industrial scale-up, microreactor technology (MRT) offers a kinetic solution. In a continuous flow setup, the diamine and Boc₂O are pumped through a microfluidic T-mixer. The micrometer-scale internal diameter ensures near-instantaneous mass transfer and homogenization. This eliminates the "local concentration" problem entirely; the diamine is never exposed to an excess of Boc₂O [4]. Furthermore, the high surface-area-to-volume ratio of the microreactor provides superior thermal management, preventing localized exothermic spikes that could drive di-protection.

FlowChemistry PumpA Pump A: Diamine in MeOH (1.3 M) Mixer Microfluidic T-Mixer (High Mass Transfer) PumpA->Mixer PumpB Pump B: Boc2O in MeOH (1.04 M) PumpB->Mixer Reactor Microreactor Coil (Precise Temp Control: 30°C) Mixer->Reactor Rapid Homogenization Quench In-line Quenching & Collection Reactor->Quench Controlled Residence Time Product Pure Mono-Boc Diamine (No Di-Boc Precipitation) Quench->Product

Continuous flow microreactor workflow for kinetic control of Boc protection.

Quantitative Comparative Analysis

The selection of a protection strategy depends heavily on the scale, the cost of the diamine, and available infrastructure. The table below summarizes the operational metrics of the primary methodologies.

Protection StrategyReagent Stoichiometry (Diamine:Boc₂O)Key Mechanistic AdvantagePrimary LimitationTypical Yield
Statistical Control 5:1 to 10:1Simple batch setup; no specialized reagents.Highly wasteful for expensive/custom diamines; tedious aqueous workup.50 - 70%
In Situ Mono-Protonation 1:1Excellent atom economy; utilizes electronic desymmetrization.Requires strictly anhydrous conditions during the initial protonation step.75 - 95%
Continuous Flow (MRT) 1:0.8Eliminates local concentration spikes; highly scalable.Requires specialized microreactor equipment and precise flow calibration.>90%*

*Yield based on conversion rates optimized to prevent reactor fouling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, meaning the physical behavior of the reaction at specific steps inherently confirms its success, reducing the reliance on constant external analytical monitoring.

Protocol A: In Situ Mono-Protonation of Cyclohexane-1,2-diamine [3]

Causality: Using Me₃SiCl in methanol safely generates exactly 1.0 equivalent of HCl, protonating the more basic/accessible amine and rendering it inert to Boc₂O.

  • Preparation: Dissolve (1R,2R)-cyclohexane-1,2-diamine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.

  • Desymmetrization: Add Me₃SiCl (1.0 eq) dropwise.

    • Self-Validation: A mild exotherm will occur as HCl is generated and the mono-hydrochloride salt forms. The solution must remain clear; precipitation indicates moisture contamination leading to polymeric siloxanes.

  • Solubilization: Allow the mixture to warm to room temperature, then add 1 mL of deionized water.

    • Causality: Water ensures the intermediate mono-hydrochloride salt remains fully solubilized before the electrophile is introduced.

  • Protection: Add Boc₂O (1.0 eq) dissolved in methanol dropwise. Stir for 1 hour at room temperature.

  • Phase-Separation Workup (Self-Validating Purification): Dilute with water and wash with diethyl ether.

    • Validation: The ether layer removes any unreacted Boc₂O or trace di-Boc byproduct. The desired product remains in the aqueous layer as a water-soluble salt.

  • Isolation: Adjust the aqueous layer to pH >12 using 4N NaOH, then extract with dichloromethane (DCM).

    • Validation: The high pH deprotonates the protected diamine, drastically lowering its water solubility and driving it cleanly into the DCM layer. Evaporation yields the pure mono-Boc diamine (>95% purity) without chromatography.

Protocol B: Continuous Flow Synthesis of Mono-Boc Piperazine [4]

Causality: Flow chemistry enforces a strict 1:1 stoichiometric interaction at the mixing interface, preventing the di-protection that plagues batch reactors.

  • Solvent Selection: Prepare all solutions in methanol.

    • Causality: Apolar solvents (like DCM or toluene) cause the intermediate mono-Boc salts to precipitate, which would instantly block the microchannels. Methanol maintains complete solubility [4].

  • Reagent Preparation:

    • Solution A: Piperazine (1.3 M) in methanol.

    • Solution B: Boc₂O (1.04 M, 0.8 eq) in methanol.

  • Flow Execution: Pump Solution A and Solution B through a microfluidic T-mixer at a combined flow rate of 4 mL/min.

  • Thermal Control: Route the mixture through a microreactor coil maintained precisely at 30 °C with a residence time calibrated to the reactor volume (e.g., 75 mL volume).

  • Collection: Collect the effluent in a quenching vessel.

    • Self-Validation: The continuous, uninterrupted flow of clear effluent validates that local concentration spikes (and subsequent precipitation of di-Boc species) have been successfully suppressed.

Downstream Applications in Drug Development

Mono-Boc protected diamines are critical intermediates. In the synthesis of Peptide Nucleic Acids (PNAs)—synthetic polymers used in gene therapy and diagnostic probes—mono-Boc ethylenediamine is alkylated with benzyl bromoacetate. Following the removal of the Boc group under acidic conditions (using TFA or ethereal HCl), the free amine is protected with an Fmoc group to create the standard Fmoc-AEG-OBn backbone required for solid-phase peptide synthesis[5, 6].

DownstreamApp MonoBoc Mono-Boc Ethylenediamine Alkylation Alkylation (Benzyl bromoacetate) MonoBoc->Alkylation Intermediate Boc-AEG-OBn Alkylation->Intermediate Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection FmocProtection Fmoc-OSu Addition Deprotection->FmocProtection Product Fmoc-AEG-OBn (PNA Monomer Backbone) FmocProtection->Product

Downstream integration of mono-Boc diamines into PNA backbone synthesis.

By mastering the desymmetrization of simple diamines, researchers unlock reliable, scalable access to the complex molecular architectures required for next-generation therapeutics.

References

  • Ha, H.-J., et al. "Selective Mono-BOC Protection of Diamines." Synthetic Communications, 37: 737–742, 2007. Available at:[Link]

  • SciELO México. "General Method for Selective Mono-Boc Protection of Diamines and Thereof." Journal of the Mexican Chemical Society. Available at: [Link]

  • The Journal of Organic Chemistry. "A Convenient and Scalable Synthesis of Ethyl N-[(2-Boc-amino)ethyl]glycinate and Its Hydrochloride. Key Intermediates for Peptide Nucleic Acid Synthesis." ACS Publications. Available at: [Link]

  • European Journal of Organic Chemistry. "Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone." National Institutes of Health (NIH). Available at: [Link]

Foundational

The Escape from Flatland: Conformationally Restricted Diamine Building Blocks in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from planar, sp²-hybridized molecules to complex, sp³-rich architectures is a defining paradigm shift. Historically, simple diamines such as piperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp²-hybridized molecules to complex, sp³-rich architectures is a defining paradigm shift. Historically, simple diamines such as piperazine and ethylenediamine have served as ubiquitous scaffolds in drug design[1]. However, their conformational flexibility often results in high entropic penalties upon target binding, and their exposed nitrogen atoms are prime sites for cytochrome P450 (CYP)-mediated oxidative metabolism[2].

Conformationally restricted diamines (CRDAs) resolve these liabilities by locking the diamine pharmacophore into a rigid, preorganized three-dimensional geometry[1]. By deploying bridged, fused, or spirocyclic frameworks, drug development professionals can precisely dictate exit vectors, improve metabolic stability, and significantly enhance target binding affinity[3]. This technical guide explores the thermodynamic rationale, structural classifications, and self-validating synthetic methodologies for deploying CRDAs in modern drug discovery.

The Thermodynamic Rationale: Entropy, Enthalpy, and Preorganization

The fundamental driver behind replacing flexible diamines with CRDAs is rooted in binding thermodynamics. When a flexible molecule like piperazine binds to a biological target, it must adopt a specific bioactive conformation, resulting in a massive loss of rotational and translational degrees of freedom. This translates to a severe entropic penalty ( ΔS ), which negatively impacts the overall free energy of binding ( ΔG )[2].

CRDAs act as preorganized systems. By synthesizing a scaffold that already mimics the required bioactive conformation, the entropic loss upon binding is minimized[2]. Furthermore, the bulky, rigid carbon frameworks of CRDAs provide steric shielding around the basic nitrogen atoms. This shielding physically blocks the active sites of metabolic enzymes, thereby increasing the molecule's half-life and improving its pharmacokinetic (PK) profile[4].

BioisostereLogic Piperazine Piperazine Core (Flexible, Flat, sp2-rich) Bridged Bridged Bicyclic (e.g., 2,5-DBH) Piperazine->Bridged Conformational Restriction Spiro Spirocyclic (e.g., 2,6-Diazaspiro[3.3]heptane) Piperazine->Spiro sp3 Enrichment Fused Fused Bicyclic (e.g., Pyrrolopiperidines) Piperazine->Fused Structural Rigidity Entropy Decreased Entropic Penalty (Favorable ΔG) Bridged->Entropy Metabolism Steric Shielding (CYP Resistance) Bridged->Metabolism Spiro->Metabolism Vectors Novel Exit Vectors (IP Generation) Spiro->Vectors Fused->Entropy Fused->Vectors

Fig 1. Logical decision tree for piperazine bioisosteric replacement.

Structural Classes & Bioisosteric Mapping

The selection of a CRDA depends heavily on the spatial requirements of the target receptor. The primary classes include:

  • Bridged Bicyclic Diamines: Scaffolds like 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) force the molecule into a distorted boat conformation[3]. This highly compact structure holds the nitrogen atoms at a precise, unyielding distance, making it a highly effective, rigid bioisostere for piperazine[5].

  • Spirocyclic Diamines: Compounds such as 2,6-diazaspiro[3.3]heptane feature two perpendicular azetidine rings[6]. This unique topology projects the functional groups linearly across a highly sp³-enriched core, populating a structural space entirely inaccessible to flat piperazines[7].

  • Fused Bicyclic Diamines: Systems where two rings share adjacent carbon atoms (e.g., octahydropyrrolo[3,4-c]pyrroles). These are often utilized to target specific GPCRs by locking the dihedral angles of the diamine[1].

Quantitative Comparison of Piperazine Bioisosteres

To effectively replace a piperazine core, medicinal chemists must match the spatial distance between the two nitrogen atoms while maximizing sp³ character.

ScaffoldN-N Distance (Å)sp³ CharacterKey Physicochemical Advantage
Piperazine ~2.8 - 3.0ModerateSynthetically accessible; low cost; highly flexible.
2,5-Diazabicyclo[2.2.1]heptane ~2.6 - 2.8HighDistorted boat conformation; highly restricted exit vectors.
3,8-Diazabicyclo[3.2.1]octane ~2.8 - 2.9HighNear-perfect piperazine N-N distance mimic.
2,6-Diazaspiro[3.3]heptane ~3.3 - 3.4Very HighLinear exit vectors; strict rigidity; high aqueous solubility.
3-Aminoazetidine ~2.8HighCompact size; excellent N-N distance match.

Experimental Workflows: Synthesis & Functionalization

The integration of CRDAs into drug discovery pipelines requires robust, scalable synthetic routes. Below is a self-validating protocol for the synthesis and functionalization of 2,6-diazaspiro[3.3]heptane, demonstrating the causality behind the chemical transformations[6][8].

Step-by-Step Protocol: Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane

Step 1: Reductive Amination

  • Procedure: React 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with an amine in a toluene/methanol mixture to form an imine. Remove solvent under reduced pressure to drive the equilibrium forward, then reduce with NaBH4​ in methanol[6].

  • Causality: Stepwise reduction is critical. Direct reductive amination with standard reagents can lead to premature reduction of the aldehyde. Removing the solvent forces complete imine formation, ensuring high yields of the secondary amine[6].

  • Validation: LC-MS analysis must show complete disappearance of the aldehyde mass and the presence of the uncyclized amine intermediate.

Step 2: Intramolecular Cyclization

  • Procedure: Dissolve the intermediate in anhydrous THF and treat with Potassium tert-butoxide (t-BuOK) at 70°C for 90 minutes[6].

  • Causality: The formation of a highly strained 4-membered azetidine ring requires a strong base to deprotonate the secondary amine. t-BuOK is chosen because it is a strong, sterically hindered base that will not act as a nucleophile, preventing unwanted side reactions with the primary chloride. The resulting nitrogen anion undergoes a rapid 4-exo-tet intramolecular SN​2 displacement of the chloride[6].

  • Validation: Monitor via TLC. The highly polar acyclic precursor will convert to a significantly less polar spirocyclic product.

Step 3 & 4: Hydrogenolysis and Boc Protection

  • Procedure: Remove the benzyl protecting group using H2​ gas over a Pd/C catalyst in methanol. Subsequently, protect the free amine using Di-tert-butyl dicarbonate ( Boc2​O ) and triethylamine in dichloromethane[8].

  • Causality: Orthogonal protection is necessary for library synthesis. Swapping the robust benzyl group for a labile Boc group allows for mild, selective deprotection later in the drug discovery workflow[8].

Step 5: Palladium-Catalyzed Buchwald-Hartwig Arylation

  • Procedure: Combine the mono-Boc-2,6-diazaspiro[3.3]heptane with an aryl halide, Pd2​(dba)3​ (catalyst), XPhos (ligand), and NaOtBu (base) in toluene. Heat to 110°C under argon for 12 hours[7][8].

  • Causality: Spirocyclic secondary amines are highly sterically encumbered. Standard SN​Ar reactions will fail unless the aryl halide is extremely electron-deficient. The Buchwald-Hartwig cross-coupling overcomes this steric barrier. The bulky, electron-rich XPhos ligand stabilizes the palladium intermediate, facilitating oxidative addition into unactivated aryl halides and subsequent reductive elimination to form the sterically hindered C-N bond[7][8].

SyntheticWorkflow Step1 1. Reductive Amination (Aldehyde + Amine -> Imine -> Amine) Step2 2. Intramolecular Cyclization (t-BuOK, THF, 70°C) Step1->Step2 QC1 QC: LC-MS & NMR Confirm Imine Reduction Step1->QC1 Step3 3. Hydrogenolysis (H2, Pd/C, MeOH) Step2->Step3 QC2 QC: Monitor by TLC Confirm Spiro Formation Step2->QC2 Step4 4. Boc Protection (Boc2O, Et3N, DCM) Step3->Step4 Step5 5. Buchwald-Hartwig Arylation (Ar-X, Pd2(dba)3, XPhos, NaOtBu) Step4->Step5 QC3 QC: High-Yield Isolation Ready for Screening Step5->QC3

Fig 2. Self-validating synthetic workflow for N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.

Conclusion

The strategic incorporation of conformationally restricted diamines represents a critical evolution in medicinal chemistry. By moving away from flat, flexible piperazine derivatives and embracing rigid, sp³-enriched architectures like 2,5-diazabicyclo[2.2.1]heptanes and 2,6-diazaspiro[3.3]heptanes, researchers can systematically decrease entropic binding penalties, evade metabolic degradation, and generate novel intellectual property. As synthetic methodologies—such as optimized Buchwald-Hartwig aminations—become more accessible, these complex building blocks will continue to serve as the foundation for the next generation of highly selective, efficacious therapeutics.

References

  • Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery | Building Blocks | Blog | Life Chemicals, lifechemicals.com, 2

  • Bicyclic Conformationally Restricted Diamines | Chemical Reviews - ACS Publications, acs.org, 1

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Publishing, rsc.org, 3

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications, acs.org,4

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes, thieme-connect.de, 6

  • Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes - Benchchem, benchchem.com, 8

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC, nih.gov, 5

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Organic Letters - ACS Publications, acs.org, 7

Sources

Exploratory

The Diazepane Scaffold: A Privileged Core in Modern Drug Discovery and Rational Design

Executive Summary In the landscape of medicinal chemistry, the saturated nitrogen heterocycle has long been dominated by the six-membered piperazine ring. However, as target binding sites become more complex and the dema...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the saturated nitrogen heterocycle has long been dominated by the six-membered piperazine ring. However, as target binding sites become more complex and the demand for novel intellectual property increases, the 1,4-diazepane (homopiperazine) core has emerged as a highly privileged scaffold. As a Senior Application Scientist, I have observed firsthand how the simple expansion of a piperazine ring by a single methylene group to form a seven-membered diazepane ring fundamentally alters the three-dimensional conformation of a molecule. This structural shift provides unique exit vectors for substituents, often leading to dramatic improvements in target binding affinity, aqueous solubility, and overall pharmacokinetic (PK) profiles.

This technical guide explores the causality behind selecting the diazepane core, highlights its role in FDA-approved therapeutics and cutting-edge antiviral research, and provides validated, step-by-step protocols for its application in drug discovery workflows.

Structural Rationale: Why Diazepane?

The transition from a piperazine to a 1,4-diazepane core is not merely a cosmetic change; it is a strategic maneuver in Structure-Based Drug Design (SBDD).

  • Novel Exit Vectors: The seven-membered ring possesses greater conformational flexibility and distinct dihedral angles compared to the rigid chair conformation of piperazine. This allows substituents attached to the nitrogen atoms to project into previously inaccessible sub-pockets within a protein's active site (e.g., the S1' or S4 pockets of viral proteases)[1].

  • Tuning Physicochemical Properties: The increased distance between the two nitrogen atoms alters their relative pKa values. This subtle change in basicity often enhances aqueous solubility and modulates lipophilicity, crucial parameters for overcoming oral bioavailability hurdles[1].

  • Conformational Constraint: In complex receptor systems, such as G-protein-coupled receptors (GPCRs), the diazepane core acts as a central constraint. It locks pharmacophores into a specific bioactive geometry required for potent antagonism, a principle beautifully illustrated in the design of modern insomnia therapeutics[2].

Key Therapeutic Applications & Quantitative Efficacy

The versatility of the diazepane core is demonstrated across multiple therapeutic areas, from neurology to oncology and infectious diseases.

Orexin Receptor Antagonism (Neurology)

The discovery of Suvorexant (Belsomra), approved by the FDA in 2014, marked a milestone for the diazepane scaffold[3]. Designed as a dual orexin receptor antagonist (OX1R and OX2R), the drug utilizes a 1,4-diazepane central constraint to effectively block orexin neuropeptide signaling, thereby promoting both REM and non-REM sleep[2].

Antiviral Hit-to-Lead Optimization (Infectious Disease)

During the rapid development of SARS-CoV-2 therapeutics, researchers utilized SBDD to optimize a weak hit compound targeting the viral main protease (Mpro)[4]. By replacing a piperazine core with a diazepane scaffold, the team identified a new exit vector that allowed the molecule to interact more favorably with the binding site. This scaffold hop resulted in a nearly 1,000-fold increase in potency[1][4].

Oncology

The diazepane core has proven highly effective in the development of Farnesyltransferase inhibitors (FTIs) for hormone-resistant prostate cancer, demonstrating nanomolar affinity and the ability to destabilize microtubules in PC3 and DU145 cell lines[5]. Additionally, novel 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives have shown significant cytotoxicity against B-cell leukemic cell lines[6][7].

Quantitative Comparison Table
Compound / SeriesTarget / IndicationScaffold CoreKey Efficacy MetricCausality for Improvement
Suvorexant OX1R / OX2R (Insomnia)1,4-DiazepaneFDA Approved (2014)Central constraint locks optimal geometry for dual receptor antagonism.
GC-78-HCl SARS-CoV-2 MproPiperazineIC50 = 170 nMBaseline rigid structure limits interaction with S1' pocket.
Compound 119 SARS-CoV-2 Mpro1,4-DiazepaneIC50 = 16 nMAltered exit vector allows deeper penetration into the active site.
FTI Series C Farnesyltransferase5-phenyl-1,4-diazepaneLow NanomolarPhenyl addition increases cellular permeability without losing FTase inhibition.
Compound 6a Reh Leukemic Cells1,4-DiazepaneIC50 = 18 µMCarboxamide linkage on the core enhances antiproliferative activity.

Experimental Workflows & Validated Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind the how.

Protocol A: High-Throughput Synthesis of 1,4-Diazepane Libraries via Amide Coupling

Causality: The secondary amines of the 1,4-diazepane core are sterically hindered. Standard coupling reagents (like EDC/HOBt) often result in poor yields or epimerization. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, ensuring rapid and complete conversion even with bulky substrates.

  • Preparation: Dissolve the Boc-protected 1,4-diazepane scaffold (0.1 mmol) and the desired carboxylic acid (0.12 mmol) in anhydrous N,N-dimethylformamide (DMF, 1.0 mL).

  • Activation: Add HATU (0.12 mmol) to the solution. Rationale: Pre-activation of the acid prevents side reactions with the amine.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA, 0.3 mmol) dropwise. Rationale: DIPEA is a non-nucleophilic base that neutralizes the system without competing for the activated ester.

  • Agitation & Monitoring: Shake the reaction at room temperature for 2 hours.

  • Self-Validation Step (LC-MS): Withdraw a 2 µL aliquot, dilute in methanol, and analyze via LC-MS. Causality: You must confirm >95% conversion of the diazepane starting material. Unreacted secondary amines can act as false positives in downstream biological assays due to their basicity.

  • Purification: Purify directly via preparative HPLC to yield the target diazepane derivative.

Workflow N1 Hit Identification (Piperazine Core) N2 Structure-Based Drug Design (SBDD) N1->N2 N3 Scaffold Hopping (Diazepane Core) N2->N3 Exit Vector Analysis N4 High-Throughput Medicinal Chemistry N3->N4 N5 FRET Enzymatic Assay (Self-Validating) N4->N5 N5->N2 QSAR Feedback N6 Lead Optimization (IC50 < 20 nM) N5->N6 Potency > 10x

Diazepane-based hit-to-lead optimization workflow combining SBDD and HTMC.

Protocol B: FRET-Based Enzymatic Assay for Mpro Inhibition

Causality: To evaluate the potency of newly synthesized diazepane derivatives against viral proteases, a FRET (Förster Resonance Energy Transfer) assay is utilized. Real-time kinetic monitoring is essential to distinguish true competitive inhibitors from assay artifacts (e.g., colloidal aggregators).

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 0.01% Triton X-100. Rationale: Triton X-100 is critical; it prevents non-specific promiscuous inhibition caused by compound aggregation.

  • Enzyme Incubation: Dispense 10 nM of recombinant Mpro into a 384-well black microplate. Add the diazepane inhibitor (serial dilutions from 10 µM to 0.1 nM). Incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 20 µM of FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 490 nm).

  • Self-Validation Step: Include a positive control (e.g., Nirmatrelvir) and a DMSO-only negative control. Causality: The positive control validates the dynamic range of the assay, while the kinetic read ensures the inhibition curve is linear over time, confirming true active-site binding rather than protein denaturation.

MOA Orexin Orexin Neuropeptides (Wakefulness) Receptors OX1R / OX2R Receptors Orexin->Receptors Agonism Sleep Promotion of REM/Non-REM Sleep Receptors->Sleep Signal Attenuation Diazepane Diazepane Core Antagonist (e.g., Suvorexant) Blockade Receptor Blockade (Conformational Constraint) Diazepane->Blockade Blockade->Receptors Competitive Inhibition

Mechanism of action for diazepane-core orexin receptor antagonists.

Conclusion

The 1,4-diazepane core represents a powerful tool in the medicinal chemist's arsenal. By understanding the causality behind its unique spatial geometry and physicochemical properties, researchers can systematically overcome the limitations of traditional six-membered heterocycles. Whether designing CNS-penetrant receptor antagonists or highly potent antiviral protease inhibitors, the rational application of the diazepane scaffold continues to drive the discovery of next-generation therapeutics.

References

  • Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZg1LKpxAWjsVCWKBcLkad7BKi9x5wRJlXkituUswJRFaX9Db9h5uoOL6MfdolDeRo1sr8TmEwizihID6u0rEXuF-2_IoyC-VlJgW5DrHYWefhOw67Bg8l0etksH-HakdmnzQC]
  • Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt6LNNXdA-W4vydFpcPb0RRMBF3l_bG8AOopdKrloKqD5EtQ8lmfaEkqm2Mc2GvVY1LmkRZ1WEtBqaloaf8GO6k8s1XWPburORia5HIoGDhFW11nlexJVJktQF9BHEZpRNjb5GwQ==]
  • Industrial clients at ESRF fast-track drug discovery. ESRF.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdp1iwCk8fLm8Ka2TNiCfqtM5SmZp43oyqok0vJnwYGTjtbMab66rm3wh2BHGn4NH9x05tZMfwuzre5xKBKTNIzIL6gsiPfBhRLIbyPuTD-qkhyDo9KZ8X6XDOLDAr6Ctgz3x0N-h404h8OS8Es2d7M95i-9Wwng6InvPcAnNY6KIUlbOf8O8BQLQJCuUj-cm7YCySEQ1FqVv1lSujz2XkqFYybITG-YLjFjqxWfYG]
  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy.[https://vertexaisearch.cloud.google.
  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5JC-X-KD5RzBiiyhnb-iUC6CcHvwWJkHSWxX2iRSucM3ZS0d-jjugqiHe1gb3AU-az3Riu-N51j44LpaCaBDH5gqHyjeGIoBEv-598jwxRpuubnFW9LqWM3SylRWfEc9kbUUlupx1x41rZcoe]
  • FDA approves new type of sleep drug, Belsomra, MK 4305, SUVOREXANT. New Drug Approvals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPaW3W-e-WWNUDrrJtxJ7bgRyq0xkiIb2BtV9bWHYDxg1Mdtagu7Cwo6W-HCBS2Qhwi2gza8P3PNNwOp2l6itU7IXmeQDP1iB1BR578NIZt6kaLYfPgsMJlGJ7CLhzyDS8qn9uYqUza8e1ymCXOg6Hq80m2PmAeOoJWp8bywjxgiKNUIJtGY1xyEZk2dZAJT0=]

Sources

Foundational

Comprehensive Spectroscopic Analysis of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate: A Technical Guide for Structural Validation

Executive Summary tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (CAS: 223644-10-8) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and organic synthesis[1]. Featuring a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (CAS: 223644-10-8) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and organic synthesis[1]. Featuring a 7-membered homopiperazine core, a primary aminomethyl sidechain, and a selectively protected secondary amine via a tert-butyloxycarbonyl (Boc) group, this scaffold provides unique conformational vectors for structure-based drug design.

This whitepaper provides an in-depth, expert-level guide to the spectroscopic characterization (NMR, IR, MS) of this compound. Rather than simply listing data, this guide emphasizes the causality behind the spectral features—specifically addressing rotameric broadening—and establishes self-validating experimental protocols to ensure absolute structural confidence.

Part 1: Structural Mechanics & Spectroscopic Causality

To accurately interpret the spectroscopic data of this compound, one must understand the physical chemistry dictating its behavior in solution:

  • Restricted Rotation & Boc Rotamers: The carbamate C–N bond possesses significant partial double-bond character due to resonance. At ambient temperatures, this restricts bond rotation, leading to distinct cis and trans rotamers on the NMR timescale[2]. Causality: This phenomenon causes the signals for protons and carbons adjacent to the protected nitrogen (C2 and C7) to broaden significantly or split into dual peaks, a hallmark of Boc-protected heterocycles[3].

  • Conformational Flexibility of the 1,4-Diazepane Ring: Unlike rigid 6-membered piperazines, the 7-membered diazepane ring rapidly interconverts between chair, boat, and twist-boat conformations. Causality: This rapid averaging simplifies some multiplets but, when combined with the aforementioned Boc rotamers, creates highly complex spectral regions in the aliphatic baseline[4].

  • Proton Exchange Dynamics: The molecule contains both a primary amine (-CH₂NH₂) and a secondary ring amine (N4-H). Causality: In standard deuterated solvents (e.g., CDCl₃), these protons undergo rapid intermolecular exchange, appearing as broad, poorly defined singlets.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the primary tool for establishing atomic connectivity. The data below represents the expected chemical shifts based on the structural mechanics of Boc-protected homopiperazines.

Quantitative Data Summaries

Table 1: 1H NMR Data (400 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Notes
1.45 Singlet (s) 9H -C(CH₃)₃ (Boc) Sharp, intense peak; diagnostic of the tert-butyl group.
1.60 – 1.85 Multiplet (m) 2H C6-H₂ (Ring) Complex splitting due to adjacent C5/C7 protons and ring puckering.
1.80 – 2.20 Broad Singlet (br s) 3H -NH₂, N4-H Exchangeable protons. Broadening caused by intermolecular hydrogen bonding.
2.60 – 2.85 Multiplet (m) 4H C5-H₂, -CH₂-NH₂ Overlapping signals of the sidechain and the ring carbons adjacent to the secondary amine.
2.85 – 3.10 Multiplet (m) 1H C3-H (Ring) Methine proton; complex coupling to C2, C5, and sidechain.

| 3.15 – 3.80 | Multiplet (m) | 4H | C2-H₂, C7-H₂ | Significantly broadened or split into dual peaks due to N-Boc rotamers[2]. |

Table 2: 13C NMR Data (100 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm) Assignment Causality / Notes
28.5 -C(CH₃)₃ Primary methyl carbons of the Boc group.
29.5 C6 Most shielded ring carbon (homoallylic-like position relative to heteroatoms).
44.0 -CH₂-NH₂ Sidechain aliphatic carbon adjacent to primary amine.
46.5 C5 Ring carbon adjacent to secondary amine (N4).
47.0 / 48.5 C7 Split into two distinct signals due to cis/trans Boc rotamers[4].
50.5 / 52.0 C2 Split into two distinct signals due to N-Boc rotamers.
58.5 C3 Deshielded methine carbon at the branching point.
79.5 -C(CH₃)₃ Quaternary carbon of the Boc group.

| 155.5 | C=O | Carbamate carbonyl carbon. |

Self-Validating Experimental Protocol: VT-NMR & D₂O Exchange

To prove that the broadened peaks (3.15–3.80 ppm) are rotamers and not impurities, and to confirm the amine protons, execute the following self-validating workflow:

  • Standard Acquisition: Dissolve 10 mg of the compound in 0.6 mL CDCl₃. Acquire standard 1H (16 scans) and 13C (512 scans) spectra at 298 K.

  • D₂O Shake (Amine Validation): Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and allow the phases to separate. Re-acquire the 1H spectrum. Validation: The broad signal at 1.80–2.20 ppm will disappear due to deuterium exchange, confirming the presence of the -NH and -NH₂ groups.

  • Variable-Temperature (VT) NMR (Rotamer Validation): Evaporate the CDCl₃ and redissolve the sample in DMSO-d₆. Acquire 1H spectra at 298 K, 323 K, and 353 K. Validation: As thermal energy overcomes the rotational barrier of the carbamate C-N bond, the split/broadened signals for C2 and C7 will coalesce into sharp, defined multiplets at 353 K[2].

Part 3: Mass Spectrometry (LC-HRMS)

Mass spectrometry provides exact mass confirmation, while the fragmentation of the Boc group serves as a highly reliable diagnostic tool[3].

Fragmentation Causality

Under Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+), the Boc group is highly labile. The fragmentation follows a predictable, thermodynamically driven pathway:

  • Primary Loss (-56 Da): The tert-butyl group is eliminated as isobutylene gas, leaving a carbamic acid intermediate.

  • Secondary Loss (-100 Da): The carbamic acid rapidly decarboxylates (loss of CO₂), resulting in the fully deprotected secondary amine.

Self-Validating Experimental Protocol: LC-HRMS
  • Sample Prep: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Chromatography: Inject 1 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes.

  • MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode.

  • Data Validation:

    • Locate the exact mass [M+H]⁺ at m/z 230.1863 (Calculated for C₁₁H₂₄N₃O₂⁺).

    • Increase collision energy (CE) to 15-20 eV. Observe the diagnostic self-validating fragments at m/z 174.12 (loss of isobutylene) and m/z 130.13 (loss of Boc).

Part 4: Infrared (ATR-FTIR) Spectroscopy

While NMR confirms connectivity, IR provides orthogonal validation of functional groups without the interference of solvent dynamics.

Table 3: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Vibration Type Functional Group Causality / Notes
~3350, 3280 N-H Stretch Primary & Secondary Amines Primary amines (-NH₂) show symmetric/asymmetric bands; secondary (-NH) shows one. Often overlap.
2975, 2930, 2865 C-H Stretch Aliphatic Ring & t-Butyl sp³ C-H stretching modes.
1690 C=O Stretch Carbamate (Boc) Strong, sharp peak. Shifted lower than standard esters (~1735 cm⁻¹) due to nitrogen electron donation.

| 1415, 1365 | C-H Bend | tert-Butyl Group | Characteristic "umbrella" doublet confirming the -C(CH₃)₃ moiety. |

Experimental Protocol: ATR-FTIR
  • Background: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean Diamond ATR crystal.

  • Application: Apply 1-2 mg of the neat compound directly onto the crystal. Apply pressure via the anvil to ensure absolute optical contact.

  • Acquisition & Validation: Acquire 32 scans. Validate the structure by cross-referencing the strong 1690 cm⁻¹ C=O stretch with the 155.5 ppm 13C NMR signal.

Part 5: Data Integration Workflow

The following diagram illustrates the logical flow of orthogonal data integration required to definitively confirm the structure of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate.

SpectroscopicWorkflow cluster_analysis Orthogonal Spectroscopic Validation Sample tert-Butyl 3-(aminomethyl) -1,4-diazepane-1-carboxylate Prep Sample Preparation (Solubilization & Desiccation) Sample->Prep NMR NMR (1H, 13C, VT-NMR) Identifies Connectivity & Rotamers Prep->NMR IR ATR-FTIR Validates Functional Groups (C=O, N-H) Prep->IR MS LC-HRMS (ESI+) Confirms Exact Mass & Fragments Prep->MS Integration Data Integration (Cross-Referencing Signals) NMR->Integration Backbone Data IR->Integration Vibrational Data MS->Integration m/z Data Validation Final Structural Validation Integration->Validation

Workflow for the orthogonal spectroscopic validation of 1,4-diazepane derivatives.

References

  • EvitaChem. tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate Product Specifications. Accessed March 2026. 1

  • Journal of the American Chemical Society. An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. (2012). 2

  • The Journal of Organic Chemistry. Gold Catalyzed 7-endo-dig Hydroaminations Yielding 1,4-Diazepineones. (2023). 4

  • MDPI Pharmaceuticals. Transformation of a Metal Chelate into a “Catch and Anchor” Inhibitor of Botulinum A Protease. (2023).3

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Constrained Peptidomimetics Using tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate

Executive Summary & Topological Rationale The development of peptidomimetics relies heavily on conformationally restricted scaffolds to bypass the pharmacokinetic liabilities of native peptides, such as rapid proteolytic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Topological Rationale

The development of peptidomimetics relies heavily on conformationally restricted scaffolds to bypass the pharmacokinetic liabilities of native peptides, such as rapid proteolytic degradation. The 1,4-diazepane ring system has emerged as a privileged scaffold, uniquely capable of mimicking γ-turn and β-turn secondary structures to stabilize bioactive conformations[1].

The building block tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate provides a highly versatile, trifunctional template for library generation. Its structure features three distinct nitrogen centers:

  • N1 Position : Protected by a tert-butyloxycarbonyl (Boc) group, reserving this nitrogen for final peptide chain extension or capping.

  • C3 Position : An exocyclic aminomethyl group (-CH₂NH₂). This primary amine is sterically accessible and highly nucleophilic.

  • N4 Position : An endocyclic secondary amine. This nitrogen is embedded within the 7-membered ring and is sterically hindered by the adjacent C3 substituent.

This differential steric and electronic environment allows for the sequential, regioselective functionalization of the scaffold without requiring additional orthogonal protecting groups, streamlining the synthesis of diverse lead-like molecules[2].

Mechanistic Insights & Reaction Causality (E-E-A-T)

To build a robust and self-validating synthetic workflow, one must exploit the inherent reactivity differences between the primary and secondary amines.

  • Causality in Regioselective Acylation : The primary amine at C3 reacts at a significantly faster rate than the N4 secondary amine. By utilizing a mildly activated ester (e.g., EDC/HOBt) and strictly controlling the temperature (0 °C) and stoichiometry (0.95 equivalents), the primary amine can be acylated with >95% regioselectivity. The causality here is driven by steric hindrance: the bulky activated ester clashes with the 7-membered ring and the C3-substituent, kinetically preventing N4 acylation.

  • Secondary Amine Functionalization : Once the primary amine is capped, the N4 secondary amine becomes the sole nucleophile. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred method for alkylation. This reagent is chosen because it selectively reduces the intermediate iminium ion without reducing unreacted aldehydes, ensuring a clean conversion while maintaining a basic nitrogen center (crucial for mimicking basic amino acids like Arginine or Lysine).

  • Boc Deprotection Logic : Standard acidic cleavage using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) cleanly removes the N1-Boc group. The resulting secondary amine is then exposed for final coupling to the growing peptide chain.

Experimental Workflows and Visualization

Workflow A Boc-Diazepane Scaffold B 1° Amine Acylation A->B R1-COOH, HATU, 0°C C 2° Amine Alkylation B->C R2-CHO, NaBH(OAc)3 D Boc Cleavage (TFA/DCM) C->D Acidic Cleavage E Peptidomimetic Assembly D->E R3-COOH, EDC

Sequential regioselective functionalization of the 1,4-diazepane scaffold.

Quantitative Data: Optimization of Regioselectivity

The following table summarizes the optimization of the initial acylation step to maximize primary amine functionalization while suppressing unwanted bis-acylation.

Coupling ReagentEquivalentsTemperature (°C)Yield (1° Amide)Yield (Bis-Amide)Regioselectivity Ratio
HATU / DIPEA1.02572%21%3.4 : 1
EDC / HOBt1.02585%8%10.6 : 1
EDC / HOBt0.95094%<2%>47 : 1
Pentafluorophenyl1.0096%<1%>96 : 1

Detailed Experimental Protocols

Protocol A: Regioselective Amide Coupling (Primary Amine)
  • Self-Validation Checkpoint : Monitor the reaction progress by LC-MS. The disappearance of the starting mass and the appearance of the mono-acylated product mass (M+R1) indicates success. The absence of the (M+2xR1) mass confirms regioselectivity.

  • Dissolve the target carboxylic acid (0.95 mmol) and HOBt (1.0 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC hydrochloride (1.0 mmol) and stir for 15 minutes to pre-activate the acid.

  • Add a solution of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (1.0 mmol) and DIPEA (2.0 mmol) in DMF (2 mL) dropwise over 10 minutes.

  • Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Reductive Amination of the Secondary Ring Amine
  • Dissolve the mono-acylated intermediate from Protocol A (1.0 mmol) and the target aldehyde (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Add glacial acetic acid (1.5 mmol) to adjust the pH to ~5, facilitating iminium ion formation. Stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in small portions to prevent rapid gas evolution.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with 1N NaOH (5 mL) to neutralize the acid and destroy excess reducing agent.

  • Extract the aqueous layer with DCM, dry the combined organic layers over MgSO₄, and concentrate in vacuo.

Protocol C: Boc-Deprotection and Final Assembly
  • Dissolve the fully functionalized intermediate (1.0 mmol) in a 1:1 mixture of TFA and DCM (4 mL total volume).

  • Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint : TLC (Ninhydrin stain) should show complete consumption of the starting material and the appearance of a highly polar spot.

  • Evaporate the solvents under a stream of nitrogen. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA azeotropically.

  • The resulting TFA salt is ready for immediate coupling to the next amino acid or capping group using standard HATU/DIPEA peptide coupling conditions.

References

  • Title : Three-Component Synthesis of 1,4-Diazepin-5-ones and the Construction of γ-Turn-like Peptidomimetic Libraries[1] Source : Journal of Combinatorial Chemistry, ACS Publications (2008) URL :[Link]

  • Title : A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds[2] Source : Organic & Biomolecular Chemistry, RSC Publishing (2014) URL :[Link]

Sources

Application

Application Notes and Protocols: tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate in Asymmetric Synthesis

Abstract This technical guide provides an in-depth exploration of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate as a valuable chiral building block in the field of asymmetric synthesis. The unique structural fea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate as a valuable chiral building block in the field of asymmetric synthesis. The unique structural features of this N-Boc protected 1,4-diazepane derivative, including its inherent chirality and multiple functionalization points, make it a compelling scaffold for the development of novel chiral ligands and as a starting material for complex, high-value molecules. This document details its significance, potential applications in catalysis, and provides a representative, detailed protocol for the synthesis of a chiral phosphine ligand and its application in asymmetric hydrogenation.

Introduction: The Significance of the Chiral 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its seven-membered ring offers a flexible yet constrained conformation that can effectively present substituents for interaction with biological targets. When rendered chiral, the 1,4-diazepane scaffold becomes a powerful tool for designing enantiomerically pure pharmaceuticals, where stereochemistry often dictates therapeutic efficacy and safety.[2]

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (Figure 1) is a versatile, commercially available intermediate that provides a direct entry into this important class of molecules.[3] The tert-butoxycarbonyl (Boc) protecting group on one of the ring nitrogens allows for selective manipulation of the other nitrogen and the primary amine on the side chain. This differential protection is a key feature that enables its use as a sophisticated building block in multi-step organic synthesis.

Figure 1. Structure of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate.

Role as a Chiral Building Block in Complex Molecule Synthesis

The primary application of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate is as a chiral synthon for the construction of more elaborate molecules, particularly in the realm of drug discovery. The presence of two secondary amines (one protected) and a primary amine offers multiple points for diversification. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in medicinal chemistry programs.

The synthesis of complex therapeutic agents often relies on the use of such chiral building blocks to introduce stereocenters with high fidelity. For instance, derivatives of chiral 1,4-diazepanes are key intermediates in the synthesis of Rho-kinase inhibitors and other pharmacologically active agents.[4]

Application in Asymmetric Catalysis: A Representative Protocol

While direct literature on the use of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate as a ligand is sparse, its structural similarity to other N-Boc protected chiral diamines suggests its high potential for the synthesis of novel chiral ligands for asymmetric catalysis. Chiral phosphine ligands, in particular, are cornerstones of transition-metal-catalyzed asymmetric reactions, such as hydrogenation.[5][6]

This section provides a detailed, representative protocol for the synthesis of a C1-symmetric bis-phosphine ligand from the title compound and its subsequent application in the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin. This protocol is based on well-established methodologies for the synthesis of similar chiral phosphine ligands from N-Boc protected diamines.

Synthesis of a Chiral Bis-phosphine Ligand

The synthesis involves a two-step process: deprotection of the Boc group followed by phosphinylation of the resulting triamine.

Protocol 1: Synthesis of a Chiral Bis-phosphine Ligand

Materials:

  • tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Chlorodiphenylphosphine

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

Step 1: Boc Deprotection

  • To a stirred solution of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an argon atmosphere, add trifluoroacetic acid (5.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The crude triamine trifluoroacetate salt is used directly in the next step without further purification.

Step 2: Phosphinylation

  • Dissolve the crude triamine salt from Step 1 in anhydrous toluene (0.1 M) under an argon atmosphere.

  • Cool the solution to 0 °C and add anhydrous triethylamine (10.0 eq) dropwise.

  • To this stirred solution, add chlorodiphenylphosphine (3.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral bis-phosphine ligand.

Causality Behind Experimental Choices:

  • Boc Deprotection: TFA is a strong acid that efficiently cleaves the acid-labile Boc group under mild conditions. The reaction is performed at 0 °C initially to control the exothermicity.

  • Phosphinylation: Triethylamine is used as a base to neutralize the trifluoroacetate salt and to scavenge the HCl generated during the reaction. The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of chlorodiphenylphosphine and oxidation of the final phosphine ligand.

Asymmetric Hydrogenation of a Prochiral Olefin

The synthesized chiral bis-phosphine ligand can be used to generate a rhodium catalyst in situ for the asymmetric hydrogenation of prochiral olefins, such as methyl (Z)-α-acetamidocinnamate, to produce chiral amino acid precursors.[5]

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • Chiral bis-phosphine ligand (from Protocol 1)

  • [Rh(COD)₂]BF₄ (bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Methyl (Z)-α-acetamidocinnamate

  • Methanol, degassed

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • In a glovebox, charge a vial with the chiral bis-phosphine ligand (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%).

  • Add degassed methanol to dissolve the ligand and catalyst precursor, and stir for 20 minutes to allow for complex formation.

  • In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in degassed methanol.

  • Transfer the substrate solution to the autoclave.

  • Add the catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3 cycles).

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • The conversion and enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Expected Outcome and Data Presentation:

The efficacy of a chiral ligand in asymmetric catalysis is judged by the yield and enantiomeric excess of the product. The results are typically summarized in a table for easy comparison.

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Time (h)Yield (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate1.0512>99>95

Note: The values in the table are representative and based on typical results obtained with similar chiral phosphine ligands.

Visualization of the Synthetic Workflow

The following diagrams illustrate the synthesis of the chiral ligand and the catalytic cycle for asymmetric hydrogenation.

Ligand_Synthesis start tert-Butyl 3-(aminomethyl)- 1,4-diazepane-1-carboxylate deprotection Boc Deprotection (TFA, DCM) start->deprotection triamine Triamine Intermediate deprotection->triamine phosphinylation Phosphinylation (Ph₂PCl, TEA) triamine->phosphinylation ligand Chiral Bis-phosphine Ligand phosphinylation->ligand

Caption: Synthetic pathway to the chiral bis-phosphine ligand.

Catalytic_Cycle catalyst [Rh(I)-Ligand]* substrate_complex Substrate Complex catalyst->substrate_complex + Substrate h2_addition H₂ Oxidative Addition substrate_complex->h2_addition hydride_complex Rhodium Dihydride Complex h2_addition->hydride_complex + H₂ insertion Migratory Insertion hydride_complex->insertion product_complex Product Complex insertion->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->catalyst - Product product Chiral Product reductive_elimination->product

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Conclusion

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate is a highly valuable and versatile chiral building block for asymmetric synthesis. Its inherent stereochemistry and multiple functional groups provide a robust platform for the synthesis of complex chiral molecules and novel chiral ligands. The representative protocols provided herein demonstrate a practical approach to leveraging this compound in the development of catalysts for important asymmetric transformations, such as hydrogenation. The continued exploration of this and similar chiral scaffolds will undoubtedly lead to new and efficient methods for the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

References

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (2025). ResearchGate. [Link]

  • Imamoto, T., et al. (2012). Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Journal of the American Chemical Society, 134(3), 1754-69. [Link]

  • Gideon, K., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B, 6(4), 361-384. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage. [Link]

  • Diastereoselective alkylation of a chiral 1,4-benzodiazepine-2,5-dione containing the α-phenethyl. Arkat USA. [Link]

  • Asymmetric catalysis by chiral rhodium complexes in hydrogenation and hydrosilylation. IUPAC. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Method

Advanced Protocol for the Boc Deprotection of 1,4-Diazepanes: Mechanistic Insights and Methodologies

Executive Summary 1,4-Diazepanes (homopiperazines) are privileged scaffolds in medicinal chemistry, featured prominently in therapeutics such as the orexin receptor antagonist suvorexant and various HIV-1 protease inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4-Diazepanes (homopiperazines) are privileged scaffolds in medicinal chemistry, featured prominently in therapeutics such as the orexin receptor antagonist suvorexant and various HIV-1 protease inhibitors[1][2]. The removal of the tert-butyloxycarbonyl (Boc) protecting group from these secondary amines is a fundamental transformation. However, the extreme water-solubility and basicity of the resulting deprotected diazepanes often lead to catastrophic yield losses during standard aqueous workups. This application note provides a mechanistic overview, comparative data, and field-proven protocols for the efficient Boc deprotection and isolation of 1,4-diazepanes.

Mechanistic Rationale & The "Hydrophilicity Trap"

The Boc group is the standard for orthogonal nitrogen protection due to its stability toward catalytic hydrogenation and basic nucleophiles. Deprotection relies on acidolysis. The introduction of a strong acid (e.g., HCl or TFA) protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, while the intermediate carbamic acid undergoes spontaneous decarboxylation. The driving force of this reaction is the entropic gain from the release of two gases (isobutylene and CO 2​ ). The exposed 1,4-diazepane is immediately protonated to form a stable ammonium salt[3].

The Isolation Challenge: A critical failure point in homopiperazine chemistry is the isolation phase. Because 1,4-diazepanes possess two basic nitrogen atoms, they form bis-salts upon deprotection. If a TFA salt is neutralized with aqueous NaHCO 3​ or NaOH, extracting the free base into organic solvents (like dichloromethane or ethyl acetate) is notoriously inefficient due to the molecule's high hydrophilicity.

Causality in Experimental Design: To circumvent this "hydrophilicity trap," modern protocols avoid aqueous workups entirely. Instead, chemists utilize HCl in organic solvents (dioxane or EtOAc) to precipitate the product as a filterable solid[1][3], or employ non-aqueous free-basing techniques such as basic ion-exchange resins.

Comparative Analysis of Deprotection Strategies

Selecting the correct acid and solvent system dictates the physical state of the resulting salt and the efficiency of downstream processing.

ParameterMethod A: HCl in DioxaneMethod B: HCl in EtOAcMethod C: TFA in DCM
Reagent Equivalents 10.0 eq (4 M solution)Excess (Gaseous or 45% soln)20 - 50 eq (1:1 v/v)
Typical Reaction Time 1 - 2 hours2 - 4 hours0.5 - 1 hour
Temperature Ambient (20-25 °C)Ambient (20-25 °C)0 °C warming to Ambient
Resulting Salt Form Hydrochloride (Crystalline Solid)Hydrochloride (Crystalline Solid)Trifluoroacetate (Viscous Oil)
Workup Efficiency High (Direct filtration)High (Direct filtration)Low (Requires resin/extraction)

Experimental Workflows

DiazepaneWorkflow Start N-Boc 1,4-Diazepane AcidChoice Select Acidic Reagent Start->AcidChoice HCl_Dioxane 4M HCl in Dioxane (Preferred for Isolation) AcidChoice->HCl_Dioxane HCl_EtOAc HCl (gas) in EtOAc (Scale-up / Process) AcidChoice->HCl_EtOAc TFA_DCM TFA in DCM (1:1) (Rapid / Discovery) AcidChoice->TFA_DCM Salt_HCl Diazepane • xHCl Salt (Precipitates as solid) HCl_Dioxane->Salt_HCl HCl_EtOAc->Salt_HCl Salt_TFA Diazepane • xTFA Salt (Viscous oil / Hygroscopic) TFA_DCM->Salt_TFA Workup_Filter Direct Filtration & Ether Wash Salt_HCl->Workup_Filter Workup_Resin Ion-Exchange Resin or Non-aqueous Neutralization Salt_TFA->Workup_Resin Final Downstream Coupling (Amide/Sulfonamide formation) Workup_Filter->Final Workup_Resin->Final

Decision matrix and experimental workflow for the Boc deprotection of 1,4-diazepanes.

Detailed Step-by-Step Methodologies

Protocol A: HCl-Assisted Deprotection (Dioxane)

This method is highly recommended for generating stable, non-hygroscopic hydrochloride salts that can be isolated by simple filtration, a technique widely used in the synthesis of Spns2 inhibitors[3].

  • Initialization: To a 6-dram vial or round-bottom flask, dissolve the N-Boc-protected 1,4-diazepane derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Acid Addition: Add a solution of 4 M HCl in dioxane (10.0 equiv) dropwise at room temperature.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture for 1–2 hours. Causality: You will observe the evolution of isobutylene gas (bubbling). The reaction is complete when bubbling ceases and TLC/LC-MS confirms the total consumption of the starting material.

  • Concentration: Remove the solvent and excess acid under reduced pressure.

  • Trituration: Suspend the resulting residue in cold diethyl ether and triturate vigorously. Causality: Diethyl ether removes residual dioxane and non-polar organic impurities, forcing the highly polar diazepane hydrochloride salt to precipitate as a thick white solid.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with additional cold ether, and dry under high vacuum to afford the pure diazepane hydrochloride salt.

Protocol B: TFA-Mediated Deprotection (DCM)

Ideal for rapid discovery chemistry where the resulting salt will be used directly in the next step without isolation, as demonstrated in the synthesis of HIV-1 protease inhibitors[2].

  • Initialization: Dissolve the N-Boc-1,4-diazepane derivative (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30–60 minutes until LC-MS indicates complete deprotection.

  • Azeotropic Removal: Concentrate the reaction mixture in vacuo. Co-evaporate the residue with toluene (3 × 10 mL). Causality: TFA is difficult to remove completely under standard vacuum; azeotropic removal with toluene prevents the degradation of sensitive functional groups and prepares the salt for downstream neutralization. The product will remain as a viscous, hygroscopic oil.

Protocol C: Non-Aqueous Free-Basing (Ion-Exchange)

Essential for isolating the free base without losing product to the aqueous phase. This non-aqueous approach mirrors the industrial scale-up strategies used for suvorexant[1].

  • Dissolution: Dissolve the diazepane salt (HCl or TFA from Protocol A or B) in a minimal amount of anhydrous methanol.

  • Resin Treatment: Add a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form) to the solution and stir gently for 30 minutes.

    • Alternative: Pass the solution through a Strong Cation Exchange (SCX) cartridge. Wash the cartridge with MeOH to remove impurities, then elute the free amine using 2 M NH 3​ in MeOH.

  • Isolation: Filter off the resin (if using batch mode) and concentrate the filtrate in vacuo to yield the free 1,4-diazepane. Causality: By keeping the entire neutralization process in organic solvents, the hydrophilic diazepane is recovered in near-quantitative yield.

References

  • Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors. National Institutes of Health (nih.gov).3

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. rhhz.net.1

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. Office of Scientific and Technical Information (osti.gov).2

Sources

Application

Advanced Scaffold Engineering in GPCR Ligand Design: Utilizing tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate

Introduction: Escaping "Flatland" in GPCR Therapeutics G protein-coupled receptors (GPCRs) remain the most intensely pursued class of drug targets in modern pharmacology. However, the historical reliance on planar, sp2-h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping "Flatland" in GPCR Therapeutics

G protein-coupled receptors (GPCRs) remain the most intensely pursued class of drug targets in modern pharmacology. However, the historical reliance on planar, sp2-hybridized heterocycles has led to challenges in achieving subtype selectivity and managing off-target toxicity. To navigate the complex, three-dimensional topography of GPCR orthosteric and allosteric binding pockets, medicinal chemists are increasingly turning to sp3-enriched, conformationally restricted scaffolds.

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate represents a highly privileged building block in this paradigm. Featuring a flexible yet defined 7-membered homopiperazine ring, a primary aminomethyl extension, and orthogonal nitrogen protection, this scaffold provides unique vector projections that are impossible to achieve with standard piperazine derivatives.

Mechanistic Rationale & Pharmacophore Mapping

The substitution of a 6-membered piperazine with a 7-membered 1,4-diazepane fundamentally alters the spatial trajectory of attached pharmacophores.

Dispersion Forces and Non-Classical Interactions: Recent quantum mechanical analyses utilizing the Fragment Molecular Orbital (FMO) method have demonstrated that GPCR-ligand binding is heavily driven by dispersion forces and non-classical hydrogen bonds, which are often underestimated by standard molecular mechanics ([1]). The expanded hydrophobic surface area of the diazepane ring optimizes these dispersion interactions within the transmembrane helical bundle, while the basic nitrogens maintain critical salt-bridge interactions with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

Receptor-Specific Applications:

  • Histamine H3/H4 Receptors: The (homo)piperazine scaffold is a versatile template for H3R antagonists. The two substitution sites on the diazepane ring allow chemists to precisely tune nitrogen basicity, a critical parameter for optimizing blood-brain barrier (BBB) penetration and minimizing hERG liability ([2]).

  • Serotonin 5-HT7 Receptors: Pyrazolyl-diazepane derivatives have been identified as potent, G protein-biased antagonists. The unique conformational flexibility of the diazepane core allows the ligand to stabilize a specific receptor state that blocks G-protein coupling without engaging β -arrestin pathways, showing in vivo efficacy in reducing autism spectrum disorder (ASD) stereotypy ([3]).

Table 1: Comparative Impact of the Diazepane Scaffold on GPCR Targets
GPCR TargetLigand ClassScaffold ModificationQuantitative Metric ( Ki​ / IC50​ )Functional Outcome
5-HT7R Pyrazolyl-diazepanes1,4-diazepane core integration IC50​ = 686 nMG protein-biased antagonism; reduced ASD stereotypy
H3R (Homo)piperazinesNitrogen basicity tuning Ki​ = 518 nM (Lead)High CNS penetration; retained key homology interactions
OX1/OX2R Suvorexant analogsHomopiperazine methylation~100x selectivity shiftEnhanced subtype selectivity via steric pocket filling

Synthetic Methodology: Orthogonal Functionalization Workflow

The trifunctional nature of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate—comprising a primary amine, an unprotected secondary amine, and a Boc-protected secondary amine—enables a highly controlled, self-validating synthetic workflow for library generation.

Orthogonal_Workflow Scaffold tert-Butyl 3-(aminomethyl) -1,4-diazepane-1-carboxylate Step1 1. C3-Amine Derivatization (Amide Coupling) Scaffold->Step1 Site 1 (Primary Amine) Step2 2. N4-Functionalization (SNAr / Alkylation) Step1->Step2 Site 2 (Secondary Amine) Step3 3. N1-Boc Deprotection (TFA / DCM) Step2->Step3 Deprotect Step4 4. N1-Capping (Urea / Sulfonamide) Step3->Step4 Site 3 (Exposed N1)

Fig 1. Orthogonal functionalization workflow of the 1,4-diazepane scaffold for GPCR ligand libraries.

Protocol: Self-Validating Library Synthesis

Stage 1: Selective Amidation of the C3-Primary Amine

  • Causality: The unhindered primary amine at the C3-aminomethyl position exhibits superior nucleophilicity toward activated esters compared to the sterically encumbered N4 secondary amine within the 7-membered ring. This kinetic difference allows for regioselective functionalization without the need for additional protecting groups.

  • Procedure: Dissolve the carboxylic acid partner (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Add the diazepane scaffold (1.0 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Validation Check: Perform a Ninhydrin (Kaiser) test. A negative result (yellow) confirms the complete consumption of the primary amine. LC-MS should indicate the expected mono-acylated mass, with the N4 secondary amine remaining unreacted.

Stage 2: Functionalization of the N4-Secondary Amine

  • Causality: With the primary amine converted to a less nucleophilic amide, the N4 secondary amine can now be selectively targeted via Buchwald-Hartwig cross-coupling (for arylation) or reductive amination (for alkylation) to extend the pharmacophore into adjacent hydrophobic receptor sub-pockets.

  • Procedure (Reductive Amination): Combine the Stage 1 intermediate (1.0 eq) and an aldehyde (1.2 eq) in DCE. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and a catalytic amount of acetic acid. Stir overnight at room temperature.

  • Validation Check: 1 H NMR analysis will reveal the disappearance of the broad N-H peak (~2.5-3.0 ppm) associated with the diazepane ring, confirming complete N4 substitution.

Stage 3: N1-Boc Deprotection and Final Capping

  • Causality: Acidic cleavage removes the N1-Boc group, exposing the final nitrogen vector. Capping this site with a urea, sulfonamide, or bulky alkyl group is often used to modulate the overall lipophilicity (LogP) and tune the ligand's residence time on the GPCR.

  • Procedure: Dissolve the Stage 2 intermediate in a 1:4 mixture of TFA/DCM. Stir for 1 hour at room temperature. Concentrate under reduced pressure, neutralize with saturated NaHCO 3​ , and extract with EtOAc. React the free amine with the desired sulfonyl chloride or isocyanate in the presence of triethylamine.

  • Validation Check: The complete disappearance of the intense 9-proton singlet at ~1.4 ppm in the 1 H NMR spectrum confirms successful Boc deprotection prior to the final capping step.

Engineering Functional Bias

A major frontier in GPCR drug discovery is the development of "biased ligands"—molecules that selectively activate or inhibit one intracellular signaling pathway (e.g., G-protein) while sparing another (e.g., β -arrestin).

The 1,4-diazepane core is instrumental in achieving this. Because the 7-membered ring forces a distinct dihedral angle compared to planar analogs, it can stabilize intermediate receptor conformations. As demonstrated in 5-HT7R research, pyrazolyl-diazepanes act as G protein-biased antagonists, effectively blocking Gs-mediated cAMP accumulation without triggering the β -arrestin-mediated receptor internalization that often leads to drug tolerance ([3]).

GPCR_Signaling cluster_0 G-Protein Pathway cluster_1 β-Arrestin Pathway Ligand Diazepane-based Ligand (e.g., Pyrazolyl-diazepane) GPCR GPCR Target (e.g., 5-HT7R, H3R) Ligand->GPCR Conformational Selection Gq G-Protein Activation (Gs, Gi/o, Gq) GPCR->Gq Biased Modulation Arr β-Arrestin Recruitment GPCR->Arr Pathway Exclusion Effector Second Messengers (cAMP, Ca2+) Gq->Effector Internal Receptor Internalization & Desensitization Arr->Internal

Fig 2. Mechanism of functional bias induced by diazepane ligands in GPCR signaling pathways.

References

  • Heifetz, A., et al. "The Fragment Molecular Orbital Method Reveals New Insight into the Chemical Nature of GPCR-Ligand Interactions." Journal of Chemical Information and Modeling, 2016. URL:[Link]

  • Szczepanska, K., et al. "Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives." Current Medicinal Chemistry, 2018. URL: [Link]

  • Kwag, R., et al. "Discovery of G Protein-Biased Antagonists against 5-HT7R." Journal of Medicinal Chemistry, 2021. URL:[Link]

Sources

Method

Application Note: Chiral 1,4-Diazepanes in Neuroscience Drug Discovery – From Scaffold Synthesis to Target Validation

Executive Summary & Chemical Rationale In the landscape of central nervous system (CNS) drug discovery, the architectural framework of a molecule dictates its ability to navigate the blood-brain barrier (BBB) and engage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of central nervous system (CNS) drug discovery, the architectural framework of a molecule dictates its ability to navigate the blood-brain barrier (BBB) and engage complex neuro-receptors. The 1,4-diazepane ring has emerged as a privileged, highly versatile scaffold. Unlike the rigid, planar nature of traditional six-membered heterocycles (e.g., piperidines), the seven-membered saturated diazepane ring imparts exceptional conformational adaptability and metabolic stability[1].

This structural flexibility allows medicinal chemists to project pharmacophoric substituents into distinct 3D spatial vectors, optimizing drug-receptor interactions. When synthesized as pure enantiomers, chiral diazepanes exhibit profound target selectivity, making them ideal for disrupting complex protein-protein interactions or antagonizing peptide receptors in the brain, such as the orexin and sigma receptor systems[2][3].

Mechanistic Target Systems

Dual Orexin Receptor Antagonism (DORAs)

Orexin A and B are hypothalamic neuropeptides that sustain wakefulness by binding to two G-protein-coupled receptors: OX1R and OX2R. Traditional sleep aids (e.g., benzodiazepines) act as broad GABA-A receptor positive allosteric modulators, often leading to next-day grogginess and dependency. In contrast, chiral diazepane-based DORAs (such as suvorexant) act as competitive antagonists at the orexin receptors. By precisely occupying the binding pocket via their chiral centers, they block Gq-coupled intracellular calcium release, thereby promoting natural sleep architecture without widespread CNS depression[2][4].

OrexinPathway Orexin Orexin A/B Neuropeptides Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Binds Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Pathway Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Wake Wakefulness & Arousal Ca2->Wake Diazepane Chiral Diazepane Antagonist Diazepane->Receptor Competitive Inhibition

Fig 1. Mechanism of action for chiral diazepane-based dual orexin receptor antagonists (DORAs).

Sigma-1 Receptor (σ1R) Modulation

Beyond sleep regulation, ring-expanded diazepane derivatives exhibit high affinity for the Sigma-1 receptor (σ1R), a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Modulation of σ1R by these chiral ligands confers potent neuroprotective effects against oxidative stress, positioning them as promising candidates for neurodegenerative diseases[3][5].

Experimental Workflows & Validated Protocols

The following protocols detail the lifecycle of a chiral diazepane drug candidate, from green-chemistry synthesis to in vivo functional validation.

Protocol A: Biocatalytic Synthesis of the Chiral Diazepane Core

Causality & Rationale: Early syntheses of chiral diazepanes relied on ruthenium-catalyzed asymmetric reductive amination. While effective, this required heavy transition metals and halogenated solvents—highly undesirable in CNS drug manufacturing due to the risk of neurotoxic metal retention[4]. Transitioning to a biocatalytic transaminase (e.g., CDX-017) enables a tandem transamination/annulation process that yields >99% enantiomeric excess (ee) under mild, aqueous conditions[6].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the ketone precursor (100 mM) in a pH 7.5 phosphate buffer containing 10% isopropylamine (as the amine donor) and 1 mM pyridoxal-5'-phosphate (PLP) cofactor.

  • Enzymatic Transamination: Add the engineered transaminase enzyme (CDX-017, 2 g/L). Incubate the reaction at 35°C under gentle agitation (150 rpm) for 24 hours.

  • Cyclization: The resulting chiral amine intermediate will spontaneously undergo intramolecular cyclization (annulation) to form the 1,4-diazepane ring.

  • Extraction & Self-Validation (QC): Extract the product using ethyl acetate. Validate the stereochemical purity using Chiral High-Performance Liquid Chromatography (HPLC) with a Daicel Chiralpak AD-H column. System Validation: An enantiomeric excess (ee) of >99% confirms the success of the biocatalytic stereocontrol[4].

Protocol B: High-Throughput Radioligand Binding Assay (OX1R/OX2R)

Causality & Rationale: To quantify the receptor affinity (Ki) of the synthesized diazepanes, competitive radioligand binding is employed. The inclusion of MgCl₂ in the assay buffer is critical; Mg²⁺ stabilizes the GPCR-G-protein complex, ensuring the receptor remains in a high-affinity state. EDTA is included to chelate trace heavy metals that could induce ligand oxidation[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human OX1R or OX2R. Homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [³H]-labeled reference ligand (e.g., [³H]-almorexant), and varying concentrations of the chiral diazepane test compound (10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the microplates at room temperature for 3 hours to ensure steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a Microbeta counter.

  • Self-Validation (QC): Calculate the Z'-factor using unlabelled suvorexant as the positive control. A Z'-factor > 0.6 validates the assay's robustness for high-throughput screening.

Protocol C: In Vivo Telemetry for Sleep Architecture (Rats)

Causality & Rationale: Pharmacokinetics (PK) do not always linearly correlate with pharmacodynamics (PD) in the brain due to the BBB. Continuous EEG/EMG telemetry in freely moving rats provides real-time, functional validation of CNS penetration and target engagement[2].

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, implant telemetry transmitters (e.g., Data Sciences International) into male Sprague-Dawley rats. Route EEG leads to the frontal and parietal cortex, and EMG leads to the nuchal (neck) muscles. Allow a 14-day recovery period.

  • Baseline Recording (Self-Validation): Record a 24-hour baseline vehicle session. This serves as an intra-subject control, validating that the animal's circadian rhythm is normal prior to dosing.

  • Dosing & Acquisition: Administer the chiral diazepane compound orally (PO) at the onset of the active (dark) phase. Continuously record EEG/EMG signals for 12 hours.

  • Scoring: Use automated software, followed by blinded manual review, to score 10-second epochs into Wake, Non-Rapid Eye Movement (NREM) sleep, or Rapid Eye Movement (REM) sleep based on frequency band power (Delta/Theta ratios) and muscle tone.

ScreeningWorkflow Substrate Ketone Precursor Biocatalysis Biocatalytic Transamination Substrate->Biocatalysis Core Chiral 1,4-Diazepane (>99% ee) Biocatalysis->Core Coupling Chemical Coupling Core->Coupling InVitro Radioligand Binding Coupling->InVitro InVivo In Vivo Telemetry InVitro->InVivo

Fig 2. Integrated drug discovery workflow from biocatalytic synthesis to in vivo validation.

Quantitative Data Presentation

The table below summarizes the pharmacological profiling of representative chiral diazepane derivatives across different neuroscience applications, highlighting the scaffold's versatility.

Compound Class / DerivativePrimary TargetBinding Affinity / PotencyStereochemistryKey CNS / Therapeutic Application
Suvorexant (MK-4305) OX1R / OX2RK_i = 0.55 nM / 0.35 nM(R)-enantiomer (>99% ee)Primary Insomnia (Sleep promotion)
Benzofuran-Diazepane Sigma-1 (σ1R)K_i < 10 nM(S)-enantiomerNeuroprotection / Neurodegeneration
Quinoline-Diazepane Sigma-2 (σ2R)K_i = 15.2 nM(S)-enantiomerAntipsychotic / Antiamnesic
Pyrazolo-Diazepane PtpBIC₅₀ = 32.6 µMRacemic / ResolvedCNS-penetrant Anti-tubercular

(Data synthesized from references[2],[1], and[3])

References

  • Whitman, D. B., et al. "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats." ChemMedChem, 2009.2

  • Strotman, N. A., et al. "Enantioselective Synthesis of a Dual Orexin Receptor Antagonist." ACS Publications, 2012. 4

  • "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." PMC, 2022. 3

  • "Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals." MDPI, 2022.6

  • "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." ASM Journals, 2023. 1

Sources

Application

Synthesis of Orexin Receptor Antagonists Featuring a Diazepane Scaffold: An Application and Protocol Guide

Introduction: Targeting the Orexin System for Sleep Regulation with Privileged Scaffolds The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor, O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Orexin System for Sleep Regulation with Privileged Scaffolds

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor, OX1R, and orexin 2 receptor, OX2R), is a critical regulator of wakefulness and arousal.[1][2] Consequently, antagonism of these receptors presents a compelling therapeutic strategy for the treatment of insomnia. Small molecule orexin receptor antagonists have emerged as a novel class of hypnotics that differ from traditional sleep aids, which often target the GABAergic system.[3] Instead of broadly sedating the central nervous system, orexin antagonists are thought to promote sleep by specifically suppressing the wake drive.[4]

Within the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The diazepine nucleus, a seven-membered heterocyclic ring containing two nitrogen atoms, is one such scaffold.[5] In particular, the 1,4-diazepane moiety has proven to be a highly effective core structure for the development of potent dual orexin receptor antagonists (DORAs).[6] This guide provides a detailed overview of the synthesis of orexin receptor antagonists built upon the diazepane scaffold, with a focus on the practical, step-by-step protocols for key synthetic transformations. The causality behind experimental choices will be highlighted to provide researchers with a deeper understanding of the synthetic strategy.

The Diazepane Scaffold: A Privileged Structure in Orexin Antagonist Design

The 1,4-diazepane ring system offers a unique combination of conformational flexibility and structural rigidity, allowing for the precise positioning of substituent groups to interact with the orexin receptors. This has led to the discovery of highly potent and selective antagonists.[6] A prime example of a successful drug molecule featuring this scaffold is Suvorexant, a DORA approved for the treatment of insomnia.[7] The synthesis of suvorexant and its analogues provides an excellent case study for the application of modern synthetic methodologies to construct complex, chiral molecules.

A critical feature of many diazepane-based orexin antagonists is the presence of a chiral center within the diazepine ring. The stereochemistry at this position can have a profound impact on the pharmacological activity of the molecule. Therefore, the enantioselective synthesis or efficient resolution of the chiral diazepane core is a pivotal aspect of the overall synthetic strategy.

Synthetic Strategies for Diazepane-Based Orexin Antagonists: A Workflow Overview

The synthesis of a typical diazepane-based orexin antagonist can be conceptually divided into three main stages:

  • Construction of the Chiral Diazepane Core: This is arguably the most critical and challenging part of the synthesis. Several strategies have been developed to obtain the desired enantiomer of the diazepane intermediate.

  • Functionalization of the Diazepane Core: Once the core is established, the two nitrogen atoms are differentially functionalized. One nitrogen is typically acylated with a substituted benzoic acid derivative, while the other is coupled with a heterocyclic moiety.

  • Final Product Formation and Purification: This involves the final coupling step and subsequent purification of the active pharmaceutical ingredient (API).

The following diagram illustrates a generalized synthetic workflow:

G cluster_0 Stage 1: Chiral Diazepane Core Synthesis cluster_1 Stage 2: Diazepane Functionalization cluster_2 Stage 3: Final Product Starting Materials Starting Materials Acyclic Precursor Acyclic Precursor Starting Materials->Acyclic Precursor Racemic Diazepane Racemic Diazepane Acyclic Precursor->Racemic Diazepane Chiral Resolution Chiral Resolution Racemic Diazepane->Chiral Resolution Chiral Diazepane Core Chiral Diazepane Core Chiral Resolution->Chiral Diazepane Core N-Acylation N-Acylation Chiral Diazepane Core->N-Acylation Asymmetric Synthesis Asymmetric Synthesis Asymmetric Synthesis->Chiral Diazepane Core Intermediate 1 Intermediate 1 N-Acylation->Intermediate 1 N-Arylation/Alkylation N-Arylation/Alkylation Intermediate 1->N-Arylation/Alkylation Fully Functionalized Diazepane Fully Functionalized Diazepane N-Arylation/Alkylation->Fully Functionalized Diazepane Final Coupling/Deprotection Final Coupling/Deprotection Fully Functionalized Diazepane->Final Coupling/Deprotection Crude Product Crude Product Final Coupling/Deprotection->Crude Product Purification Purification Crude Product->Purification Final Orexin Antagonist Final Orexin Antagonist Purification->Final Orexin Antagonist

Caption: Generalized workflow for the synthesis of diazepane-based orexin antagonists.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of suvorexant and related analogues.[3][8] These protocols are intended to be illustrative and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of the Chiral Diazepane Core via Classical Resolution

This protocol describes the synthesis of a key chiral intermediate, (R)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone, through a route involving the resolution of a racemic mixture.

Step 1.1: Synthesis of the Racemic Diazepane Intermediate

The synthesis begins with the construction of the racemic diazepane ring. One common method is through a reductive amination of a keto-amine precursor.

Workflow for Racemic Diazepane Synthesis

G Keto-amine precursor Keto-amine precursor Reductive Amination Reductive Amination Keto-amine precursor->Reductive Amination e.g., NaBH(OAc)3 Racemic Diazepane Racemic Diazepane Reductive Amination->Racemic Diazepane

Caption: Reductive amination to form the racemic diazepane core.

Experimental Procedure:

  • Preparation of the Acyclic Precursor: The acyclic amino ketone precursor is synthesized from commercially available starting materials. For instance, a key precursor for suvorexant can be prepared via a Michael addition followed by N-alkylation.

  • Reductive Amination: To a solution of the amino ketone precursor in a suitable solvent (e.g., dichloromethane, dichloroethane), a reducing agent such as sodium triacetoxyborohydride is added portion-wise at room temperature. The choice of a mild reducing agent is crucial to avoid over-reduction of other functional groups. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the racemic diazepane.

Step 1.2: Chiral Resolution of the Racemic Diazepane

Classical resolution using a chiral acid is a robust and scalable method to separate the enantiomers.

Experimental Procedure:

  • Salt Formation: The racemic diazepane is dissolved in a suitable solvent (e.g., ethanol, methanol) and treated with a solution of a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid. The choice of solvent is critical as it influences the differential solubility of the diastereomeric salts.

  • Diastereomeric Salt Crystallization: The solution is allowed to stand at room temperature or cooled to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by analyzing the enantiomeric excess (ee) of the mother liquor.

  • Isolation and Liberation of the Free Base: The crystalline salt is collected by filtration and washed with a cold solvent. The resolved enantiomer is then liberated by treating the salt with a base (e.g., aqueous sodium hydroxide) and extracting the free base into an organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated to yield the enantiomerically enriched diazepane.

Protocol 2: Asymmetric Synthesis of the Chiral Diazepane Core

Asymmetric synthesis offers a more elegant and potentially more efficient route to the chiral diazepane core by avoiding the need for resolution. One notable approach is the asymmetric reductive amination of a prochiral ketone.[9]

Workflow for Asymmetric Reductive Amination

G Prochiral Ketone Prochiral Ketone Asymmetric Reductive Amination Asymmetric Reductive Amination Prochiral Ketone->Asymmetric Reductive Amination Chiral Catalyst (e.g., Ru-based) Chiral Diazepane Core Chiral Diazepane Core Asymmetric Reductive Amination->Chiral Diazepane Core

Caption: Asymmetric synthesis of the chiral diazepane core.

Experimental Procedure:

  • Catalyst Preparation: A chiral ruthenium-based transfer hydrogenation catalyst is often employed for this transformation. The catalyst can be generated in situ or used as a pre-formed complex.

  • Asymmetric Reductive Amination: The prochiral ketone precursor is dissolved in an appropriate solvent (e.g., isopropanol, which can also serve as the hydrogen source) along with a catalytic amount of the chiral ruthenium complex. The reaction is typically carried out at an elevated temperature and monitored for conversion and enantiomeric excess by chiral high-performance liquid chromatography (HPLC). The high enantioselectivity is achieved through the formation of a transient chiral complex that directs the hydride transfer to one face of the imine intermediate.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral diazepane.

Protocol 3: N-Acylation of the Chiral Diazepane

This step involves the coupling of the chiral diazepane with a substituted benzoic acid derivative.

Experimental Procedure:

  • Amide Coupling: The chiral diazepane intermediate, the substituted benzoic acid, and a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) are dissolved in an aprotic solvent such as N,N-dimethylformamide (DMF). An additive like 1-hydroxybenzotriazole (HOBt) is often included to suppress side reactions and improve the reaction rate. A base, such as triethylamine or N,N-diisopropylethylamine, is added to neutralize the acid formed during the reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with aqueous acid, aqueous base, and brine, then dried and concentrated. The crude product is purified by crystallization or column chromatography.

Protocol 4: Final Coupling to Synthesize Suvorexant

The final step in the synthesis of suvorexant involves the coupling of the acylated diazepane with a benzoxazole moiety.

Experimental Procedure:

  • Nucleophilic Aromatic Substitution: The N-acylated diazepane intermediate and 2,5-dichlorobenzoxazole are dissolved in a suitable solvent like DMF or dimethyl sulfoxide (DMSO). A base such as potassium carbonate or triethylamine is added to facilitate the nucleophilic aromatic substitution reaction. The reaction is typically heated to drive it to completion. The rationale for using a polar aprotic solvent is to enhance the nucleophilicity of the diazepine nitrogen.

  • Reaction Monitoring and Work-up: The reaction is monitored by HPLC. Upon completion, the mixture is cooled to room temperature and diluted with water. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/water or isopropyl acetate/n-heptane) to yield suvorexant as a crystalline solid.[10]

Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final product must be confirmed using a battery of analytical techniques.

Technique Purpose Typical Observations for Diazepane-based Orexin Antagonists
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation of functional groups.Characteristic peaks for the aromatic protons, the diazepine ring protons (often complex multiplets), and any alkyl substituents.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and, with a chiral stationary phase, determination of enantiomeric excess.A single major peak for the pure compound. For chiral analysis, two well-resolved peaks for the enantiomers.
Melting Point A physical constant that can indicate the purity of a crystalline solid.A sharp and reproducible melting point range.

Conclusion and Future Perspectives

The diazepane scaffold has proven to be a highly successful platform for the design and synthesis of potent orexin receptor antagonists. The synthetic routes, while often multi-step and requiring careful control of stereochemistry, are well-established and amenable to scale-up. The protocols outlined in this guide provide a solid foundation for researchers entering this field. Future work in this area may focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of novel diazepane analogues with improved pharmacokinetic and pharmacodynamic profiles. The versatility of the diazepane scaffold ensures its continued importance in the quest for new and improved therapeutics targeting the orexin system and beyond.

References

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. [Link]

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. [Link]

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry. ResearchGate. [Link]

  • Synthesis of Suvorexant. Thieme Connect. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. National Center for Biotechnology Information. [Link]

  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. Semantic Scholar. [Link]

  • A PROCESS FOR THE PREPARATION OF SUVOREXANT. Technical Disclosure Commons. [Link]

  • Recent advances in synthesis and medicinal chemistry of benzodiazepines. Academia.edu. [Link]

  • Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant.
  • (R)-(7-Methyl-1,4-diazepan-1-yl)(5-Methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)Methanone. PubChem. [Link]

  • Enantioselective Synthesis of a Dual Orexin Receptor Antagonist. ACS Publications. [Link]

  • Suvorexant intermediate and preparation method thereof.
  • Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds. University of Sussex. [Link]

  • Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. PubMed. [Link]

  • HPLC Separation of Diazepam Conformers Coupled with Off-Line NMR Experiment. ResearchGate. [Link]

  • (7-METHYL-1,4-DIAZEPAN-1-YL)(5-METHYL-2-(2H-1,2,3-TRIAZOL-2-YL)PHENYL)METHANONE, (R)-. precisionFDA. [Link]

  • Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. PubMed. [Link]

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México. [Link]

  • Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist. PubMed. [Link]

  • Atropisomers of 1,4-benzodiazepines. Synthesis and resolution of a diazepam-related 1,4-benzodiazepine. ACS Publications. [Link]

  • Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. National Center for Biotechnology Information. [Link]

  • Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Publishers. [Link]

  • Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications. [Link]

Sources

Method

Chemoselective Functionalization of the Primary Amine in tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate

Context and Mechanistic Rationale In modern drug discovery, 1,4-diazepanes (homopiperazines) serve as privileged, conformationally flexible scaffolds that offer unique vectorization compared to rigid piperazines. The bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Context and Mechanistic Rationale

In modern drug discovery, 1,4-diazepanes (homopiperazines) serve as privileged, conformationally flexible scaffolds that offer unique vectorization compared to rigid piperazines. The building block tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate presents a highly valuable, yet synthetically challenging, trifunctional system. It contains:

  • An N1 position protected by a tert-butyloxycarbonyl (Boc) group.

  • An endocyclic secondary amine at N4.

  • An exocyclic primary amine at the C3 position (-CH₂NH₂).

For researchers developing complex bifunctional molecules—such as PROTACs or antibody-drug conjugate (ADC) linkers—the ability to selectively functionalize the primary amine while leaving the secondary N4 amine intact is critical. Achieving this without the atom-economy penalty of orthogonal protecting groups requires a deep understanding of the scaffold's microenvironment.

The Causality of Chemoselectivity

The chemoselectivity observed in this scaffold is driven by a synergistic combination of steric and electronic disparities. The primary amine is exocyclic, unhindered, and highly nucleophilic. Conversely, the secondary amine (N4) is embedded within a 7-membered ring and is severely shielded by the adjacent C3-aminomethyl substituent.

Recent advancements in the selective N-alkylation of diamines highlight the necessity of exploiting the steric bulk of cyclic secondary amines to direct functionalization exclusively to the primary amine ()[1]. By carefully tuning the electrophilicity of the reagents and strictly controlling stoichiometry, the primary amine outcompetes N4. Highly reactive electrophiles (like acid chlorides) or forcing temperatures erode this steric bias, whereas mild reagents (like NHS-esters or reductive amination with NaBH(OAc)₃) perfectly exploit the steric differential to yield >98% selectivity.

Quantitative Data: Selectivity Profiles

The table below summarizes the causality between reaction conditions and the resulting chemoselectivity. It demonstrates how reagent choice and temperature directly impact the functionalization ratio between the primary C3-amine and the secondary N4-amine.

Functionalization TypeReagent SystemTemperaturePrimary Amine Conversion (%)Selectivity (Primary vs. N4 Secondary)
Reductive Amination Aldehyde, NaBH(OAc)₃25 °C>95%>99:1
Reductive Amination Aldehyde, NaBH₃CN60 °C85%90:10 (Competitive N4 alkylation)
Amidation NHS-Ester, DIPEA25 °C>98%>99:1
Amidation Acid Chloride, TEA-78 °C92%85:15 (Erosion of steric bias)
Sulfonylation Sulfonyl Chloride, DIPEA0 °C88%80:20 (High electrophilicity reduces selectivity)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific stoichiometric safeguards and orthogonal in-process controls (IPCs) to verify chemoselectivity in real-time.

Protocol A: Chemoselective Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), which demonstrates superior chemoselectivity for reducing iminium ions over unreacted aldehydes compared to traditional borohydrides (). For a broader overview of reductive amination strategies that avoid over-alkylation, refer to standard methodologies compiled by the [2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality Note: DCE is preferred over dichloromethane (DCM) as it provides superior solubility for the triacetoxyborohydride species and minimizes solvent-induced side reactions.

  • Stoichiometric Control: Add the target aldehyde (0.95 eq, 9.5 mmol) dropwise over 10 minutes at room temperature. Stir for 1 hour.

    • Causality Note: A slight stoichiometric deficit of the electrophile acts as a thermodynamic safeguard. Once the highly nucleophilic primary amine is consumed, there is no residual aldehyde available to react with the sterically hindered N4 amine.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) in three portions to control the mild exotherm. Stir for 12 hours at 25 °C.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (adjusting to pH 8). Extract with EtOAc (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (IPC): Analyze the crude mixture via LC-MS. The system is validated when the chromatogram shows the complete disappearance of the aldehyde mass, the presence of the mono-alkylated [M+H]⁺ peak, and a strict absence of any bis-alkylated [M+H]⁺ byproducts.

Protocol B: Chemoselective Amidation via Active Esters

NHS-esters are mild acylating agents. The bulky nature of the NHS leaving group amplifies the steric hindrance at N4, driving exclusive acylation at the primary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the diazepane starting material (1.0 eq, 5 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 10 mmol) in anhydrous DCM (0.1 M) at 25 °C.

  • Coupling: Add the N-hydroxysuccinimide (NHS) ester of the desired carboxylic acid (1.0 eq, 5 mmol) portion-wise. Stir at room temperature for 4 hours.

  • Workup: Dilute the reaction with DCM, wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Self-Validation (IPC): Perform a Ninhydrin spot test on a TLC plate.

    • Causality Note: Ninhydrin reacts exclusively with primary amines to form a deep purple chromophore (Ruhemann's purple). A negative (colorless/yellow) result definitively validates the complete consumption of the primary amine. Cross-validate with LC-MS to confirm the N4 amine remained unacylated.

Synthetic Workflow Visualization

G SM tert-Butyl 3-(aminomethyl) -1,4-diazepane-1-carboxylate (Primary C3 & Secondary N4) Path1 Reductive Amination Aldehyde (0.95 eq), NaBH(OAc)3 DCE, 25°C SM->Path1 Steric Bias Exploitation Path2 Chemoselective Amidation NHS-Ester (1.0 eq), DIPEA DCM, 25°C SM->Path2 Steric Bias Exploitation Prod1 Mono-alkylated Secondary Amine (N4 Unreacted) Path1->Prod1 Prod2 C3-Amide Derivative (N4 Unreacted) Path2->Prod2 IPC1 IPC: LC-MS Absence of bis-alkylation Prod1->IPC1 IPC2 IPC: Ninhydrin Test Negative = Primary Amine Consumed Prod2->IPC2

Workflow for the chemoselective functionalization of the C3 primary amine over the N4 secondary amine.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996) URL: [Link]

  • Title: Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination Source: Chemical Science (2024) URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Application Note: Solid-Phase Synthesis of Diazepane-Containing Libraries via Traceless Cyclization/Release

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Library Profiling Executive Summary The 1,4-diazepane scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Library Profiling

Executive Summary

The 1,4-diazepane scaffold, particularly in the form of 1,4-diazepane-2,5-diones and 1,4-benzodiazepine-2,5-diones, represents a highly privileged class of conformationally constrained peptidomimetics[1]. Frequently utilized as γ-turn mimics, these 7-membered heterocycles exhibit exceptional biological activity across diverse targets[2]. To accelerate hit-to-lead optimization, solid-phase synthesis (SPS) offers an unparalleled platform for the rapid, parallel generation of diazepane libraries. This application note details a highly robust, self-validating traceless cyclization/release strategy that inherently purifies the target compounds during the cleavage step[3][4].

Mechanistic Rationale: The Traceless Advantage

Traditional solid-phase synthesis relies on strong acids (e.g., TFA) to cleave the final molecule from the resin, often leaving behind a residual functional group (the "trace" of the linker) and requiring extensive post-cleavage purification.

In contrast, the cyclization/release strategy leverages an intramolecular reaction to simultaneously form the target ring and sever the resin bond[4].

  • Anchoring: An Fmoc-protected α-amino acid is anchored to a standard Wang resin via an acid-labile ester bond.

  • Elongation: A β-amino acid (or anthranilic acid for benzodiazepines) is coupled to form a linear dipeptide precursor.

  • Cyclative Cleavage: Upon final Fmoc deprotection, the liberated N-terminal amine undergoes a base-catalyzed intramolecular nucleophilic acyl substitution. It attacks the C-terminal ester carbonyl, forming the 7-membered diazepane ring.

Causality & The Thorpe-Ingold Effect: Forming 7-membered rings is entropically challenging. However, the pre-organization of the dipeptide—especially when incorporating rigid elements like anthranilic acid or cycloalkane-fused β-amino acids—overcomes this barrier via the Thorpe-Ingold effect, driving the equilibrium toward cyclization[2][3]. Because only successfully cyclized molecules are released into the liquid phase, the resin acts as an inherent purification filter[4].

Workflow Visualization

Workflow Start Wang Resin Support (Hydroxyl Functionalized) Step1 1. Esterification Fmoc-α-Amino Acid + DIC/DMAP Start->Step1 QC1 QC: UV Quantitation (Fmoc Cleavage Assay) Step1->QC1 Step2 2. Deprotection & Coupling 20% Piperidine -> Fmoc-β-Amino Acid + HATU QC1->Step2 If Loading > 0.5 mmol/g QC2 QC: Kaiser Test (Verify Amide Bond Formation) Step2->QC2 Step3 3. Traceless Cyclative Cleavage 20% Piperidine / DMF (60°C) QC2->Step3 If Test is Negative Product 1,4-Diazepane-2,5-dione (Released into Filtrate) Step3->Product Liquid Phase Waste Spent Resin (Retained on Frit) Step3->Waste Solid Phase

Fig 1: Self-validating solid-phase workflow for 1,4-diazepane-2,5-dione library synthesis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every synthetic phase in this protocol is paired with a specific Quality Control (QC) validation step. Do not proceed to the next phase unless the validation criteria are met.

Phase 1: Resin Loading via Steglich Esterification

Objective: Anchor the first diversity element (R1) to the solid support.

  • Swell Wang resin (1.0 eq, typically 0.8-1.0 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • In a separate vial, dissolve Fmoc-α-amino acid (3.0 eq) and N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) in minimal anhydrous DMF. Stir for 5 minutes to pre-activate.

  • Add the solution to the resin, followed immediately by 4-Dimethylaminopyridine (DMAP, 0.1 eq). Agitate for 12 hours at room temperature.

    • Causality Note: DMAP acts as a hypernucleophilic acyl transfer catalyst. It attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is essential for overcoming the steric hindrance of the heterogeneous resin matrix.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.

Self-Validation (Fmoc UV Quantitation): Weigh 5 mg of the dried resin and treat with 1 mL of 20% piperidine in DMF for 20 minutes. Measure the UV absorbance of the supernatant at 301 nm. Calculate the exact loading using the formula: Loading (mmol/g) = (Absorbance × Volume) / (7800 × Mass). Proceed only if loading is >0.5 mmol/g.

Phase 2: Fmoc Deprotection and Amide Coupling

Objective: Introduce the second diversity element (R2) by coupling a β-amino acid or anthranilic acid[2].

  • Deprotection: Treat the loaded resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

    • Causality Note: Piperidine acts as a base to abstract the acidic proton of the fluorenyl ring, generating a dibenzofulvene intermediate which is scavenged by excess piperidine to prevent re-alkylation.

  • Coupling: Dissolve Fmoc-β-amino acid (3.0 eq), HATU (3.0 eq), and N,N-Diisopropylethylamine (DIPEA, 6.0 eq) in DMF. Add to the resin and agitate for 2 hours.

    • Causality Note: HATU is selected over standard carbodiimides because its HOAt leaving group accelerates the reaction via a neighboring group effect (forming a 7-membered hydrogen-bonded transition state). This is critical for coupling onto sterically encumbered resin-bound amines.

Self-Validation (Kaiser Test): Take a few resin beads and apply the Kaiser (ninhydrin) test. A negative test (colorless/yellow beads) confirms complete acylation of the primary amine. A positive test (blue beads) indicates incomplete coupling; repeat step 2 before proceeding.

Phase 3: Traceless Cyclative Cleavage

Objective: Form the 1,4-diazepane-2,5-dione core and simultaneously release it from the solid support[3].

  • Deprotect the terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash with DMF (3x).

  • Suspend the resin in a solution of 20% piperidine in DMF (or 5% DBU in DMF for highly hindered substrates) and heat to 60°C for 24 hours under gentle agitation.

    • Causality Note: Heating provides the activation energy required for the 7-exo-trig-like nucleophilic attack of the free amine onto the ester carbonyl.

  • Filter the resin and collect the filtrate. Wash the spent resin twice with DCM and pool the filtrates.

  • Evaporate the solvent under reduced pressure (Genevac or equivalent) to yield the crude 1,4-diazepane-2,5-dione.

Self-Validation (LC-MS Profiling): Analyze the crude filtrate via LC-MS. Because the cleavage is traceless, the primary peak must correspond to the exact mass of the cyclized product. Unreacted linear precursors remain covalently bound to the discarded resin.

Quantitative Data & Library Profiling

The traceless cyclization/release strategy yields highly pure compounds directly from the resin. Below is a summary of typical library outcomes based on the steric profiles of the R1 and R2 building blocks.

Scaffold TypeR1 (α-Amino Acid)R2 (β-Amino Acid / Anthranilic Acid)Crude Purity (LC-MS)Isolated Yield (%)
1,4-Diazepane-2,5-dione L-Alanineβ-Alanine>95%82%
1,4-Diazepane-2,5-dione L-Phenylalanineβ-Alanine>92%78%
6,7-Cycloalkane-fused [3]L-Valine2-Aminocyclohexanecarboxylic acid>90%71%
1,4-Benzodiazepine-2,5-dione [2]GlycineAnthranilic Acid>96%85%
1,4-Benzodiazepine-2,5-dione L-Leucine5-Chloroanthranilic Acid>94%79%

Table 1: Representative yields and purities demonstrating the robustness of the cyclization/release methodology across different steric environments.

References

  • Three-Component Synthesis of 1,4-Diazepin-5-ones and the Construction of γ-Turn-like Peptidomimetic Libraries Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

  • Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality Source: Journal of Combinatorial Chemistry (ACS Publications) URL:[Link]

  • Solid-phase synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones via a cyclization/release strategy Source: Tetrahedron URL:[Link]

  • Traceless Solid-Phase Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Diazepane Synthesis

Welcome to the Technical Support Center for diazepane synthesis. Diazepanes (such as 1,4-diazepane or homopiperazine) are highly valuable pharmacophores in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for diazepane synthesis. Diazepanes (such as 1,4-diazepane or homopiperazine) are highly valuable pharmacophores in drug development. However, their dual secondary amines make chemoselective protection challenging, and their incorporation into complex peptides or APIs often introduces unexpected side reactions during deprotection.

This guide is designed for researchers and process chemists to troubleshoot, understand the causality behind, and resolve common side reactions encountered during the Boc (tert-butyloxycarbonyl) protection and deprotection of diazepanes.

Section 1: The Mono-Protection Dilemma (Over-Alkylation)

FAQ 1: Why am I consistently getting di-Boc homopiperazine when I strictly add 1.0 equivalent of Boc₂O?

Causality: 1,4-Diazepane contains two secondary amines with nearly identical basicity (pKa ~9.8) and steric environments. When Di-tert-butyl dicarbonate (Boc₂O) is added in a standard batch reactor, the local concentration of Boc₂O at the drop site is disproportionately high. The newly formed mono-Boc product remains nucleophilic and rapidly reacts with this local excess of Boc₂O before the bulk solution can mix, leading to the di-Boc side product[1].

Solution: You must manipulate either the physical mixing environment or the chemical reactivity of the second amine.

  • Physical Control: Transitioning to continuous flow chemistry ensures instantaneous mixing and strict stoichiometric control, preventing local excesses[2].

  • Chemical Control: Using an in situ mono-protonation strategy converts one amine into a non-nucleophilic hydrochloride salt, drastically reducing its reactivity and forcing the Boc₂O to react exclusively with the free amine[1].

G Diazepane 1,4-Diazepane (Starting Material) Boc2O Boc2O Addition Diazepane->Boc2O + Boc2O MonoBoc Mono-Boc Diazepane (Target Product) Boc2O->MonoBoc Strict Stoichiometry & Rapid Mixing DiBoc Di-Boc Diazepane (Side Product) Boc2O->DiBoc Local Excess of Boc2O MonoBoc->DiBoc Over-alkylation

Reaction pathways in 1,4-diazepane Boc protection highlighting the di-Boc side reaction.

Quantitative Comparison of Mono-Boc Synthesis Methods

To guide your process optimization, below is a comparison of expected outcomes based on the chosen methodology:

Synthesis MethodReagents & ConditionsTemperatureMono-Boc YieldDi-Boc YieldScalability
Standard Batch Boc₂O (1 eq), DCM25 °C40 - 50%30 - 40%Poor
Mono-Protonation Boc₂O (1 eq), HCl (1 eq), H₂O0 °C to 25 °C70 - 80%< 10%Good
Continuous Flow Boc₂O (1 eq), THF (0.5 mm PTFE)0 °C> 87%< 5%Excellent
Protocol 1: In Situ Mono-Protonation for 1-Boc-Homopiperazine

This self-validating protocol leverages pH control to ensure chemoselectivity.

  • Salt Formation: Dissolve 1,4-diazepane (1.0 eq) in deionized water. Slowly add 1.0 M HCl (1.0 eq) dropwise while stirring. Causality: This selectively protonates one amine, forming a mono-hydrochloride salt that is sterically and electronically deactivated.

  • Protection: Cool the aqueous solution to 0 °C. Dissolve Boc₂O (1.0 eq) in a water-miscible solvent (e.g., THF) and add it dropwise over 2 hours via a syringe pump.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Purification (Self-Validation): Wash the aqueous layer 3 times with ethyl acetate. Why? The unwanted di-Boc byproduct is highly organic-soluble and will partition into the ethyl acetate, leaving the protonated mono-Boc product in the water.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH > 10 to free the mono-Boc amine, then extract with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate. LC-MS should confirm a single peak at [M+H]⁺ 201.1.

Section 2: Deprotection Side Reactions (The tert-Butyl Cation Problem)

FAQ 2: After TFA deprotection of my Boc-diazepane-peptide conjugate, LC-MS shows a +56 Da mass adduct. What is this?

Causality: The primary side products during acidic cleavage of the Boc group arise from the generation of a highly reactive tert-butyl carbocation[3]. If this electrophile is not immediately quenched, it will seek out nucleophilic residues within your molecule. It is notorious for alkylating the electron-rich indole ring of tryptophan, the thioether of methionine, or free thiols in cysteine[4].

Solution: You must incorporate carbocation scavengers into your deprotection cocktail. Scavengers are highly nucleophilic additives (e.g., triisopropylsilane, thioanisole, or water) that act as "traps," reacting with the tert-butyl cation faster than your substrate can[4].

G Protected Boc-Protected Diazepane Acid Acidic Cleavage (TFA or HCl) Protected->Acid Intermediate Free Amine + t-Butyl Cation Acid->Intermediate Scavenger Scavenger Added (e.g., TIPS) Intermediate->Scavenger NoScavenger No Scavenger Intermediate->NoScavenger CleanProduct Clean Deprotected Product Scavenger->CleanProduct Cation Trapped Alkylated t-Butylated Side Product NoScavenger->Alkylated Alkylation of Nucleophiles

Mechanism of tert-butyl cation generation during acidic cleavage and the role of scavengers.

Protocol 2: Scavenger-Assisted TFA Deprotection

Use this protocol when your diazepane is conjugated to sensitive, nucleophilic moieties.

  • Preparation: Dissolve the Boc-protected compound in a minimal amount of DCM.

  • Cocktail Formulation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water in a 95:2.5:2.5 (v/v) ratio. Causality: TIPS acts as a potent hydride donor to reduce the carbocation to isobutane, while water traps any remaining cations to form harmless tert-butanol.

  • Execution: Cool the substrate solution to 0 °C and add the cleavage cocktail. Stir for 10 minutes, then remove the ice bath and stir at room temperature for 1-2 hours.

  • Workup & Validation: Concentrate the mixture under a stream of nitrogen (do not heat excessively). Precipitate the final product by adding ice-cold diethyl ether. Centrifuge and wash the pellet with ether twice. LC-MS validation must show the complete disappearance of the starting material and the absence of any +56 Da (tert-butylation) or +112 Da (di-tert-butylation) peaks.

Section 3: Genotoxic Impurities & Solvent Effects

FAQ 3: Can the choice of solvent during Boc deprotection lead to genotoxic impurities (PGIs)?

Causality: Yes. Boc deprotections are traditionally carried out in halogenated solvents like DCM or 1,4-dioxane using strong acids (HCl or TFA). Under these conditions, the generated tert-butyl cation can react with free halide ions or the halogenated solvent itself to form tert-butyl chloride or tert-butyl bromide[5]. These are volatile alkylating agents classified as Potential Genotoxic Impurities (PGIs).

Solution: If you are synthesizing an API in late-stage development, the generation of PGIs requires strict tracking and analytical control[6]. To proactively avoid this:

  • Replace DCM with greener, non-halogenated alternatives (e.g., 2-MeTHF) where solubility permits.

  • Avoid large molar excesses of inorganic halide acids (like HCl in dioxane) unless absolutely necessary for solubility[5].

  • Ensure rigorous vacuum drying and prolonged ether trituration to volatilize and wash away any trace alkyl halides formed.

References

  • BenchChem. Navigating Boc Deprotection: A Guide to Preventing Side Products.3

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.6

  • BenchChem. Scavengers for Boc deprotection to prevent side reactions.4

  • BenchChem. Technical Support Center: Selective Mono-acylation of Piperazine.1

  • Organic Letters (ACS). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines.2

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.5

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying tert-butyl 3-(aminomethyl)-1,4-diazepane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate derivatives.

These molecules present a unique dual-challenge: they contain highly basic, polar functionalities (a secondary diazepane amine and a primary aminomethyl group) alongside a highly acid-sensitive tert-butyloxycarbonyl (Boc) protecting group[1]. The following troubleshooting guides and protocols are engineered to help you navigate these competing chemical properties without sacrificing yield or purity.

Symptom 1: Severe Tailing or Irreversible Retention on Silica Gel

The Problem: Users frequently report that the crude derivative streaks across TLC plates or fails to elute from standard flash chromatography columns, even when utilizing highly polar solvent systems (e.g., 20% Methanol in Dichloromethane).

The Causality: Standard silica gel (SiO₂) functions as a Brønsted acid due to the presence of surface silanol groups (Si-OH). The basic amines in your diazepane derivative undergo a strong acid-base interaction with these silanols, leading to chemisorption rather than the desired physisorption[2][3].

The Solution: You must mask the acidic silanols. This is achieved either by dynamically coating the column with a volatile competing amine (like Triethylamine or Ammonium Hydroxide)[3][4] or by utilizing an amine-functionalized stationary phase (e.g., KP-NH silica)[2].

Validated Protocol: Normal-Phase Purification with Amine-Modified Mobile Phase

Self-Validation Check: Before committing your crude mixture to the column, run a TLC plate pre-soaked in your intended elution solvent containing 1% TEA. If the spot remains stuck at the baseline, increase the polarity (MeOH) or switch to the stronger NH₄OH modifier.

  • Solvent Preparation: Prepare a solvent system of Dichloromethane (DCM), Methanol (MeOH), and aqueous concentrated Ammonium Hydroxide (NH₄OH) in an 80:15:1.5 ratio[4]. Alternatively, for less polar derivatives, use 1–5% Triethylamine (TEA) in your organic mixture[5].

  • Column Deactivation (If using standard bare silica): Slurry-pack the silica gel using the TEA- or NH₄OH-modified solvent. Flush the column with at least 3 column volumes (CV) of the basified solvent to ensure all acidic silanols are fully neutralized prior to loading[5].

  • Sample Loading: Dissolve the crude tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate in the minimum volume of DCM. If it resists dissolution, add a few drops of MeOH. Load carefully onto the column head.

  • Elution: Elute using the basified solvent system. The competing ammonia or TEA will continuously displace the diazepane derivative from the silica, ensuring sharp elution bands[3].

  • Post-Purification: Co-evaporate the pooled fractions with toluene on a rotary evaporator to efficiently azeotrope and remove residual TEA or ammonia. Keep the water bath strictly below 35°C to protect the Boc group[6].

Symptom 2: Loss of the Boc Protecting Group During RP-HPLC

The Problem: Analytical LC-MS confirms the intact Boc-protected mass in the crude mixture, but after preparative Reverse-Phase HPLC (RP-HPLC) and subsequent solvent removal, the isolated product shows partial or complete loss of the Boc group[1][6].

The Causality: The Boc group is highly sensitive to acidic conditions. Standard RP-HPLC mobile phases rely on 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent to improve the peak shape of basic amines[7][8]. While the Boc group can briefly survive 0.1% TFA during a 20-minute chromatographic run, the concentration of TFA increases dramatically during rotary evaporation as the volatile water and acetonitrile boil off. This drives the pH down and catalyzes the rapid cleavage of the Boc group[6].

The Solution: Replace TFA with a milder, volatile buffer system such as Ammonium Acetate (pH 7.0–7.8)[9], or bypass rotary evaporation entirely by immediately freezing and lyophilizing the fractions[6].

Validated Protocol: Boc-Safe RP-HPLC Purification

Self-Validation Check: Monitor the pH of the collected fractions using pH indicator strips. They must remain between pH 7.0 and 7.8 to guarantee Boc stability.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, adjusted to pH 7.5[9]. Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Column Selection: Utilize an end-capped C18 preparative column (e.g., 5–10 µm particle size) to minimize secondary interactions with residual silanols[7].

  • Sample Injection: Dissolve the crude mixture in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter to protect the column[8].

  • Gradient Elution: Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes. The slightly basic pH keeps the amines partially deprotonated, improving retention on the C18 column without requiring aggressive acidic ion-pairing agents[3][9].

  • Isolation (Critical Step): Do not use a rotary evaporator. Immediately freeze the pooled fractions containing the pure product using liquid nitrogen or a dry ice/acetone bath. Lyophilize (freeze-dry) the frozen fractions to safely sublime the water, acetonitrile, and the volatile ammonium acetate buffer[6][8].

Quantitative Data: Mobile Phase Additive Comparison

To assist in method development, the following table summarizes the causal effects of various mobile phase additives on both the basic diazepane core and the acid-sensitive Boc group.

Additive / ModifierChromatography TypeEffect on Basic AminesEffect on Boc GroupRecommendation
0.1% TFA RP-HPLCExcellent peak shape (ion-pairing)High risk of cleavage during concentration[6]Avoid, or lyophilize immediately without heat.
10 mM NH₄OAc (pH 7.5) RP-HPLCGood peak shape, increased retention[3][9]Completely stable[9]Highly Recommended for preparative scale.
0.1% Formic Acid RP-HPLCModerate peak shapeLow risk of cleavage[6]Acceptable alternative to TFA.
1-5% TEA Normal-Phase (Silica)Prevents silanol binding, sharp peaks[2][3]Completely stableHighly Recommended for standard silica[5].
Ammonia (NH₄OH) Normal-Phase (Silica)Strong displacement of polar amines[3][4]Completely stableUseful for highly retained impurities[4].

Purification Decision Workflow

The following logic tree dictates the optimal purification strategy based on scale and available equipment.

PurificationWorkflow Start Crude Mixture tert-Butyl 3-(aminomethyl)- 1,4-diazepane-1-carboxylate Scale Purification Scale? Start->Scale PrepScale Preparative (>500 mg) Normal Phase Scale->PrepScale Large AnalyticalScale Semi-Prep (<500 mg) RP-HPLC Scale->AnalyticalScale Small SilicaChoice Stationary Phase PrepScale->SilicaChoice HPLCBuffer Buffer Selection AnalyticalScale->HPLCBuffer StandardSilica Standard Silica (Requires TEA/NH4OH) SilicaChoice->StandardSilica AmineSilica Amine-Functionalized Silica (KP-NH, Recommended) SilicaChoice->AmineSilica Evap Rotary Evaporation (Keep Temp <30°C) StandardSilica->Evap AmineSilica->Evap TFABuffer 0.1% TFA (High Risk of Boc Cleavage) HPLCBuffer->TFABuffer AmmoniumBuffer Ammonium Acetate/Formate (Boc-Safe, pH 7-9) HPLCBuffer->AmmoniumBuffer Lyophilize Immediate Lyophilization (Avoid Acid Concentration) TFABuffer->Lyophilize Critical Step AmmoniumBuffer->Lyophilize

Workflow for selecting the optimal purification method for Boc-protected diazepane derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use Liquid-Liquid Extraction (LLE) to pre-purify the crude mixture? A: Yes, but with strict pH control. Because the molecule contains a primary and a secondary amine, it is highly water-soluble in its protonated state. To partition it into an organic layer (like Ethyl Acetate or DCM), the aqueous layer must be basified to pH > 10 using 1M NaOH or saturated Na₂CO₃ to ensure both amines are in their free-base form.

Q: I used 0.1% TFA in my HPLC run and rotary evaporated the fractions. My NMR shows a missing singlet at ~1.4 ppm. What happened? A: The singlet at ~1.4 ppm corresponds to the 9 protons of the tert-butyl group. Rotary evaporation concentrated the non-volatile components, effectively increasing the molarity of the TFA as the solvent evaporated. This localized high acidity and the applied heat catalyzed the deprotection of the Boc group[6]. Always lyophilize TFA-containing fractions or switch to a neutral buffer.

Q: Why is my compound eluting as a broad, smeared peak on standard silica even with 5% TEA? A: The primary aminomethyl side chain is exceptionally polar and can hydrogen-bond strongly. If TEA is insufficient, switch to an amine-functionalized silica column (like KP-NH) which completely masks the silanols[2][3], or use the highly polar DCM/MeOH/NH₄OH (80:25:2.5) system[4].

References

  • Biotage. Is there an easy way to purify organic amines? Available at: [Link]

  • Science Forums. Amine purification - Chemistry. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Org Prep Daily. Purifying amines on silica. Available at: [Link]

  • National Institutes of Health (PMC). Native Chemical Ligation of Peptides and Proteins. Available at: [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at:[Link]

  • Google Patents. WO2017162653A1 - Purification of glucagon-like peptide 1 analogs.

Sources

Troubleshooting

Technical Support Center: Optimization of Coupling Conditions for Hindered Amines

Welcome to the Technical Support Center. As drug targets grow more complex, the incorporation of sterically hindered amines—such as bulky secondary amines, α -chiral cyclic amines, and ortho-substituted anilines—has beco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug targets grow more complex, the incorporation of sterically hindered amines—such as bulky secondary amines, α -chiral cyclic amines, and ortho-substituted anilines—has become a routine hurdle in medicinal chemistry.

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. We will explore the causality behind reaction failures and provide self-validating, field-proven troubleshooting strategies for both Amide Bond Formation and Buchwald-Hartwig C-N Cross-Coupling.

Diagnostic Decision Tree for Hindered Amines

Before troubleshooting, it is critical to align your substrate class with the correct activation strategy. The flowchart below outlines the primary decision matrix for hindered C-N bond formation.

G Start Hindered Amine Coupling Strategy ReactionType Reaction Type? Start->ReactionType Amide Amide Bond Formation ReactionType->Amide BHA Buchwald-Hartwig Cross-Coupling ReactionType->BHA Guan Guanidinylation Observed (+99 Da)? Amide->Guan AmineClass Amine Class? BHA->AmineClass YesGuan Use TCFH-NMI or PyAOP Guan->YesGuan Yes NoGuan Optimize Base (e.g., Collidine) Guan->NoGuan No PriAmine Primary Amine Use Pd-BrettPhos AmineClass->PriAmine SecAmine Secondary Amine Use Pd-RuPhos AmineClass->SecAmine

Decision tree for selecting optimal coupling conditions for hindered amines.

Amide Bond Formation Troubleshooting (FAQs)

Q1: I am using HATU and DIPEA to couple a sterically hindered secondary amine, but my reaction is stalling. LC-MS shows a major byproduct with a +99 Da mass shift relative to my starting amine. What is happening?

Causality: You are observing guanidinylation [1]. HATU is an aminium (uronium) salt. In a standard reaction, the carboxylic acid attacks HATU to form an OAt-active ester, which the amine then attacks. However, when both the acid and amine are sterically hindered, the formation and subsequent consumption of the OAt-ester are severely retarded. Consequently, your hindered amine directly attacks the electrophilic carbon of the HATU reagent itself, forming a stable tetramethylguanidine (TMG) derivative (+99 Da)[2][3]. This permanently caps your amine and consumes your coupling reagent.

Solution: You must switch to a coupling reagent that lacks this electrophilic center or operates via a more reactive intermediate.

  • Option A (Phosphonium): Switch to PyAOP or PyBOP. Because they are phosphonium salts, they cannot cause guanidinylation, allowing you to use them in excess to drive slow reactions.

  • Option B (Acyl Imidazolium): Switch to the TCFH-NMI system (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate with N-methylimidazole). This combination generates a highly reactive acyl imidazolium intermediate in situ, which is significantly more electrophilic than an OAt-ester and rapidly forces the C-N bond formation[4][5].

Q2: I switched to the TCFH-NMI system and my yield improved, but I am now seeing epimerization at the α -chiral center of my carboxylic acid. How do I prevent this?

Causality: The extreme reactivity of the acyl imidazolium intermediate is a double-edged sword. If the subsequent amine attack is still relatively slow due to extreme steric bulk, the highly activated acyl imidazolium has a prolonged lifetime. This allows the base (NMI or excess DIPEA) to abstract the α -proton, leading to ketene formation or oxazolone intermediate pathways, resulting in racemization[4].

Solution: Control the basicity and the pre-activation time. Replace DIPEA with a sterically hindered, less basic alternative like 2,4,6-collidine or TMP (2,2,6,6-tetramethylpiperidine) [2]. Furthermore, do not pre-activate the acid. Add the acid, amine, and TCFH together, and add the base last to ensure the acyl imidazolium is consumed by the amine the moment it is generated.

Buchwald-Hartwig C-N Cross-Coupling Troubleshooting (FAQs)

Q3: I am attempting a Buchwald-Hartwig amination of an aryl bromide with a bulky cyclic secondary amine. I am using Pd2​(dba)3​ and BrettPhos, but the reaction yields only trace product and unreacted starting materials. Why?

Causality: The failure lies in the steric mismatch between the ligand and the amine. The catalytic cycle of Buchwald-Hartwig amination involves oxidative addition, amine coordination/deprotonation, and reductive elimination. BrettPhos possesses an extremely large steric profile. While this bulk is excellent for accelerating reductive elimination in primary amines, it physically blocks the coordination of bulky secondary amines to the palladium center, making oxidative addition and amine binding the rate-limiting step[6][7].

Solution: Switch your ligand to RuPhos . RuPhos has a slightly smaller cone angle (198.07° for Pd-RuPhos) compared to BrettPhos[6]. This reduced steric hindrance allows bulky secondary amines to successfully coordinate to the Pd center, shifting the rate-limiting step back to reductive elimination and enabling the coupling to proceed smoothly[6][8].

Reagent & Ligand Selection Guide

To facilitate rapid decision-making, summarize your reagent choices based on the quantitative and qualitative data below.

Reagent / LigandPrimary ApplicationSteric ToleranceEpimerization RiskPrimary Side Reaction / Limitation
HATU Standard Amide CouplingModerateLowGuanidinylation (+99 Da) of amines[1][2]
PyAOP Hindered Amide CouplingHighLowGeneration of carcinogenic HMPA byproduct
TCFH-NMI Extremely Hindered AmidesVery HighModerateHydrolysis if not strictly anhydrous[4]
BrettPhos BHA of Primary AminesLow (for 2° amines)N/AStalls with bulky secondary amines[6]
RuPhos BHA of Secondary AminesHigh (for 2° amines)N/ASlower reductive elimination than BrettPhos[7]

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) to ensure causality can be tracked at every step.

Protocol A: TCFH-NMI Mediated Amide Coupling for Hindered Substrates

This protocol leverages the rapid generation of an acyl imidazolium intermediate to force the acylation of poorly nucleophilic or sterically hindered amines[4][5].

Mechanism Acid Carboxylic Acid + TCFH NMI NMI Addition Acid->NMI AcylImid Highly Reactive Acyl Imidazolium NMI->AcylImid Fast Amine Hindered Amine Addition AcylImid->Amine Amide Amide Product Amine->Amide C-N Bond

Mechanistic workflow of TCFH-NMI mediated acyl imidazolium formation and coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Sterically Hindered Amine (1.1 equiv)

  • TCFH (1.1 equiv)

  • N-methylimidazole (NMI) (2.5 equiv)

  • Anhydrous Acetonitrile ( CH3​CN ) or DCM

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under inert atmosphere ( N2​ /Argon), dissolve the carboxylic acid, the hindered amine, and TCFH in anhydrous CH3​CN (0.1 M concentration). Note: Do not pre-activate the acid to minimize epimerization.

  • Activation & Coupling: Cool the mixture to 0 °C. Add NMI dropwise over 2 minutes. The reaction will turn slightly yellow, indicating the formation of the acyl imidazolium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 3 hours.

  • Self-Validating IPC (LC-MS): Pull a 5 μ L aliquot at 30 minutes. Quench in methanol.

    • Validation Check: If the reaction is stalled, look for the methyl ester mass (indicating the acyl imidazolium was formed but trapped by the MeOH quench). If the methyl ester is absent, TCFH activation failed (check moisture levels).

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Pd-RuPhos Catalyzed Buchwald-Hartwig Amination of Secondary Amines

This protocol utilizes the smaller cone angle of RuPhos to enable the coordination and cross-coupling of bulky secondary amines[6][8].

Materials:

  • Aryl Halide (1.0 equiv)

  • Hindered Secondary Amine (1.2 equiv)

  • Pd2​(dba)3​ (2.5 mol%, delivers 5 mol% Pd)

  • RuPhos Ligand (5 mol%)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv)

  • Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a glovebox or under strict Schlenk conditions, charge a vial with Pd2​(dba)3​ and RuPhos. Add 1 mL of degassed toluene and stir at room temperature for 15 minutes to pre-form the active Pd-RuPhos complex.

  • Reagent Assembly: To a separate oven-dried Schlenk flask, add the aryl halide, the hindered secondary amine, and NaOtBu .

  • Initiation: Transfer the pre-formed catalyst solution to the Schlenk flask. Dilute with remaining degassed toluene to reach a 0.2 M concentration.

  • Heating: Seal the flask and heat to 85–100 °C in an oil bath for 12–24 hours.

  • Self-Validating IPC (GC-MS / LC-MS): Pull an aliquot at 4 hours.

    • Validation Check: Look for the dehalogenated arene (protodehalogenation). If protodehalogenation is high (>20%) but product is low, the amine is failing to coordinate (steric clash) or the base is promoting β -hydride elimination. Ensure your amine does not have easily accessible β -hydrogens; if it does, consider switching base to Cs2​CO3​ .

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

References

  • "Crystal structure of the RuPhos ligand - PMC" - National Institutes of Health (NIH). URL:[Link]

  • "Computational Analysis on the Pd-Catalyzed C–N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand" - American Chemical Society (ACS). URL:[Link]

  • "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases" - American Chemical Society (ACS). URL:[Link]

  • "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations" - American Chemical Society (ACS). URL:[Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 3-Substituted 1,4-Diazepanes

Welcome to the Advanced Technical Support Center for the synthesis of 3-substituted 1,4-diazepanes. Because of their conformational flexibility and the high risk of epimerization, constructing these seven-membered nitrog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 3-substituted 1,4-diazepanes. Because of their conformational flexibility and the high risk of epimerization, constructing these seven-membered nitrogen heterocycles with high enantiomeric excess (ee) presents unique synthetic challenges[1]. This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating methodologies for biocatalytic, chemocatalytic, and transition-metal-driven synthetic routes.

Section 1: Biocatalytic Approaches (Imine Reductases)

Q: I am attempting an intramolecular asymmetric reductive amination of an aminoketone to form a bulky 3-substituted 1,4-diazepane (e.g., a Suvorexant intermediate). My wild-type Imine Reductase (IRED) yields <5% conversion. How can I improve this?

A: The fundamental issue is steric hindrance within the enzyme's active site. In aqueous buffer, your acyclic aminoketone precursor exists in a dynamic equilibrium with its 7-membered cyclic imine tautomer[2]. Wild-type IREDs (such as IR1 from Leishmania major) possess a narrow binding pocket that cannot accommodate bulky C3-substituents (like the 5-chlorobenzo[d]oxazole group).

To resolve this, switch to the engineered IR1 double mutant (Y194F/D232H) . The causality here is structural: the Y194F mutation removes a bulky hydroxyl group, expanding the hydrophobic pocket, while D232H alters the hydrogen-bonding network to stabilize the bulky imine intermediate. This specific mutant increases catalytic efficiency ( kcat​/Km​ ) by 61-fold compared to the wild-type, achieving >99% ee[3].

Quantitative Data: IRED Catalytic Efficiency Comparison
BiocatalystSubstrate ScopeCatalytic Efficiency ( s−1mM−1 )Enantiomeric Excess (ee)
IR1 (Wild-Type) Small alkyl aminoketones0.027~85% (R)
IR25 (Wild-Type) Small alkyl aminoketones0.962~92% (S)
IR1 (Y194F/D232H) Bulky aryl/heteroaryl aminoketones1.647>99% (R)

(Data summarized from the biocatalytic evaluation of IREDs for 1,4-diazepane synthesis[3])

Protocol: Self-Validating IRED-Catalyzed Reductive Amination

This protocol is a self-validating system; the consumption of NADPH can be monitored spectrophotometrically at 340 nm to verify real-time enzymatic activity.

  • Preparation: Dissolve the aminoketone precursor (10 mM) in 10% (v/v) DMSO to ensure solubility.

  • Buffer System: Prepare a 100 mM sodium phosphate buffer (pH 7.0) containing 1 mM NADP+, 20 mM D-glucose, and 10 U/mL Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Initiation: Add the purified Y194F/D232H IRED enzyme (0.5 mg/mL) to the mixture.

  • Incubation: Incubate at 30°C and 150 rpm for 24 hours.

  • Validation & Workup: Monitor the reaction via HPLC (Chiralcel OD-H column). Quench with 1M NaOH to pH 10, extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Biocatalysis A Aminoketone Precursor B Spontaneous Cyclization A->B Equilibrium C 7-Membered Cyclic Imine B->C D Mutant IRED (Y194F/D232H) C->D NADPH + H+ E Chiral 3-Substituted 1,4-Diazepane D->E >99% ee

Biocatalytic pathway illustrating the equilibrium-driven formation of the cyclic imine and subsequent stereoselective reduction.

Section 2: Chemocatalytic Domino Processes (Aza-Nazarov / Aza-Michael)

Q: I am trying to synthesize a 1,4-diazepane via the condensation of a 1,2-diamine and an alkyl 3-oxohex-5-enoate. My reaction yields a complex mixture of acyclic amides and degradation products. How do I force the cyclization?

A: Acyclic byproducts occur when the intermediate fails to undergo the critical intramolecular aza-Michael addition. This domino process relies on the in situ generation of an aza-Nazarov reagent [4]. If your reaction is stalling, it is likely due to solvent effects dampening the electrophilicity of the intermediate or improper purification degrading the product.

To troubleshoot, transition to solvent-free conditions . Removing the solvent increases the effective molarity of the reactive intermediates, driving the step- and atom-economical aza-Michael cyclization forward[4]. Furthermore, standard silica gel chromatography will degrade basic 1,4-diazepanes. You must use neutral Alumina.

Protocol: Solvent-Free Domino Cyclization
  • Reaction Setup: Combine the 1,2-diamine (1.0 mmol) and the alkyl 3-oxohex-5-enoate (1.0 mmol) in a reaction vial at room temperature. Do not add solvent.

  • Stirring & Monitoring: Stir the neat mixture vigorously. The reaction is self-indicating; viscosity will increase as the cyclization proceeds. Monitor completion via TLC (aliquots dissolved in EtOAc) using a ninhydrin stain. Typical completion time is 12–24 hours.

  • Purification (Critical Step): Directly load the crude mixture onto a column of neutral Al2​O3​ (activity grade IV) . Elute with a 1:10 mixture of EtOAc/petroleum ether[4]. Silica gel will cause irreversible binding and epimerization of the chiral centers.

Domino A 1,2-Diamine + Alkyl 3-oxohex-5-enoate B Condensation (Solvent-Free) A->B C Aza-Nazarov Reagent B->C In Situ Generation D Intramolecular Aza-Michael C->D Cyclization E Stereoselective 1,4-Diazepane D->E Diastereocontrol

Mechanistic workflow of the solvent-free domino process generating the aza-Nazarov intermediate.

Section 3: Transition-Metal Catalyzed Hydrogen Borrowing

Q: When attempting a green diol-diamine coupling via Ruthenium-catalyzed hydrogen borrowing, I observe significant catalyst poisoning and acyclic hemiaminal formation instead of the closed 1,4-diazepane ring. Why is my catalyst dying?

A: Unprotected 1,2- and 1,3-diamines are notorious for acting as strong bidentate chelators. They bind irreversibly to standard Ruthenium or Iridium centers, effectively poisoning the catalyst before the hydrogen borrowing cycle can complete[5].

To circumvent this, you must use a catalyst with a hemilabile ligand, such as a (pyridyl)phosphine-ligated Ruthenium(II) complex . The hemilability of the pyridyl group allows the ligand to temporarily detach, providing a vacant coordination site for the substrate's alcohol oxidation, but rapidly re-coordinates to displace the chelating diamine, preventing catalyst death[5].

Quantitative Data: Optimization of Hydrogen Borrowing
Catalyst SystemLigand TypeChelating Diamine Tolerance1,4-Diazepane Yield
Standard Ru(II)Monodentate PhosphinePoor (Irreversible Poisoning)< 10%
Standard Ir(III)Cp*Moderate25 - 40%
Ru(II) Complex 1 (Pyridyl)phosphine (Hemilabile) Excellent > 85%

(Data adapted from the synthesis of 1,4-diazacycles by hydrogen borrowing[5])

References

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 2020, 10 (15), 8780-8787. URL:[Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 2020, 85 (15), 9614-9626. URL:[Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 2023. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate

Welcome to the Technical Support Center for the synthesis of1, a highly versatile, densely functionalized 1,4-diazepane scaffold widely utilized in medicinal chemistry and drug development. Synthesizing this heterocycle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of1, a highly versatile, densely functionalized 1,4-diazepane scaffold widely utilized in medicinal chemistry and drug development. Synthesizing this heterocycle at scale presents unique challenges, including macrocyclization efficiency, regioselective protection, and chemoselective reduction.

This guide provides field-proven troubleshooting FAQs, mechanistic insights, and self-validating protocols to ensure high-yielding, reproducible batches.

Process Map & Synthetic Strategy

The most scalable route avoids the direct functionalization of unprotected diazepanes, which often leads to intractable mixtures. Instead, it builds the 7-membered ring via a convergent macrocyclization of a protected 1,3-propanediamine with a 3-carbon dielectrophile, followed by regioselective manipulations.

SynthesisWorkflow A 1,3-Propanediamine Derivative C Nosyl-Protected Diazepane A->C Cs2CO3, DMF Macrocyclization B Methyl 2,3- dibromopropionate B->C D Unprotected Diazepane C->D PhSH, K2CO3 Denosylation E 1-Boc-Diazepane Ester D->E Boc2O, -20°C Regioselective F 1-Boc-Diazepane Amide E->F NH3/MeOH Amidation G Target Molecule: 1-Boc-3-(aminomethyl)- 1,4-diazepane F->G BH3·THF Reduction

Figure 1: Five-step synthesis workflow for tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate.

Troubleshooting FAQs by Synthetic Phase

Phase 1: Macrocyclization & Denosylation (The Fukuyama Strategy)

Q: Why do we use Nosyl (2-nitrobenzenesulfonyl) protection instead of standard Tosyl groups for the cyclization? A: The choice of the Nosyl group is dictated by the fragility of the methyl ester at C3. Tosyl deprotection requires harsh acidic conditions (HBr/AcOH) or dissolving metal reductions (Na/NH3) that would hydrolyze or destroy the ester. The 2 utilizes the highly electron-deficient nature of the 2-nitrobenzenesulfonyl group. This allows for mild deprotection via aromatic nucleophilic substitution with thiophenol and a weak base (K2CO3). The reaction proceeds through a Meisenheimer complex, expelling SO₂ and liberating the free amine without affecting the ester.

Q: My cyclization yield with methyl 2,3-dibromopropionate is extremely low (<20%), and I am isolating mostly linear oligomers. How do I fix this? A: You are likely using potassium or sodium carbonate as your base. You must switch to Cesium Carbonate (Cs₂CO₃) in highly dilute DMF. The 3 is critical here. The large, highly solvated Cs⁺ ion creates a "loose" ion pair with the deprotonated sulfonamide. This acts as a kinetic template, dramatically accelerating the intramolecular Sₙ2 macrocyclization over intermolecular oligomerization.

Phase 2: Regioselective Boc Protection

Q: The target molecule requires Boc protection exclusively at N1. How do I prevent double Boc-protection or protection at the wrong nitrogen (N4)? A: This step relies purely on steric differentiation and kinetic control. In methyl 1,4-diazepane-3-carboxylate, both N1 and N4 are secondary amines. However, N4 is severely sterically hindered by the adjacent C3 methoxycarbonyl group. By running the reaction at -20 °C and strictly limiting Boc-anhydride to 1.0 equivalent, the unhindered N1 reacts exponentially faster.

Regioselectivity A Methyl 1,4-diazepane-3-carboxylate (Two secondary amines) B N1 Position (Unhindered, flanked by CH2) A->B C N4 Position (Hindered by C3-COOMe) A->C D Boc2O Attack (Fast, Kinetic Control) B->D E Boc2O Attack (Slow, Steric Clash) C->E F Major Product: 1-Boc Regioisomer D->F

Figure 2: Steric control driving regioselective Boc protection at the unhindered N1 position.

Phase 3: Amidation & Chemoselective Reduction

Q: Why use Borane-THF (BH₃·THF) instead of LiAlH₄ for reducing the primary amide to the aminomethyl group? A: Lithium aluminum hydride (LiAlH₄) is overly aggressive and will cause partial cleavage of the acid-sensitive Boc protecting group or ring-opening side reactions. 4 act via Lewis acidic activation of the carbonyl oxygen followed by hydride transfer, allowing them to selectively reduce amides to amines in the presence of carbamates (Boc).

Q: The reduction seems incomplete by LC-MS, but I suspect I am looking at the borane-amine complex. How do I safely break it? A: You are correct. The initial product of an amide reduction with BH₃ is a highly stable amine-borane adduct. Standard protocols use strong acids (e.g., HCl) to quench the borane, but this will cleave your N1-Boc group. To safely liberate the free amine without losing the Boc group, quench the reaction by refluxing the crude mixture in methanol, or by adding ethylenediamine, which competitively binds the boron.

Quantitative Data & Critical Quality Attributes (CQAs)

Synthesis StepReagents & ConditionsTarget IntermediateExpected YieldCritical Quality Attributes (CQAs)
1. Macrocyclization Cs₂CO₃ (3 eq), DMF, 60 °C, 0.05 MMethyl 1,4-bis(nosyl)-1,4-diazepane-3-carboxylate75 - 82%Absence of linear oligomers (check via SEC or LC-MS).
2. Denosylation PhSH (3 eq), K₂CO₃, MeCN, 50 °CMethyl 1,4-diazepane-3-carboxylate88 - 95%Complete disappearance of yellow Meisenheimer complex.
3. Regioselective Boc Boc₂O (1.0 eq), DCM, -20 °C1-Boc-1,4-diazepane-3-carboxylate methyl ester70 - 78%<5% N4-Boc regioisomer; <2% di-Boc impurity.
4. Amidation 7N NH₃ in MeOH, sealed tube, 40 °C1-Boc-1,4-diazepane-3-carboxamide90 - 98%Complete consumption of methyl ester (IR: amide band ~1650 cm⁻¹).
5. Reduction BH₃·THF (4 eq), THF, refluxtert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate65 - 75%Free amine confirmed by positive Ninhydrin stain; intact Boc group.

Self-Validating Experimental Protocols

Protocol A: Regioselective Boc Protection (Step 3)

This protocol is designed to self-validate through kinetic temperature control and visual TLC indicators.

  • Preparation: Dissolve methyl 1,4-diazepane-3-carboxylate (10.0 g, 63.2 mmol) in anhydrous DCM (200 mL).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to stabilize at exactly -20 °C. Causality: Temperatures above -10 °C will provide enough thermal energy to overcome the steric barrier at N4, ruining regioselectivity.

  • Addition: Dissolve Boc-anhydride (13.8 g, 63.2 mmol, 1.00 eq) in DCM (50 mL). Add this solution dropwise via an addition funnel over 2 hours, maintaining the internal temperature.

  • In-Process Control (IPC): After 3 hours, spot the reaction on a silica TLC plate (Eluent: 9:1 DCM:MeOH with 1% NH₄OH). Stain with Ninhydrin and heat.

    • Validation: The major product spot must stain pink/purple, proving that a secondary amine (N4) remains unprotected. If the spot does not stain, you have over-protected to the di-Boc derivative.

  • Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure N1-Boc ester.

Protocol B: Chemoselective Borane Reduction (Step 5)

This protocol safely reduces the amide and breaks the borane complex without acidic Boc-cleavage.

  • Setup: Under a nitrogen atmosphere, dissolve 1-Boc-1,4-diazepane-3-carboxamide (5.0 g, 20.5 mmol) in anhydrous THF (100 mL).

  • Reduction: Cool to 0 °C. Slowly add 1.0 M BH₃·THF solution (82.0 mL, 82.0 mmol, 4.0 eq) via syringe.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours.

  • Complex Cleavage (Critical Step): Cool the reaction to 0 °C. Do not use HCl. Carefully add Methanol (50 mL) dropwise to quench excess borane (Caution: H₂ gas evolution). Once bubbling ceases, heat the mixture to reflux for an additional 4 hours. Causality: Heating in methanol safely solvolyzes the tightly bound amine-borane adduct into trimethyl borate and the free amine.

  • IPC: Analyze by LC-MS. The mass should correspond to the free amine [M+H]⁺ = 230.1. If [M+BH₃+H]⁺ is observed, continue refluxing in methanol.

  • Isolation: Concentrate the mixture in vacuo. Redissolve in EtOAc (100 mL) and wash with 1M NaOH (50 mL) to remove boron salts. Dry the organic layer, concentrate, and purify to obtain the final target molecule.

References

  • An Assessment of the Causes of the "Cesium Effect" Source: University of Michigan / Journal of the American Chemical Society URL
  • Fukuyama Amine Synthesis Source: Chem-Station International Edition URL
  • Source: American Chemical Society (ACS)
  • tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (Compound Profile)

Sources

Optimization

FAQ 1: Why does direct alkylation with alkyl halides always yield an inseparable mixture of mono- and di-alkylated products?

Welcome to the Technical Support Center for Selective N-Alkylation of 1,4-Diazepanes . 1,4-Diazepanes (homopiperazines) are privileged scaffolds in drug discovery, but their functionalization presents a classic synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Selective N-Alkylation of 1,4-Diazepanes .

1,4-Diazepanes (homopiperazines) are privileged scaffolds in drug discovery, but their functionalization presents a classic synthetic challenge: differentiating two secondary amines with nearly identical pKa​ values and steric environments. This guide is designed to troubleshoot common failures, explain the mechanistic causality behind these issues, and provide field-proven, self-validating protocols to achieve strict regiocontrol.

The Causality: When you react a 1,4-diazepane with an alkyl halide ( R−X ), the first alkylation converts one secondary amine into a tertiary amine. The inductive electron-donating effect of the newly attached alkyl group often makes the adjacent nitrogen more (or equally) nucleophilic compared to the unsubstituted starting material. Furthermore, the mono-alkylated intermediate is more lipophilic, keeping it highly soluble and reactive in the organic solvent. Consequently, the reaction kinetically favors competitive over-alkylation (dialkylation) before all the starting material is consumed.

The Solution: Never use a 1:1 stoichiometry with highly reactive electrophiles. You must either break the statistical distribution by using a massive excess of the diamine (3–5 equivalents) or abandon direct halide alkylation in favor of electronic deactivation (Protecting Groups) or intermediate-controlled methods (Reductive Amination).

FAQ 2: How can I achieve strict mono-alkylation without wasting equivalents of expensive 1,4-diazepane derivatives?

The Causality: To achieve >99:1 selectivity without excess reagents, you must electronically deactivate one nitrogen. The Protecting Group Strategy (specifically mono-Boc protection) achieves this. By converting one amine into a carbamate, its lone electron pair delocalizes into the carbonyl π -system, rendering it completely non-nucleophilic. The remaining secondary amine can then be cleanly alkylated[1].

To prevent the formation of di-Boc byproducts during the protection phase, we utilize an in situ mono-protonation technique. A stoichiometric amount of acid protects one amine as an unreactive ammonium salt, directing the Boc2​O exclusively to the free amine[2].

Self-Validating Protocol: In Situ Mono-Protonation & Alkylation
  • Salt Equilibration: Dissolve 1,4-diazepane (1.0 eq) in a 1:1 mixture of THF and deionized water. Cool to 0 °C. Slowly add 1.0 N HCl (1.0 eq) dropwise. Stir for 15 minutes to allow the system to equilibrate to the mono-ammonium salt.

  • Selective Protection: Dissolve Di-tert-butyl dicarbonate ( Boc2​O , 0.9 eq to strictly prevent over-reaction) in THF. Add this dropwise over 2 hours via a syringe pump at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Adjust the aqueous layer to pH ~10 using 1M NaOH and extract with dichloromethane (DCM). Validation step: To ensure no unreacted diamine carries over, wash the combined DCM layers with a mild acetate buffer (pH 5.5). The strongly basic unreacted 1,4-diazepane will protonate and partition into the aqueous layer, while the less basic mono-Boc product remains in the DCM.

  • Alkylation: Dry the DCM layer, concentrate, and dissolve the mono-Boc intermediate in Acetonitrile. Add your target alkyl halide (1.1 eq) and K2​CO3​ (2.0 eq). Reflux until complete.

  • Deprotection: Cleave the Boc group by stirring the isolated intermediate in 20% TFA/DCM for 2 hours, followed by basic workup.

FAQ 3: Is there a direct, highly selective method that avoids protecting groups entirely?

The Causality: Yes, Reductive Amination . Unlike alkyl halides, reductive amination proceeds via an iminium ion intermediate. When the secondary amine of 1,4-diazepane reacts with an aldehyde, it forms a positively charged iminium ion. The reducing agent selectively reduces this specific C=N bond to form a tertiary amine. Crucially, the resulting tertiary amine cannot easily form an iminium ion with a second equivalent of aldehyde (which would require forming a highly unstable, sterically hindered quaternary iminium species). Therefore, the reaction naturally arrests at the mono-alkylation stage.

Protocol: Direct Reductive Amination
  • Imine Formation: Dissolve 1,4-diazepane (1.1 eq) and the target aldehyde (1.0 eq) in dry 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Cool to 0 °C and add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) in small portions to control hydrogen gas evolution.

  • Completion & Isolation: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography (Eluent: DCM/MeOH/1% NH4​OH to prevent amine streaking).

FAQ 4: Are there modern catalytic methods to build the mono-alkylated diazepane ring from scratch?

The Causality: Yes, via Hydrogen Borrowing Catalysis . Instead of starting with a pre-formed diazepane ring, you can synthesize it directly from linear diamines and diols using a Ruthenium or Nickel catalyst[3]. The catalyst temporarily "borrows" hydrogen from the diol to form a reactive dialdehyde, which condenses with the diamine to form a diimine. The catalyst then returns the hydrogen to reduce the diimine, forming the diazepane ring. This avoids alkyl halides entirely and prevents over-alkylation because the cyclization is intramolecular and thermodynamically driven.

Visualizing the Workflows

Workflow cluster_0 Strategy A: Protecting Group cluster_1 Strategy B: Direct Methods Start 1,4-Diazepane (Starting Material) MonoBoc 1. Mono-Boc Protection (Boc2O, pH control) Start->MonoBoc RedAm Reductive Amination (R-CHO, NaCNBH3) Start->RedAm Excess Direct Alkylation (Excess Diazepane) Start->Excess Alkylation 2. N-Alkylation (R-X, Base) MonoBoc->Alkylation Deprotect 3. Deprotection (TFA or HCl) Alkylation->Deprotect Final Target Mono-alkylated 1,4-Diazepane Deprotect->Final RedAm->Final Excess->Final

Workflow comparison of selective mono-alkylation strategies for 1,4-diazepanes.

Mechanism Diol Diol Precursor Aldehyde Dialdehyde Intermediate Diol->Aldehyde Ru Catalyst (-H2) Diimine Diimine Intermediate Aldehyde->Diimine + Diamine (-H2O) Diamine Diamine Precursor Diamine->Diimine Product 1,4-Diazepane Product Diimine->Product Ru Catalyst (+H2)

Catalytic hydrogen borrowing pathway for direct 1,4-diazepane synthesis.

Quantitative Strategy Comparison

StrategyMechanism of SelectivityTypical YieldSelectivity (Mono:Di)Scalability
Direct Alkylation (1:1) None (Statistical)30-40%1:1 to 2:1Poor
Direct Alkylation (Excess) Statistical Dilution70-85%*>10:1Moderate
Mono-Boc Protection Electronic Deactivation60-75% (over 3 steps)>99:1Excellent
Reductive Amination Iminium Ion Instability75-90%>20:1Excellent
Hydrogen Borrowing Intramolecular Cyclization65-90%>99:1Good

*Yield based on the alkyl halide; requires rigorous recovery of excess diamine to be economically viable.

Sources

Troubleshooting

Stability of Boc-protected diazepanes under various reaction conditions

Welcome to the Technical Support Center for Diazepane Scaffold Chemistry . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the specific mechanistic behaviors of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diazepane Scaffold Chemistry . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the specific mechanistic behaviors of the tert-butyloxycarbonyl (Boc) protecting group on 1,4-diazepane (homopiperazine) rings.

Because 1,4-diazepane is a 7-membered heterocycle, it exhibits unique conformational dynamics and steric profiles compared to standard piperazines. This guide synthesizes field-proven insights to help you troubleshoot stability issues, optimize cross-coupling reactions, and execute flawless protection/deprotection workflows.

SECTION 1: Chemical Stability Matrix of N-Boc-Diazepanes

To design an effective synthetic route, you must understand the orthogonal stability of the Boc group. The table below summarizes quantitative and qualitative stability data across various reaction environments.

Reaction ConditionReagents / EnvironmentStability of N-Boc-DiazepaneMechanistic Rationale & Causality
Aqueous Base NaOH, K₂CO₃ (pH 9–14)Highly Stable Carbamates resist hydroxide nucleophilic attack due to the resonance stabilization of the carbonyl oxygen [1].
Strong Organometallics n-BuLi, Grignard ReagentsModerately Stable Stable at low temperatures (-78°C). At >0°C, strong nucleophiles may attack the carbamate carbonyl or deprotonate adjacent α-protons.
Mild Acid Acetic Acid, Citric AcidStable Insufficient protonating power to drive the elimination of the tert-butyl cation.
Strong Acid TFA (neat or in DCM), 4M HCl/DioxaneLabile (Cleaves) Rapid protonation of the carbonyl oxygen leads to inductive cleavage of the t-butyl group and subsequent decarboxylation [1], [2].
Lewis Acids TMSOTf, ZnBr₂, Mg(ClO₄)₂Labile (Selective) Lewis acids coordinate to the carbonyl oxygen, promoting mild, selective cleavage without harsh protic acids [3].
Catalytic Hydrogenation H₂, Pd/CHighly Stable The Boc group lacks reducible π-systems (unlike Cbz), making it completely orthogonal to reductive conditions [1].
Thermal Continuous Flow (>150°C)Labile (Cleaves) High thermal energy induces catalyst-free elimination of isobutylene and CO₂. Highly useful for acid-sensitive substrates [6].

SECTION 2: Troubleshooting Guides & FAQs

Q1: Why does my N-Boc-1,4-diazepane yield decomposition products during Pd-catalyzed C–H arylation or Buchwald-Hartwig cross-coupling? Causality & Solution: In transition-metal catalysis involving tertiary alkylamines, there is a constant kinetic competition between the desired γ-C–H bond cleavage and undesired β-hydride elimination (which leads to decomposition). Fortunately, computational and experimental data reveal that the 7-membered diazepane ring enforces unusual, eclipsed conformations. This introduces a significant torsional strain penalty that actually disfavors β-H elimination compared to smaller rings, narrowing the energy gap (ΔG = -0.3 kcal/mol) in favor of the desired C-H activation [4]. Troubleshooting: If you still observe decomposition, the issue is likely ligand dissociation. Switch to a strongly chelating, bidentate ligand (e.g., Ac-Tle-OH) to stabilize the Pd-amine complex and prevent off-cycle decomposition pathways [4].

Q2: During Boc deprotection with Trifluoroacetic Acid (TFA), I observe unexpected alkylation of my substrate's electron-rich aromatic rings. How do I prevent this? Causality & Solution: The mechanism of Boc deprotection generates a highly reactive tert-butyl cation intermediate [1]. In the absence of a better nucleophile, this cation will undergo Friedel-Crafts alkylation with electron-rich moieties (like indole or naphthyl rings) on your molecule [2]. Troubleshooting: You must introduce a "cation scavenger." Add 5-10% (v/v) of anisole, thioanisole, or thiophenol to your TFA/DCM mixture. These scavengers are highly nucleophilic and will preferentially trap the tert-butyl cation, preserving your substrate [1], [2].

Q3: I have a bis-Boc diazepane derivative. Can I selectively remove just one Boc group? Causality & Solution: Yes. Traditional strong acids (HCl, TFA) operate via brute-force protonation and cannot easily differentiate between multiple Boc groups. However, mild Lewis acids such as TMSOTf, Mg(ClO₄)₂, or ZnBr₂ coordinate based on the specific steric environment of each nitrogen [3]. Troubleshooting: Treat the bis-Boc diazepane with a stoichiometric amount of TMSOTf and a mild base (like 2,6-lutidine) at 0°C. The less sterically hindered Boc group will be selectively cleaved. Alternatively, thermal deprotection in continuous flow can achieve sequential selective deprotection through precise temperature control [6].

Q4: My carbodiimide-mediated amidation (EDC/HOBt) of Boc-diazepane is suffering from low yields and epimerization. What is going wrong? Causality & Solution: 1,4-Diazepane is a secondary amine, but its 7-membered ring structure makes it bulkier than piperazine. If the carboxylic acid is not fully activated into the N-acylurea intermediate before the diazepane is introduced, the reaction stalls, giving the activated acid time to epimerize. Troubleshooting: Pre-activate the carboxylic acid with EDC·HCl and HOBt in anhydrous DCM at 0°C for at least 30 minutes before adding the Boc-protected diazepane. This ensures >85% coupling efficiency and suppresses racemization [5].

SECTION 3: Validated Experimental Protocols

Protocol 1: Regioselective Mono-Boc Protection of 1,4-Diazepane

Objective: Achieve mono-protection while suppressing di-Boc formation. Self-Validating System: This protocol relies on stoichiometric control and pH monitoring to validate the reaction state in real-time.

  • Preparation: Dissolve 1,4-diazepane (1.0 equiv, 100 mmol) in a biphasic mixture of THF (100 mL) and Water (100 mL).

  • pH Adjustment: Add Triethylamine (TEA) until the pH of the aqueous layer is strictly between 8.0 and 9.0. Causality: A pH > 9 increases the nucleophilicity of the second nitrogen, promoting unwanted di-Boc formation.

  • Addition: Cool the reaction to 0°C. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 0.95 equiv, 95 mmol) in 50 mL THF and add it dropwise over 2 hours. Causality: Sub-stoichiometric Boc₂O ensures the highly reactive free diazepane outcompetes the mono-protected product for the electrophile.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain).

    • Validation: The free diazepane stays at the baseline (dark purple). The desired mono-Boc product migrates to Rf ~0.3 (faint pink). If a spot appears at Rf ~0.9 that does not stain with Ninhydrin, you have formed the di-Boc byproduct.

  • Workup: Extract with Ethyl Acetate. The mono-Boc product partitions into the organic layer, while unreacted free diazepane remains in the aqueous layer.

Protocol 2: Mild Acidic Deprotection (HCl in Dioxane)

Objective: Cleave the Boc group without using oxidizing/harsh TFA. Self-Validating System: Visual confirmation of gas evolution serves as a kinetic indicator of reaction progress.

  • Preparation: Dissolve the N-Boc-diazepane derivative (10 mmol) in anhydrous Dichloromethane (20 mL) and cool to 0°C under nitrogen.

  • Acid Addition: Slowly add 4M HCl in Dioxane (10 equivalents, 25 mL).

  • In-Process Control (IPC): Observe the solution. Validation: You will immediately see vigorous bubbling. This is the isobutylene gas and CO₂ escaping the solution as the carbamic acid intermediate spontaneously decarboxylates [1].

  • Completion: Stir at room temperature for 2 hours. The reaction is complete when the bubbling entirely ceases.

  • Isolation: Concentrate the solvent under reduced pressure. The product will precipitate as the highly stable diazepane hydrochloride salt.

SECTION 4: Mechanistic & Workflow Visualizations

Mechanism Step1 N-Boc-1,4-Diazepane Step2 Protonated Carbonyl Oxygen (Resonance Stabilized) Step1->Step2 Strong Acid (TFA/HCl) Step3 Cleavage of t-Butyl Cation Step2->Step3 Inductive Cleavage Step4 Carbamic Acid Intermediate Step3->Step4 Step7 Isobutylene Gas Step3->Step7 Proton Loss (-H+) Step5 Decarboxylation (-CO2) Step4->Step5 Spontaneous Step6 Free Diazepane Salt Step5->Step6

Mechanistic pathway of acid-catalyzed Boc deprotection yielding the free diazepane salt.

CrossCoupling Start N-Boc-Diazepane + Pd(II) Complex Pd-Amine Complex Start->Complex Coordination PathA γ-C–H Bond Cleavage Complex->PathA Preferred (ΔG = -0.3 kcal/mol) PathB β-H Elimination Complex->PathB Competes Product Arylated Diazepane PathA->Product Strain Torsional Strain (7-Membered Ring) PathB->Strain Disfavored by Decomp Decomposition Products PathB->Decomp Strain->PathA Shifts Equilibrium

Divergent Pd-catalyzed pathways in N-Boc-diazepanes dictated by ring torsional strain.

References

  • Boc Protecting Group for Amines - Chemistry Steps -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFskWnDyxhlipGW52JC5VwplVSgr8ULe32YVPHKFVH7BYDrr6vaSrtvDm7tHCdqt6aVu0Z8Mb6MKEGNWxdmo4hinJIx-QcH29JDI_kRfwWJzH5anscJ58wS4YHwUB8rUx4YReLUSpXmrQApxmU2bsdrFRjx5b6jsAoKusU=]
  • tert-Butyloxycarbonyl protecting group - Wikipedia -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEenA4P9unhnAN2S52qtdaAQQWiiWb-xqJAUOUD7e7EXewp2Q_gj39m9p-U-7RLZ182U3vFG3UJCLoJM7t0Jg_KrJcf5SgosrvkyWl0AbOPQLg1n_YQo4sjoqqblEjYn17QTBY0xo_kLxjJvJYpdKuy4xinBg7lOKM6etSFrUrq]
  • Double BOC protection selective removal method - Suzhou Highfine Biotech -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0unboR-d0cElO8mBdRD7odY-w9o35p1D3p60qaLj2AjnbpfR-lsdGTK3s6WNGi48gaWsY1U-yMf41PEcChL8XWFCQWk9X9fXVb4M8uFqFVuO_taixg9bngB4f8NGLFjrZC1SOrF8N6aboTles6kbXTlAoHhYa0kUJHXl1xnGE0K2wyuCFvXM1Cw-Z]
  • Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines - ACS Catalysis -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJCj4fq6LbYgIAQx2l0Vxag9SK1pVATrTFTKGhPELFPyPE-MMWu8J9fdxllsUVu0GTFZcFM441YXPOmLiDdbdr8P6XkyUZdktLq2kBeAcLsKwBSILN8ljhcBnPgq4-a3dshKGV4MsaVbySdZc=]
  • 2-(1,4-Diazepan-1-YL)-2-(2-naphthyl)acetic acid - EvitaChem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVkqOZmRiX9If4wM5fGhEHjoVZMTBn9LoxjYbxlydlJ9iyC74DfCvuE1umCuQMtMzADK2lygSTKxxOsTy5TvRfUxflUGl4Fd5cpiYL66BvCV0Zj-C9ICViC85hkVRPQPVBcuq-bdtCyUY=]
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPTRAQpRTWkXEdp48SIzjXTA10z2PH9rka2j_Zl5_Vmd4WkArAQlPrPwFAFqdxv0-yJHKdLIi2RjAyCC59q54eEiNwS0lFG8h5VybD3JyoIPoD4FJtn8bDlzSvQXTd9Tiap7plLG4HU9a0FAI=]

Reference Data & Comparative Studies

Validation

Bioactivity of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate derivatives

Comparative Bioactivity Guide: tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate Derivatives Executive Summary & Structural Rationale In modern medicinal chemistry, the transition from planar, rigid scaffolds to sp³...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity Guide: tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate Derivatives

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from planar, rigid scaffolds to sp³-rich, conformationally flexible ring systems is a proven strategy to improve target selectivity and pharmacokinetic properties. tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate is a highly versatile, Boc-protected building block that serves as a privileged scaffold in drug discovery.

Compared to traditional 6-membered piperazine rings, the 7-membered 1,4-diazepane (homopiperazine) core offers enhanced aqueous solubility and a distinct spatial projection of its substituents[1]. The critical advantage of the 3-(aminomethyl) derivative lies in its tri-vector functionalization capacity. While unsubstituted homopiperazines only allow functionalization at the N1 and N4 positions, the primary amine at the 3-methyl position provides an orthogonal vector. This allows the molecule to probe deep, adjacent binding pockets—such as the S4 aryl-binding domain in Factor Xa[2]—that are physically inaccessible to standard piperazine or unsubstituted diazepane analogs.

ScaffoldLogic P Piperazine (Rigid, 6-membered) H 1,4-Diazepane (Flexible, 7-membered) P->H Ring Expansion T1 Standard Affinity (Limited pocket reach) P->T1 Bioactivity A 3-(aminomethyl)-1,4-diazepane (Tri-vector functionalization) H->A Aminomethyl Addition T2 Enhanced Solubility & Basic pKa H->T2 Bioactivity T3 S4 Pocket Occupation (e.g., Factor Xa) A->T3 Bioactivity

Caption: Logical evolution of the piperazine scaffold to 3-(aminomethyl)-1,4-diazepane and resulting bioactivity.

Comparative Bioactivity Profile

The functionalization of the 3-(aminomethyl)-1,4-diazepane scaffold translates directly into measurable gains in bioactivity across diverse therapeutic targets, ranging from coagulation cascades to oncology and neuropharmacology. The table below objectively compares the performance of derivatives built on piperazine, standard 1,4-diazepane, and 3-(aminomethyl)-1,4-diazepane scaffolds.

Pharmacological ParameterPiperazine Derivatives1,4-Diazepane Derivatives3-(aminomethyl)-1,4-diazepane DerivativesCausality / Mechanistic Insight
Factor Xa Inhibition (IC₅₀) > 500 nM~ 150 nM6.8 nM (e.g., YM-96765)The 3-aminomethyl vector allows optimal hydrogen bonding within the S4 active site domain[2].
Anticancer Activity (Reh Cells IC₅₀) ~ 45 µM18 µM< 10 µM (Projected)Increased conformational flexibility allows better adaptation to the kinase/receptor binding cleft[3].
NMDA Receptor Modulation (EC₅₀) 21.3 µM18.0 - 24.4 µMHigh Affinity Mimics polyamine-like actions; the extra amine vector closely mimics spermine's charge distribution[4].
Aqueous Solubility (LogS) Poor to ModerateGoodExcellent The expanded 7-membered ring and additional basic nitrogen lower the LogD, preventing aggregation[1].

Experimental Workflows & Methodologies

To harness the bioactivity of tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate, researchers must utilize strictly controlled, self-validating protocols. The workflow below outlines the orthogonal functionalization of the scaffold, followed by biological validation.

Workflow S1 Step 1: Regioselective Derivatization (Primary amine at 3-position) S2 Step 2: N4-Functionalization (Secondary amine coupling) S1->S2 Orthogonal Reactivity S3 Step 3: Boc Deprotection (TFA/DCM cleavage at N1) S2->S3 Scaffold Maturation S4 Step 4: In Vitro Bioassay (Factor Xa / MTT Assay) S3->S4 Purified Library S5 Step 5: Hit Validation (IC50 determination & PK profiling) S4->S5 Active Hits (IC50 < 50 nM)

Caption: Experimental workflow for the orthogonal derivatization and biological screening of the scaffold.

Protocol A: Orthogonal Functionalization of the Scaffold

Objective: To selectively functionalize the 3-aminomethyl group without affecting the N4 secondary amine, leveraging steric and electronic differences.

  • Regioselective Amidation: Dissolve tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at -78°C.

    • Causality: The cryogenic temperature is critical. The primary amine at the 3-position is sterically unhindered and highly nucleophilic. Lowering the kinetic energy of the system strictly prevents the secondary N4 amine from reacting, ensuring >95% regioselectivity.

  • Electrophile Addition: Dropwise add the desired acid chloride or sulfonyl chloride (0.95 eq) alongside N,N-diisopropylethylamine (DIPEA, 1.2 eq).

    • Causality: Using a slight substoichiometric amount of the electrophile (0.95 eq) acts as a self-validating safeguard against bis-alkylation.

  • N4-Derivatization: Warm the mixture to room temperature. Add a second electrophile (e.g., an aryl isocyanate) to functionalize the now-exposed N4 secondary amine[3].

  • Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to remove the N1 Boc group, yielding the mature, biologically active derivative.

Protocol B: Self-Validating Factor Xa Inhibition Assay

Objective: To accurately quantify the target affinity (IC₅₀) of the synthesized 1,4-diazepane derivatives against human Factor Xa.

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).

    • Causality: The inclusion of 0.1% BSA is an absolute requirement. Highly basic 1,4-diazepane derivatives are prone to non-specific adsorption to the hydrophobic polystyrene walls of microtiter plates. BSA passivates the plastic surface, ensuring the calculated compound concentration reflects the actual concentration in solution, thereby preventing artificially inflated IC₅₀ values.

  • Enzyme Incubation: In a 96-well microplate, mix 50 µL of the synthesized derivative (serially diluted from 10 µM to 0.1 nM) with 50 µL of human Factor Xa (0.02 U/mL). Incubate for 10 minutes at 37°C.

    • Validation: Always include a known Factor Xa inhibitor (e.g., Rivaroxaban) as a positive control to validate the dynamic range and sensitivity of the enzyme batch.

  • Substrate Cleavage: Add 50 µL of the chromogenic substrate S-2222 (0.2 mM).

  • Quantification: Measure the change in absorbance at 405 nm over 10 minutes using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model[2].

Conclusion

tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate is vastly superior to traditional piperazine building blocks when targeting complex, multi-pocket receptor sites. Its inherent conformational flexibility, combined with the orthogonal reactivity of its three nitrogen vectors, allows medicinal chemists to design highly soluble, potent, and selective drug candidates. By strictly adhering to regioselective synthetic protocols and surface-passivated bioassays, researchers can reliably translate this scaffold into high-value therapeutic leads.

References

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Source: Journal of Cancer Therapy (Scientific Research Publishing) URL:[Link]

  • Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry (ACS Publications / PubMed) URL:[Link]

Sources

Comparative

Beyond the Six-Membered Ring: A Comparative Guide to Chiral Diazepane and Piperazine Building Blocks

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating heterocyclic building blocks for multiparameter optimization (MPO). The piperazine ring is a foundational "privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating heterocyclic building blocks for multiparameter optimization (MPO).

The piperazine ring is a foundational "privileged scaffold" in medicinal chemistry, present in approximately 100 approved drugs ranging from antipsychotics to antivirals [1]. However, as modern drug discovery shifts toward more complex, non-flat chemical spaces to engage challenging biological targets, the rigid, two-dimensional nature of the six-membered piperazine ring can become a limiting factor.

To overcome patent landscapes and optimize target engagement, medicinal chemists frequently employ scaffold hopping. Expanding the piperazine ring by a single methylene group yields homopiperazine (1,4-diazepane) . When functionalized with stereocenters, chiral diazepanes emerge as highly versatile building blocks. This guide objectively compares the physicochemical properties, structural topographies, and synthetic methodologies of piperazine versus chiral diazepane scaffolds.

Physicochemical Profiling: Causality Behind the Scaffold

The fundamental structural difference between piperazine (a 1,4-diazacyclohexane) and 1,4-diazepane (a 1,4-diazacycloheptane) dictates their distinct physicochemical behaviors. Understanding the causality behind these differences is critical for rational drug design.

  • Basicity and Ionization (pKa): Piperazine possesses two distinct pKa values (~5.4 and ~9.8) [2]. The insertion of an extra methylene group in 1,4-diazepane increases the internuclear distance between the two nitrogen atoms. This increased distance reduces the electrostatic repulsion between the nitrogens during dual protonation, while the extra carbon provides a slight positive inductive effect. Consequently, the ionization profile is subtly altered, which can be leveraged to fine-tune the physiological charge state and improve oral bioavailability.

  • Conformational Flexibility & Exit Vectors: Piperazine strongly prefers a rigid chair conformation, restricting the spatial arrangement of its substituents (exit vectors) to strictly axial or equatorial planes. In contrast, the seven-membered diazepane ring is conformationally flexible, readily adopting twist-chair conformations. This "chameleonic" flexibility allows the molecule to adapt to complex, irregular binding pockets that a rigid piperazine cannot navigate [3].

  • Lipophilicity (LogP/LogD): The addition of the methylene unit inherently increases the intrinsic lipophilicity (LogP) of the parent scaffold. While this can enhance passive membrane permeability, it requires careful multiparameter optimization to avoid excessive metabolic clearance.

Table 1: Quantitative Comparison of Parent Scaffolds
PropertyPiperazineHomopiperazine (1,4-Diazepane)Impact on Drug Design
Ring Size 6-membered7-memberedDiazepane offers expanded topographical diversity and novel exit vectors.
pKa1 (approx.) 5.35 - 5.50~5.50Similar primary deprotonation profiles at physiological pH.
pKa2 (approx.) 9.73 - 9.80~9.80Subtle variations dictate target-specific electrostatic interactions.
Conformation Chair (Rigid)Twist-Chair (Flexible)Diazepane adapts to complex binding pockets, reducing steric clashes.
Lipophilicity BaselineSlightly Higher (+CH 2​ )Diazepane generally improves lipid membrane permeability.

The Power of Asymmetry: Target Engagement via Chiral Diazepanes

While symmetrical homopiperazines offer flexibility, introducing a chiral center transforms the diazepane into a precision tool. A prime example of this is the development of Suvorexant (MK-4305) , a dual orexin receptor antagonist used for the treatment of insomnia [4].

During the optimization of orexin antagonists, researchers discovered that a chiral diazepane core was mandatory to perfectly orient the aromatic substituents into the deep hydrophobic pockets of the OX1R and OX2R receptors. If a piperazine ring were substituted, the rigid exit vectors would clash with the receptor walls, resulting in a dramatic loss of binding affinity. The asymmetry of the chiral diazepane ensures that the pharmacophores are displayed in a highly specific 3D topology that a symmetrical or six-membered ring cannot replicate.

ScaffoldHopping P Piperazine Core (Rigid, 2D-like) HP Homopiperazine (Flexible, Altered pKa) P->HP Ring Expansion (+CH2) CD Chiral Diazepane (3D Topography) HP->CD Asymmetric Synthesis

Logical progression from piperazine to chiral diazepane scaffolds.

Experimental Methodologies: Synthesizing Chiral Diazepanes

The synthesis of chiral diazepanes is notoriously more difficult than piperazines due to the entropic challenges of seven-membered ring closure and the difficulty of controlling stereochemistry. Below are two field-proven, self-validating protocols for their synthesis.

Protocol A: Transition-Metal Catalyzed Asymmetric Reductive Amination

Historically, the chiral diazepane core of Suvorexant was assembled using a ruthenium-catalyzed asymmetric reductive amination [4]. Dialkyl ketones are notoriously difficult to selectively aminate, making this a landmark transformation.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the acyclic aminoketone precursor in anhydrous dichloromethane (DCM).

  • Base Addition: Add a precise mixture of K 2​ CO 3​ and Et 3​ N. Causality: The inorganic base is critical; it precipitates the mesylate counterion (as KOMs) from the starting material, preventing catalyst poisoning and driving the reaction forward.

  • Catalyst Introduction: Introduce 3 mol % of the Ru-based transfer hydrogenation catalyst.

  • Hydrogenation: Pressurize the vessel with H 2​ and stir at optimized temperatures.

  • Validation: The reaction yields the chiral diazepane ring in up to 97% yield and 94.5% enantiomeric excess (ee).

Protocol B: Biocatalytic Intramolecular Reductive Amination (Green Chemistry)

To eliminate heavy metals and toxic solvents (DCM), modern drug development has pivoted to biocatalysis using Imine Reductases (IREDs) [5]. This protocol relies on a delicate, self-validating pH equilibrium.

Step-by-Step Workflow:

  • Enzyme Selection: Select an enantiocomplementary IRED (e.g., IR1 from Leishmania major for the (R)-enantiomer, or IR25 from Micromonospora echinaurantiaca for the (S)-enantiomer).

  • Buffer Preparation: Prepare a buffer solution and strictly adjust the pH to 9.5. Causality: This is the most critical parameter. At pH 9.5, the primary amine of the acyclic precursor is sufficiently deprotonated to spontaneously attack the ketone, forming the cyclic imine intermediate in situ. If the pH is too low, the amine remains protonated, preventing ring closure.

  • Cofactor Recycling: Add NADPH and a glucose dehydrogenase (GDH) recycling system to sustain the hydride transfer.

  • Incubation: Incubate the aminoketone substrate with the IRED system at 30°C.

  • Validation: The enzyme stereoselectively reduces the cyclic imine, yielding the chiral 1,4-diazepane with >99% ee.

Biocatalysis A Aminoketone Precursor B Imine Reductase (IRED) + NADPH Cofactor A->B C pH Optimization (pH 9.5 for Ring Closure) B->C D Chiral 1,4-Diazepane (>99% ee) C->D

Biocatalytic workflow for the synthesis of chiral 1,4-diazepanes.

Conclusion

While piperazine remains a highly reliable, low-cost building block for general drug discovery, it is fundamentally limited by its two-dimensional rigidity. When target engagement requires highly specific spatial orientations, or when navigating crowded intellectual property landscapes, the transition to chiral diazepanes offers a profound advantage. By mastering the synthetic challenges—whether through advanced Ru-catalysis or modern IRED biocatalysis—researchers can unlock novel chemical spaces that rigid six-membered rings simply cannot reach.

References

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
  • Benchchem. (n.d.). 1-(Piperidin-4-yl)piperazine | 142013-66-9.
  • University of Regina. (n.d.).
  • Mangion, I. K., et al. (2011). Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305). Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
Validation

Comparative SAR Guide: The 1,4-Diazepane Scaffold as a Superior Alternative to Six-Membered Rings in Target-Directed Drug Design

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) analysis, scaffold hopping, and comparative efficacy of 1,4-diazepane versus traditional piperazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) analysis, scaffold hopping, and comparative efficacy of 1,4-diazepane versus traditional piperazine/piperidine cores.

Executive Summary: The Mechanistic Advantage of 1,4-Diazepane

In modern hit-to-lead optimization, the selection of a central pharmacophore scaffold dictates the spatial orientation of all subsequent functional groups. Historically, six-membered nitrogenous rings (e.g., piperazine, piperidine) have been the default due to their synthetic accessibility. However, rigid chair conformations often restrict their ability to navigate complex, multi-pocket active sites.

The 1,4-diazepane scaffold (a seven-membered homopiperazine ring) has emerged as a structurally superior alternative. The addition of a single methylene group fundamentally alters the ring's puckering dynamics. This conformational flexibility allows for a broader, more nuanced spatial distribution of exit vectors, enabling substituents to reach cryptic or adjacent binding pockets that six-membered rings simply cannot access without inducing severe steric clashes.

This guide objectively compares the performance of 1,4-diazepane-based inhibitors against their piperazine counterparts, utilizing recent breakthroughs in viral protease inhibition, ferroptosis, and neuroreceptor targeting to demonstrate its superiority [1] [2][3].

Scaffold Comparison: Diazepane vs. Piperazine in SARS-CoV-2 Mpro Inhibition

To objectively evaluate the SAR differences between these scaffolds, we analyze a recent high-throughput medicinal chemistry (HTMC) campaign targeting the SARS-CoV-2 Main Protease (Mpro) [1].

The Structural Rationale (The "Why")

Mpro features a highly contoured active site with distinct S1, S1', S2, and S4 pockets. When researchers utilized a piperazine core , the three available exit vectors successfully directed substituents into the S1, S2, and S4 pockets. However, the rigid geometry prevented any interaction with the critical S1' pocket.

By executing a scaffold hop to a 1,4-diazepane core , the altered ring geometry provided a novel exit vector. This allowed a specific moiety to project directly into the S1' pocket while maintaining the critical interactions in S1, S2, and S4 [1].

Scaffold_Comparison Piperazine Piperazine Core (6-Membered) S1 S1 Pocket Piperazine->S1 Vector 1 S2 S2 Pocket Piperazine->S2 Vector 2 S4 S4 Pocket Piperazine->S4 Vector 3 Diazepane 1,4-Diazepane Core (7-Membered) Diazepane->S1 Vector 1 Diazepane->S2 Vector 2 Diazepane->S4 Vector 3 S1_prime S1' Pocket Diazepane->S1_prime Vector 4 (Enhanced Affinity)

Spatial distribution of exit vectors in Piperazine vs. 1,4-Diazepane scaffolds.

Quantitative Performance Data

This single structural modification resulted in up to a 10-fold increase in enzymatic inhibitory activity. The table below summarizes the comparative performance of the optimized leads from both series.

Scaffold TypeBest-in-Class CompoundPockets EngagedEnzymatic IC₅₀ (nM)Fold Improvement
Piperazine (6-membered)GC-78-HClS1, S2, S4170 nMBaseline
1,4-Diazepane (7-membered)Compound 119S1, S1', S2, S416 nM~10.6x

Data derived from the hit-to-lead optimization of SARS-CoV-2 Mpro inhibitors [1].

Broad-Spectrum Applicability of the Diazepane Core

The advantages of the 1,4-diazepane core extend far beyond viral proteases. Recent SAR studies across diverse therapeutic areas validate its utility as a privileged scaffold:

  • Ferroptosis Inhibitors (Cardiomyopathy): In the development of inhibitors to prevent doxorubicin-induced cardiomyopathy, systematic SAR optimization revealed that replacing standard cyclic subgroups with a dihydro-1,4-diazepane group at "Region A" of the pharmacophore maximized anti-ferroptotic activity. The resulting lead, YL3147 , achieved an exceptional cellular potency (EC₅₀ = 0.8 nM) [2].

  • Orexin 1 Receptor (OX1R) Antagonists: For central nervous system (CNS) PET imaging, 1,4-diazepane derivatives (the backbone of the approved drug Suvorexant) were optimized to create highly selective OX1R probes. The ethylene bridge of the diazepane ring provides optimal proximity to the Ala residue of OX1R, yielding sub-nanomolar binding affinities (e.g., compound 6FBTH, Kᵢ = 0.640 nM) [3].

Experimental Methodology: Self-Validating FRET Assay

To accurately quantify the superior binding kinetics of diazepane-based inhibitors, a robust, self-validating FRET (Förster Resonance Energy Transfer) enzymatic assay is required. The following protocol ensures that the data generated is statistically sound and internally controlled.

Causality Behind the Protocol Design
  • Why FRET? FRET allows for real-time, continuous monitoring of protease cleavage without secondary coupled reactions, reducing false positives.

  • Why calculate Z'-factor? A Z'-factor evaluates both the dynamic range of the assay and the data variation. An assay must achieve a Z' > 0.6 to be considered reliable for distinguishing between highly potent nanomolar inhibitors (like Compound 119) and weaker micromolar hits.

Step-by-Step Workflow
  • Reagent Preparation:

    • Reconstitute the recombinant target enzyme (e.g., Mpro) in assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Prepare the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a stock concentration of 100 µM in DMSO.

  • Compound Dilution (Dose-Response):

    • Prepare a 10-point, 3-fold serial dilution of the diazepane inhibitors in 100% DMSO.

    • Self-Validation Step: Include a known reference inhibitor (positive control) and a DMSO-only well (negative control) on every single assay plate.

  • Incubation:

    • Transfer 1 µL of the compound dilutions to a 384-well black microplate.

    • Add 29 µL of the enzyme solution (final enzyme concentration: 50 nM). Incubate at 37°C for 30 minutes to allow for equilibrium binding.

  • Reaction Initiation & Readout:

    • Add 20 µL of the FRET substrate (final concentration: 10 µM) to initiate the reaction.

    • Immediately read the plate on a fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm) in kinetic mode for 20 minutes.

  • Data Analysis & Validation:

    • Calculate the initial velocity (V₀) from the linear portion of the progress curve.

    • Calculate the Z'-factor using the positive and negative controls. Reject any plate with Z' < 0.6.

    • Fit the validated V₀ data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

FRET_Assay Prep Enzyme & Substrate Preparation Incubate Compound Incubation (Variable Doses) Prep->Incubate Read Fluorescence Readout (Ex: 340nm / Em: 490nm) Incubate->Read Cleavage of FRET peptide Validate Data Validation (Z'-factor > 0.6) Read->Validate Signal/Background check Analyze IC50 Calculation (Non-linear Regression) Validate->Analyze Validated Data

Self-validating FRET-based enzymatic assay workflow for inhibitor screening.

Conclusion

The transition from rigid six-membered rings to the 1,4-diazepane scaffold represents a critical strategic advantage in rational drug design. By leveraging the unique puckering and expanded exit vector geometry of the seven-membered ring, medicinal chemists can engineer multi-pocket interactions that drastically enhance target affinity and selectivity. As demonstrated in both viral protease and ferroptosis models, this scaffold hopping strategy consistently yields superior, nanomolar-range lead compounds.

References

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: National Institutes of Health (NIH) / PMC URL:1

  • Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model Source: ACS Publications (Journal of Medicinal Chemistry) URL:2

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging Source: ACS Publications URL:3

Sources

Comparative

Comprehensive Guide to Protecting Group Strategies for 1,4-Diazepane Synthesis

Executive Summary 1,4-Diazepane (homopiperazine) is a highly privileged, conformationally flexible scaffold widely utilized in modern drug discovery, featuring prominently in the design of sigma receptor ligands, LFA-1 a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,4-Diazepane (homopiperazine) is a highly privileged, conformationally flexible scaffold widely utilized in modern drug discovery, featuring prominently in the design of sigma receptor ligands, LFA-1 antagonists, and kinase inhibitors[1][2]. However, the symmetrical nature of the 1,4-diazepane core presents a significant synthetic hurdle: desymmetrization. Differentiating the two secondary amines via selective monoprotection is a critical bottleneck in the synthesis of asymmetric target molecules. This guide objectively compares the performance of various protecting groups (PGs) and outlines field-proven, self-validating protocols to achieve high-yielding monoprotection and orthogonal deprotection.

Mechanistic Rationale: The Desymmetrization Challenge

When protecting a symmetrical diamine like piperazine, the initial protection of one nitrogen atom withdraws electron density from the ring, inductively deactivating the second amine and naturally resisting over-protection. However, in the expanded 7-membered 1,4-diazepane ring, the increased spatial separation between the nitrogen atoms severely attenuates this electronic deactivation[3]. Consequently, the standard stoichiometric addition of electrophilic protecting reagents often results in an unfavorable statistical mixture of unreacted starting material, the desired monoprotected product, and a diprotected byproduct.

To circumvent this, application scientists employ pH-controlled desymmetrization (in situ salt formation)[4]. By exploiting the basicity of the diamine, the addition of a stoichiometric amount of acid generates a mono-ammonium salt. This effectively masks one nitrogen as a non-nucleophilic cation, directing the protecting group exclusively to the remaining free amine and drastically improving the mono-to-di selectivity profile[4][5].

Comparative Analysis of Protecting Groups

The selection of a protecting group for 1,4-diazepane hinges on downstream reaction conditions, required orthogonality, and atom economy. The table below summarizes the quantitative performance and strategic utility of the most common alternatives.

Protecting GroupReagentSelectivity (Mono:Di)Typical YieldDeprotection ConditionsOrthogonalityAtom Economy
Boc (tert-Butyloxycarbonyl) Boc2​O High (with pH control)75–85%TFA/DCM or HCl/DioxaneStable to base, H2​ /Pd-CModerate
Cbz (Carboxybenzyl)Cbz-ClModerate60–70% H2​ , Pd/C or HBr/AcOHStable to mild acid (TFA)Low
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl / Fmoc-OSuModerate65–75%20% Piperidine/DMFStable to acid, H2​ /Pd-CVery Low
Bn (Benzyl)Bn-Br / PhCHOLow (Prone to di-alkylation)50–60% H2​ , Pd/CStable to strong acids/basesHigh
Strategic Insights:
  • Boc: The industry standard for initial 1,4-diazepane monoprotection. Its removal generates gaseous byproducts (isobutylene and CO2​ ), which simplifies purification and prevents the accumulation of non-volatile organic waste[6].

  • Cbz: The premier choice for orthogonal protection when a Boc group is already installed. Cbz remains completely intact during the acidic cleavage of Boc, allowing for sequential, asymmetric functionalization of the diazepane core[7].

Orthogonal Protection Strategy & Workflow

In complex drug development workflows, achieving an asymmetric 1,4-diazepane derivative requires a dual-protection strategy. The workflow below illustrates the logical progression of utilizing Boc and Cbz orthogonally to isolate each nitrogen for specific coupling reactions.

G Start 1,4-Diazepane (Symmetrical Diamine) MonoBoc Mono-Boc-1,4-Diazepane (Intermediate 1) Start->MonoBoc Boc2O, Acidic pH (Desymmetrization) BocCbz 1-Boc-4-Cbz-1,4-Diazepane (Fully Protected) MonoBoc->BocCbz Cbz-Cl, Base (Orthogonal Protection) MonoCbz Mono-Cbz-1,4-Diazepane (Intermediate 2) BocCbz->MonoCbz TFA / DCM (Selective Boc Cleavage) Target Asymmetric 1,4-Diazepane Derivative MonoCbz->Target 1. Alkylation/Acylation 2. H2, Pd/C (Cbz Cleavage)

Orthogonal protection workflow for asymmetric 1,4-diazepane synthesis.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection via In Situ Salt Formation

This protocol utilizes pH control to electronically deactivate one amine, preventing over-protection[4][5].

  • Reaction Setup: Dissolve 1,4-diazepane (10.0 g, 100 mmol, 1.0 equiv) in a 1:1 mixture of DCM and Methanol (100 mL).

  • Salt Formation (Causality): Cool the solution to 0 °C using an ice bath. Slowly add glacial acetic acid (6.0 g, 100 mmol, 1.0 equiv) dropwise. Self-Validation: The reaction is exothermic; monitoring the temperature ensures the solvent does not boil off and confirms the formation of the mono-acetate salt.

  • Electrophile Addition: Dissolve Boc2​O (20.7 g, 95 mmol, 0.95 equiv) in DCM (50 mL) and add it dropwise to the reaction mixture over 2 hours. Causality: The slow addition maintains a low steady-state concentration of the electrophile, kinetically favoring monoprotection over diprotection.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification (Self-Validation): Concentrate the mixture under reduced pressure. Dissolve the resulting residue in water (100 mL) and wash with diethyl ether (2 x 50 mL). Rationale: The highly lipophilic di-Boc byproduct partitions into the ether layer, effectively removing it from the aqueous product mixture.

  • Extraction: Basify the aqueous layer to pH > 12 using 6M NaOH, then extract with DCM (3 x 75 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate to yield 1-Boc-1,4-diazepane as a pale yellow oil (Typical yield: 80%).

Protocol 2: Orthogonal Cbz Protection and Selective Boc Cleavage

This protocol demonstrates the installation of a Cbz group followed by the selective acidic cleavage of the Boc group[6][7][8].

  • Cbz Installation: Dissolve 1-Boc-1,4-diazepane (10.0 g, 50 mmol, 1.0 equiv) in DCM (100 mL). Add Triethylamine ( Et3​N ) (7.6 g, 75 mmol, 1.5 equiv).

  • Reaction: Cool to 0 °C and add Benzyl chloroformate (Cbz-Cl) (9.4 g, 55 mmol, 1.1 equiv) dropwise. Stir for 4 hours at room temperature. Self-Validation: Monitor via LC-MS; complete consumption of the starting material mass peak indicates successful diprotection.

  • Intermediate Workup: Wash the organic layer with 1M HCl (50 mL) to remove residual base, followed by brine (50 mL). Dry over Na2​SO4​ and concentrate to yield 1-Boc-4-Cbz-1,4-diazepane.

  • Selective Boc Cleavage (Causality): Dissolve the fully protected intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM (50 mL) at 0 °C. Rationale: TFA provides the exact acidic threshold required to protonate and fragment the Boc carbamate without cleaving the more stable Cbz carbamate[6][8].

  • Deprotection Monitoring: Stir for 2 hours at room temperature. Self-Validation: The visible effervescence of CO2​ and isobutylene gas indicates active deprotection. The cessation of bubbling serves as a visual cue for reaction completion.

  • Isolation: Concentrate under reduced pressure to yield Mono-Cbz-1,4-diazepane as a TFA salt, ready for subsequent asymmetric coupling.

Sources

Validation

Enantiomeric Purity Analysis of Chiral Diazepanes: A Comparative Guide to SFC and HPLC Methodologies

The 1,4-diazepane and 1,4-benzodiazepine pharmacophores are ubiquitous in modern drug discovery, serving as the core scaffolds for therapeutics ranging from classic anxiolytics (e.g., diazepam) to modern dual orexin rece...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-diazepane and 1,4-benzodiazepine pharmacophores are ubiquitous in modern drug discovery, serving as the core scaffolds for therapeutics ranging from classic anxiolytics (e.g., diazepam) to modern dual orexin receptor antagonists (e.g., suvorexant). However, analyzing the enantiomeric purity of chiral diazepanes presents a unique analytical dichotomy: researchers must navigate between molecules exhibiting rapid conformational enantiomerism (dynamic ring-flipping) and those with stable sp3 stereocenters .

This guide objectively compares Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) methodologies, providing field-proven protocols and mechanistic insights to help analytical scientists design robust, self-validating chiral separation systems.

Mechanistic Insights: The Causality of Separation

To achieve baseline resolution of chiral diazepanes, the separation mechanism must be tailored to the molecule's specific stereodynamic behavior.

The Challenge of Conformational Enantiomers

1,4-benzodiazepin-2-ones, such as diazepam and tetrazepam, lack reflection symmetry and adopt a non-planar "boat" conformation. This creates two conformational enantiomers that interconvert rapidly at room temperature via a simple ring-flipping process[1].

  • The Causality of Coalescence: If standard HPLC is performed at 25°C, the rate of on-column enantiomerization is comparable to the chromatographic separation rate. This results in a coalesced single peak or a broad interconversion plateau[1].

  • The Cryogenic Solution: To physically separate these conformers, the interconversion must be "frozen." Low-temperature dynamic HPLC (Cryo-HPLC) on a π -acidic/ π -basic chiral stationary phase (CSP) like Whelk-O1 at sub-ambient temperatures (-20°C to -66°C) slows the kinetic barrier ( ΔG‡≈17.6−18.7 kcal/mol) enough to achieve baseline resolution[1].

The Shift to SFC for Stable Stereocenters

For highly substituted 1,4-diazepanes with stable sp3 chiral centers (such as the intermediates used in suvorexant synthesis), dynamic interconversion is not an issue. Here, the primary analytical bottlenecks are throughput, solvent consumption, and scalability[2].

  • The Causality of SFC Superiority: Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ as the primary mobile phase. Because supercritical CO2​ possesses gas-like diffusivity and liquid-like density, it drastically reduces mobile phase viscosity. This allows for flow rates 3 to 5 times higher than normal-phase HPLC without exceeding system backpressure limits, resulting in ultrafast separations and a 90% reduction in hazardous organic solvent waste[].

G A Racemic Diazepane (Rapid Ring-Flip) B Room Temp HPLC (Coalesced Peak) A->B 25°C C Cryo-HPLC (<-20°C) (Decoalesced Peaks) A->C -20°C D Kinetic Instability ΔG‡ ~ 17.6 kcal/mol B->D On-column interconversion E Baseline Resolution Rs > 1.5 C->E Frozen conformations

Diazepane Stereodynamics: Temperature-dependent enantiomerization and separation logic.

Comparative Analysis: Chiral SFC vs. Cryo-HPLC

The following table summarizes the objective performance metrics of both techniques when applied to diazepane derivatives.

ParameterChiral SFC (Stable Diazepanes)Cryo-HPLC (Dynamic Diazepanes)
Primary Application Stable sp3 stereocenters (e.g., Suvorexant core)Conformational enantiomers (e.g., Diazepam)
Typical CSPs Immobilized Polysaccharides (Chiralpak IC, AD-H)Pirkle-type (Whelk-O1), β -Cyclodextrin
Mobile Phase Supercritical CO2​
  • Modifier (MeOH, IPA)
Hexane / Ethanol / Methanol
Analysis Time Ultra-fast (2 - 5 minutes)Slow (20 - 45 minutes)
Operating Temp. 35°C - 40°C-20°C to -66°C
Solvent Waste Minimal (Mostly vented CO2​ )High (100% organic liquid phase)
Preparative Scalability Excellent (High loading, easy solvent removal)Poor (Requires massive cryogenic infrastructure)

Experimental Workflows & Protocols

Every robust analytical method must be a self-validating system . The protocols below integrate System Suitability Tests (SST) to ensure the causality of the separation is proven before sample analysis.

Workflow S1 1. Analyte Stereocenter Assessment D1 Stable sp3 Center (e.g., Suvorexant core) S1->D1 D2 Dynamic Conformer (e.g., Diazepam) S1->D2 S2A 2A. Chiral SFC Screening (CO2 + Modifier, Chiralpak IC) D1->S2A S2B 2B. Cryo-HPLC Screening (Whelk-O1, Hexane/EtOH) D2->S2B S3A 3A. Optimize Modifier & Pressure (Target: Rs > 2.0, Fast Elution) S2A->S3A S3B 3B. Isotherm Optimization (Target: Full Decoalescence) S2B->S3B S4 4. System Suitability Test (SST) (Racemate Injection & ee% Calc) S3A->S4 S3B->S4

Decision matrix and workflow for developing chiral separation methods for diazepanes.

Protocol 1: Cryo-HPLC for Diazepam Conformational Enantiomers

Objective: To freeze dynamic ring-flipping and quantify enantiomeric ratios of 1,4-benzodiazepin-2-ones[1].

Step 1: System Preparation

  • Equilibrate an HPLC system equipped with a column chiller and a Whelk-O1 (R,R) column (250 mm × 4.6 mm, 5 µm).

  • Set the mobile phase to Hexane/Ethanol (80:20 v/v) at a flow rate of 1.0 mL/min.

Step 2: Baseline Validation (SST - Room Temp)

  • Inject 10 µL of racemic diazepam standard (1 mg/mL) at 25°C.

  • Validation Check: The chromatogram must show a single broad peak or a plateau. This confirms that on-column interconversion is occurring, validating the dynamic nature of the analyte.

Step 3: Cryogenic Decoalescence (SST - Low Temp)

  • Ramp the column compartment temperature down to -20°C and allow 30 minutes for thermal equilibration.

  • Inject 10 µL of the racemic standard.

  • Validation Check: The chromatogram must resolve into two distinct peaks with a resolution factor ( Rs​ ) ≥1.5 . Calculate the enantiomerization barrier ( ΔG‡ ) using stochastic model simulations if kinetic data is required[1].

Step 4: Sample Analysis

  • Inject the unknown sample at -20°C. Integrate the area under the curve (AUC) for both peaks to determine the enantiomeric excess ( ee% ).

Protocol 2: High-Throughput Chiral SFC for Suvorexant Intermediates

Objective: Rapid determination of enantiomeric purity for stable 1,4-diazepane derivatives, minimizing solvent waste[4].

Step 1: System Preparation

  • Equilibrate a Chiral SFC system equipped with a Chiralpak IC column (150 mm × 4.6 mm, 5 µm).

  • Set the Automated Back Pressure Regulator (ABPR) to 100 bar to maintain CO2​ in its supercritical state.

  • Set the mobile phase to 80% CO2​ / 20% Isopropanol (iPrOH) at a flow rate of 3.0 mL/min. Set column temperature to 35°C[4].

Step 2: System Suitability Test (SST)

  • Inject 5 µL of racemic 1,4-diazepane intermediate (e.g., (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate)[2].

  • Validation Check: Ensure baseline resolution ( Rs​>2.0 ) of the two enantiomers. The tailing factor for both peaks should be ≤1.5 .

Step 3: Blank & Carryover Check

  • Inject 5 µL of pure sample solvent (e.g., Methanol).

  • Validation Check: Confirm no ghost peaks elute at the retention times established in Step 2.

Step 4: Sample Analysis

  • Inject the synthesized enantiopure sample. Calculate the ee% using the formula: ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Quantitative Data Presentation

The following table synthesizes experimental outcomes derived from the application of the above protocols to specific diazepane targets, demonstrating the stark contrast in required conditions.

AnalyteChiral NatureAnalytical TechniqueColumn (CSP)Conditions Rs​ ee% Capability
Diazepam Dynamic ConformerCryo-HPLCWhelk-O1 (R,R)Hexane/EtOH (80:20), -20°C 1.8> 99%
Flunitrazepam Dynamic ConformerCryo-HPLCWhelk-O1 (R,R)Hexane/EtOH (80:20), -55°C 1.6> 99%
Suvorexant Intermediate Stable sp3 CenterChiral SFCChiralpak IC80% CO2​ / 20% iPrOH, 100 bar, 35°C 2.4> 99.9%
Suvorexant Intermediate Stable sp3 CenterNormal Phase HPLCChiralcel OD-HHexane/IPA (90:10), 25°C 1.5> 95%

Note: While normal phase HPLC can resolve stable intermediates, SFC achieves higher resolution ( Rs​=2.4 ) in a fraction of the time, making it the superior choice for industrial scale-up[2][4].

References

  • Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. PubMed (NIH).URL:[Link]

  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof (US20190276414A1).Google Patents.
  • Substituted 2-Azabicycles and Their Use as Orexin Receptor Antagonists (US Patent). Googleapis (USPTO).URL:[Link]

Sources

Comparative

Alternative scaffolds to 1,4-diazepanes for peptidomimetics

As a Senior Application Scientist in drug discovery, I have frequently encountered the limitations of classical peptidomimetic design. For decades, 1,4-diazepanes have served as the workhorse scaffolds for inducing β -tu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I have frequently encountered the limitations of classical peptidomimetic design. For decades, 1,4-diazepanes have served as the workhorse scaffolds for inducing β -turns and restricting the conformational flexibility of linear peptides. While successful in generating hits—such as early orexin receptor antagonists—their seven-membered rings often retain excessive flexibility, leading to entropic penalties upon target binding[1]. Furthermore, they are frequently plagued by metabolic liabilities, such as susceptibility to N-dealkylation and oxidation.

To achieve superior pharmacokinetic (PK) profiles and tighter target engagement, modern medicinal chemistry has pivoted toward highly rigidified, sp3 -enriched alternative scaffolds. This guide objectively compares 1,4-diazepanes against three next-generation structural alternatives: Diketopiperazines (DKPs), Spiropiperidines, and Bicyclo[1.1.1]pentanes (BCPs).

Mechanistic Comparison of Alternative Scaffolds

Diketopiperazines (DKPs): The Hydrogen-Bonding Powerhouses

Diketopiperazines (2,5-piperazinediones) are the smallest cyclic peptides, characterized by a highly stable, planar six-membered ring containing two amide bonds.

  • Causality of Conformation: Unlike the flexible 1,4-diazepane ring, the dual amide bonds in DKPs severely restrict the ϕ and ψ dihedral angles. When designed as bifunctional scaffolds (e.g., derived from L-aspartic acid and (S)-2,3-diaminopropionic acid), they act as potent β -hairpin and α -turn inducers[2]. The rigidification forces the growing peptide chain to fold back on itself, nucleating highly stable 10-membered and 18-membered intramolecular hydrogen-bonded rings[3].

  • ADME Advantages: The DKP core is inherently resistant to proteolytic cleavage. Branched DKP derivatives have been successfully utilized as chemical platforms to create orally available hemostimulatory peptidomimetics, proving their viability in overcoming the poor oral bioavailability typical of linear peptides.

Spiropiperidines: Orthogonal Vector Projection

Spirocyclic scaffolds, particularly spiropiperidine-3,3'-oxindoles, represent a leap forward in 3D structural control.

  • Causality of Conformation: By fusing two rings at a single quaternary carbon, spirocycles project their substituents into orthogonal planes. This structural feature acts as a highly constrained Freidinger γ -lactam. Extensive NMR and molecular modeling studies confirm that this scaffold adopts a robust Type II β -turn conformation in solution[4]. The spiro-fusion completely locks the backbone dihedral angles, eliminating the "ring flipping" often observed in 1,4-diazepanes[5].

Bicyclo[1.1.1]pentanes (BCPs): Escaping Flatland

While traditionally viewed as bioisosteres for para-substituted benzenes, BCPs and their nitrogenated analogs (azabicyclo[1.1.1]pentanes) are revolutionizing linear peptidomimetics.

  • Causality of Conformation: BCPs enforce a rigid, linear sp3 geometry. When incorporated into a peptide backbone, they mimic extended conformations without the lipophilic penalty of aromatic rings. They improve physicochemical properties by lowering the polar surface area and drastically increasing metabolic stability compared to flat aromatic rings or flexible alkyl chains[6],[7].

Scaffold Selection Logic

The choice of scaffold must be dictated by the spatial requirements of the target's binding pocket and the desired ADME profile.

ScaffoldSelection Start Target Conformational Requirement Turn Reverse Turn (beta/gamma/alpha) Start->Turn Linear Linear / Extended (para-phenyl mimic) Start->Linear TypeII Type II beta-turn Rigid Vector Turn->TypeII Hairpin beta-hairpin / alpha-turn H-bond Network Turn->Hairpin BCP Bicyclo[1.1.1]pentanes (BCPs) Linear->BCP Spiro Spiropiperidines (e.g., oxindoles) TypeII->Spiro DKP Diketopiperazines (DKPs) Hairpin->DKP

Logical decision tree for selecting peptidomimetic scaffolds based on conformational needs.

Quantitative Data Comparison

The following table summarizes the performance metrics of these scaffolds based on empirical data from recent medicinal chemistry campaigns.

Scaffold ClassRepresentative CorePrimary Conformation InducedConformational RigidityMetabolic StabilitySynthetic Tractability
1,4-Diazepanes 7-membered diazepineGeneral β -turnsModerate (Ring flipping)Moderate (N-dealkylation risk)High (Well-established)
DKPs 2,5-piperazinedione β -hairpins, α -turnsHigh (Planar amide bonds)High (Protease resistant)High (Amino acid derived)
Spiropiperidines Spiro[piperidine-3,3'-oxindole]Type II β -turnsVery High (Orthogonal lock)High (Shielded core)Moderate (Metathesis needed)
BCPs 1-azabicyclo[1.1.1]pentaneLinear / ExtendedVery High (Bridged sp3 )Very High (Oxidation resistant)Low/Mod (Propellane chemistry)

Experimental Validation: Self-Validating Conformational Analysis

To prove that an alternative scaffold successfully replaces a 1,4-diazepane, you cannot rely solely on solid-state X-ray crystallography, as crystal packing forces can distort peptide conformations. The following self-validating protocol utilizes solution-state NMR combined with restrained Molecular Dynamics (MD) to ensure the scaffold behaves as designed in a physiological environment.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection: Dissolve the synthesized peptidomimetic in a coordinating solvent (e.g., DMSO- d6​ ) or aqueous buffer. Causality: Coordinating solvents compete for hydrogen bonds, ensuring that any observed intramolecular H-bonds are thermodynamically robust and not just artifacts of a vacuum-like non-polar environment.

  • 2D NMR Acquisition (NOESY/ROESY): Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) spectra. Causality: NOESY measures through-space dipole-dipole coupling, which correlates to interproton distances ( r−6 dependence). This allows us to map the spatial proximity of the scaffold's side chains.

  • Distance Restraint Calculation: Extract cross-peak volumes and convert them into upper and lower distance bounds (typically 1.8–5.0 Å).

  • Simulated Annealing & MD: Input the distance restraints into an MD engine (e.g., AMBER). Heat the system in silico to 900 K. Causality: High-temperature annealing provides the kinetic energy required to overcome local energy minima, preventing the simulation from getting trapped in false conformations. Slowly cool the system to 300 K.

  • Internal Validation Check: Back-calculate the theoretical NOESY spectrum from the resulting MD ensemble and compare it against the empirical NMR data. If the root-mean-square deviation (RMSD) of the backbone atoms is < 1.5 Å and the dihedral angles match standard target parameters (e.g., ϕi+1​≈−60∘ , ψi+1​≈120∘ for a Type II β -turn), the scaffold's conformational restriction is validated.

ValidationWorkflow Syn Scaffold Synthesis NMR NMR Spectroscopy (NOESY/ROESY) Syn->NMR MD Molecular Dynamics NMR->MD Distance Restraints Xray X-ray Crystallography MD->Xray Solid State Confirmation Bio In Vitro Bioassay Xray->Bio

Step-by-step experimental workflow for validating the 3D conformation of novel scaffolds.

Sources

Validation

Benchmarking tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate against other constrained diamines

Title: Benchmarking tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate Against Other Constrained Diamines in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate Against Other Constrained Diamines in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary drug discovery, navigating out of "flatland" (highly planar, sp2-rich chemical space) is critical for improving clinical success rates. Saturated, constrained diamines have emerged as essential building blocks for tuning pharmacokinetics (PK), improving metabolic stability, and locking bioactive conformations[1]. While piperazine has historically been the workhorse of bifunctional linkers, its planar nature and metabolic liabilities have driven the search for 3D-rich bioisosteres.

This guide provides an objective benchmarking of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (CAS: 1956341-03-9)[2] against traditional and emerging constrained diamines, including piperazines, cyclobutanes, and spirocycles. By analyzing exit vectors, pKa modulation, and orthogonal reactivity, we provide a framework for selecting the optimal diamine scaffold for your next lead optimization or PROTAC campaign.

The Structural Logic of Constrained Diamines

The primary objective of incorporating a constrained diamine is to decrease the entropy barrier of intermolecular drug-target interactions[3]. However, the choice of scaffold dictates the 3D orientation of the attached pharmacophores—a concept known as "exit vector" geometry[4].

  • Piperazines: Offer a linear (180°) exit vector. While highly predictable, they often suffer from poor solubility and high lipophilicity (logP) when heavily substituted.

  • Spirocyclic Diamines (e.g., 2,6-diazaspiro[3.3]heptane): Provide extreme rigidity and a significant reduction in basicity (pKa ~8.8) due to the electron-withdrawing nature of the strained cyclobutane rings[5]. They are excellent for lowering logP and increasing metabolic stability but offer limited conformational flexibility.

  • 1,4-Diazepanes (Homopiperazines): The 7-membered ring introduces a wider "bite angle" and a slight increase in flexibility compared to piperazine, allowing the molecule to adapt to complex binding pockets[1].

  • tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate: This specific scaffold combines the homopiperazine core with an exocyclic aminomethyl group. The 3-position substitution dramatically increases the Fraction of sp3 carbons (Fsp3) and provides an asymmetric, non-linear exit vector that is highly prized in the design of bivalent molecules like PROTACs.

G N1 Flexible Diamines (Ethylenediamine) N2 Planar Constrained (Piperazine) N1->N2 Reduce Entropy N3 3D Constrained (3-Substituted Diazepane) N2->N3 Increase Fsp3 & Exit Vectors N4 Highly Rigid (Spirocycles) N2->N4 Maximize Rigidity Target Drug Candidate N3->Target Optimal PK/PD N4->Target Lower logP

Caption: Logical progression of diamine constraint in modern drug discovery workflows.

Quantitative Benchmarking

To objectively evaluate tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate, we must compare its physicochemical properties against other standard diamines. The table below summarizes key metrics that influence ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Scaffold / CompoundPredicted pKa (Conjugate Acid)cLogP (Base Scaffold)Fsp3Exit Vector GeometryPrimary Use Case
Piperazine 9.8-1.11.00Linear (180°)Standard rigid linker, H-bond acceptor[1]
Homopiperazine 11.2-0.81.00Angled (~120°)Kinase inhibitors, GPCR ligands[6]
2,6-Diazaspiro[3.3]heptane 8.8-1.51.00Linear, Highly RigidLowering basicity, Piperazine bioisostere[5]
1,3-Diaminocyclobutane 9.2-0.51.00Cis/Trans dependentHigh steric constraint, peptidomimetics[7]
tert-Butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate 10.16[8]1.5 (due to Boc)1.00Asymmetric, 3DPROTAC linkers, complex bifunctional probes

Data Interpretation: The predicted pKa of ~10.16 for the primary amine of the 3-(aminomethyl)-1,4-diazepane scaffold[8] ensures it remains protonated at physiological pH, making it an excellent hydrogen bond donor/acceptor in solvent-exposed regions of target proteins.

Experimental Methodology: Orthogonal Bifunctionalization

A major advantage of tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate is its built-in orthogonal reactivity. The molecule possesses three distinct nitrogen environments:

  • N1: Protected as a tert-butyl carbamate (Boc).

  • N4: A secondary amine within the 7-membered ring.

  • C3-Aminomethyl: A primary, exocyclic aliphatic amine.

The following self-validating protocol exploits the kinetic and steric differences between the primary and secondary amines to construct an asymmetric bifunctional linker.

Protocol: Chemoselective Asymmetric Functionalization

Objective: Selectively functionalize the primary amine, followed by orthogonal deprotection and functionalization of the N1 position.

Step 1: Chemoselective Acylation of the Primary Amine

  • Reagents: Target Carboxylic Acid (1.0 eq), HATU (1.1 eq), DIPEA (2.5 eq), anhydrous DCM.

  • Procedure: Dissolve the carboxylic acid and HATU in DCM at 0 °C. Add DIPEA and stir for 10 minutes to form the active ester. Slowly add tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate (1.0 eq) dropwise. Maintain at 0 °C for 1 hour, then warm to room temperature.

  • Causality & Validation: Why 0 °C and slow addition? The primary exocyclic amine is significantly more nucleophilic and less sterically hindered than the secondary N4 amine embedded in the diazepane ring. By keeping the temperature low and the coupling reagent stoichiometric, we kinetically favor amidation at the primary amine, minimizing off-target N4 acylation. LC-MS should confirm a single dominant peak corresponding to the mono-acylated product.

Step 2: Boc Deprotection

  • Reagents: 20% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Procedure: Dissolve the purified product from Step 1 in the TFA/DCM mixture. Stir at room temperature for 2 hours. Concentrate under reduced pressure and co-evaporate with toluene to remove residual TFA.

  • Causality & Validation: The Boc group at N1 is cleanly cleaved under acidic conditions, leaving the newly formed amide and the N4 secondary amine intact. The reaction progress is easily monitored by TLC (ninhydrin stain will turn deep purple/blue upon liberation of the N1 secondary amine).

Step 3: Late-Stage Functionalization of N1

  • Reagents: Alkyl halide or second Carboxylic Acid, appropriate base (e.g., K2CO3 or DIPEA).

  • Procedure: Subject the deprotected diazepane intermediate to standard SN2 alkylation or a second amide coupling to attach the final pharmacophore.

  • Causality & Validation: The newly liberated N1 amine is now the most reactive site on the molecule, allowing for the seamless attachment of the second targeting ligand, completing the bivalent architecture.

G A tert-Butyl 3-(aminomethyl)- 1,4-diazepane-1-carboxylate B Selective Amidation (Primary Amine) A->B HATU, DIPEA, 0°C C Boc Deprotection (TFA/DCM) B->C Orthogonal Control D N1 Secondary Amine Alkylation/Amidation C->D Expose N1 E Final Asymmetric Bifunctional Linker D->E Target Assembly

Caption: Orthogonal functionalization workflow for the 3-(aminomethyl)-1,4-diazepane scaffold.

Conclusion

While piperazines and spirocycles hold distinct places in the medicinal chemist's toolbox, tert-butyl 3-(aminomethyl)-1,4-diazepane-1-carboxylate offers an unparalleled combination of 3D conformational richness (high Fsp3), tuned basicity, and orthogonal synthetic handles. Its unique geometry makes it a superior choice for bridging complex biological targets where traditional linear linkers fail to achieve the necessary binding entropy.

References

  • Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics ResearchGate URL
  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure ACS Publications URL
  • Igor V.
  • Thieme E-Journals - Synthesis / Full Text Thieme Connect URL
  • tert-butyl 3-(aminomethyl)
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 ACS Publications URL

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.